molecular formula C10H17NO B1587746 Quincorine CAS No. 207129-35-9

Quincorine

カタログ番号: B1587746
CAS番号: 207129-35-9
分子量: 167.25 g/mol
InChIキー: GAFZBOMPQVRGKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quincorine is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFZBOMPQVRGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207129-35-9, 207129-36-0
Record name 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2S,4S,5R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2R,4S,5R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Quincorine: A Technical Guide to a Versatile Quinuclidine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Quincorine (CAS No. 207129-35-9) is an enantiopure quinuclidine compound derived from the chemical transformation of Cinchona alkaloids.[1] Its unique bicyclic structure presents significant potential in medicinal chemistry and organic synthesis. Possessing high affinity for various receptors, including serotonin (5-HT3, 5-HT4) and neurokinin (NK1) receptors, this compound and its derivatives are being explored for the treatment of a wide array of diseases.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for assessing its biological activity, and a review of the relevant signaling pathways. Due to the limited availability of specific quantitative bioactivity data for this compound in the public domain, this guide also presents data for structurally related compounds to provide a contextual understanding of its potential pharmacological profile.

Chemical and Physical Properties

This compound is a solid at room temperature with a low melting point. It is essential to store it at low temperatures (-10 °C) to maintain its stability.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 207129-35-9[1]
Molecular Formula C₁₀H₁₇NO
Molecular Weight 167.25 g/mol
Synonyms (1S,2S,5S)-2-(Hydroxymethyl)-5-vinylquinuclidine, (1S,2S,5S)-5-Vinyl-2-quinuclidinemethanol
Appearance White or colorless to yellow powder/lump/clear liquid
Melting Point 25-27 °C[1]
Boiling Point 269.5 - 270 °C[1]
Purity ≥ 98% (GC)
Storage Temperature -10 °C[1]

Pharmacological Properties and Potential Applications

This compound's structural similarity to quinine and other Cinchona alkaloids suggests a range of potential pharmacological activities. The quinuclidine core is a key pharmacophore known for its interaction with various receptors.

Receptor Affinity and Mechanism of Action
  • 5-HT3 Receptor: Structurally similar compounds, such as quinine and chloroquine, have been shown to act as antagonists at 5-HT3 receptors with Ki values in the micromolar range.[2] Derivatives of quinolinecarboxylic acid have demonstrated high affinity for the 5-HT3 receptor, with some exhibiting Ki values in the nanomolar range.

  • NK1 Receptor: The development of quinuclidine derivatives as potent NK1 receptor antagonists has been a focus of research, with some compounds achieving IC50 values in the sub-nanomolar range.

  • 5-HT4 Receptor: The quinuclidine moiety is also a feature in compounds targeting the 5-HT4 receptor.

The hydroxymethyl functionality of this compound offers a site for chemical modification, allowing for the synthesis of derivatives with potentially enhanced selectivity and potency.[1]

Therapeutic Potential

The affinity of quinuclidine compounds for 5-HT3, 5-HT4, and NK1 receptors suggests a broad therapeutic potential for this compound and its derivatives in various conditions, including:

  • Neurological Disorders: Alzheimer's disease.[1]

  • Inflammatory Diseases: Allergies, eczema, and bronchitis.[1]

  • Gastrointestinal Disorders: Irritable bowel syndrome.

  • Oncology: As a potential therapeutic agent and for managing chemotherapy-induced nausea and vomiting.[1]

  • Other Conditions: Arteriosclerosis, high cholesterol, and urinary incontinence.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's biological activity at its putative receptor targets.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT3A receptor

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-Granisetron or [³H]-GR65630

  • Non-labeled 5-HT3 antagonist (e.g., Granisetron) for non-specific binding determination

  • GF/B filters, pre-treated with 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the 5-HT3A receptor.

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Cell membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of non-labeled 5-HT3 antagonist.

    • Competitive Binding: Cell membrane preparation, radioligand, and serial dilutions of the test compound (this compound).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the pre-treated GF/B filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competitive binding curve and calculate the Ki using the Cheng-Prusoff equation.

Calcium Imaging Assay for NK1 Receptor Activity

This protocol describes a method to measure the agonist- or antagonist-induced changes in intracellular calcium concentration via the NK1 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human NK1 receptor

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • NK1 receptor agonist (e.g., Substance P)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Plating: Seed cells expressing the NK1 receptor into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 60 minutes at 37°C in the dark.

  • Baseline Measurement: Wash the cells with HBSS containing probenecid. Record the baseline fluorescence for 10-20 seconds.

  • Compound Addition and Measurement:

    • For agonist testing, add serial dilutions of the test compound.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known NK1 receptor agonist.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline (F₀) and normalize it as ΔF/F₀. Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

cAMP Assay for 5-HT4 Receptor Activity

This protocol is for determining the effect of a test compound on the 5-HT4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 5-HT4 receptor agonist (e.g., Serotonin)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Cell lysis buffer

Procedure:

  • Cell Culture: Culture cells expressing the 5-HT4 receptor in appropriate media.

  • Assay Setup:

    • Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor.

    • Dispense the cell suspension into a 384-well plate.

  • Compound Incubation:

    • For agonist testing, add serial dilutions of the test compound.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known 5-HT4 receptor agonist.

  • Stimulation: Incubate the plate at room temperature for 30-60 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

The interaction of this compound with its target receptors is expected to modulate specific intracellular signaling cascades. The following diagrams illustrate the putative signaling pathways for the 5-HT3, NK1, and 5-HT4 receptors.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds Ca_influx Ca²⁺ Influx Receptor->Ca_influx Na_influx Na⁺ Influx Receptor->Na_influx Opens Depolarization Membrane Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response Ca_influx->Depolarization Na_influx->Depolarization This compound This compound (Antagonist) This compound->Receptor Blocks

Caption: 5-HT3 Receptor Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SubstanceP Substance P Receptor NK1 Receptor (GPCR) SubstanceP->Receptor Binds Gq Gq Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response This compound This compound (Antagonist) This compound->Receptor Blocks

Caption: NK1 Receptor Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) Receptor 5-HT4 Receptor (GPCR) Serotonin->Receptor Binds Gs Gs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response This compound This compound (Potential Modulator) This compound->Receptor Interacts

Caption: 5-HT4 Receptor Signaling Pathway

Conclusion

This compound is a promising chiral building block with significant potential for the development of novel therapeutic agents. Its structural relationship to known pharmacologically active compounds, combined with its amenability to chemical modification, makes it an attractive scaffold for drug discovery programs targeting a variety of diseases. While specific quantitative data on its biological activity remains to be fully elucidated in the public domain, the experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the pharmacological profile of this compound and its derivatives. Further investigation is warranted to fully characterize its receptor binding affinities and functional activities, which will be crucial for advancing this compound and its analogs toward clinical applications.

References

Synthesis of Quincorine from Cinchona Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quincorine, a chiral quinuclidine derivative, represents a significant evolution in the application of Cinchona alkaloids, moving beyond their traditional use as antimalarial agents and catalysts. By modifying the core structure of these readily available natural products, a new class of chiral ligands and potential therapeutic agents has been developed. This compound, characterized by a key hydroxymethyl group on the quinuclidine core, is synthesized through a strategic rearrangement of Cinchona alkaloids. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the necessary experimental protocols, presenting quantitative data for key reaction steps, and illustrating the synthetic pathway and workflow through detailed diagrams. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The Cinchona alkaloids, primarily quinine, quinidine, cinchonine, and cinchonidine, are a class of natural products renowned for their historical significance in treating malaria and their extensive use in asymmetric catalysis.[1] The inherent chirality and rigid bicyclic structure of the quinuclidine core make them exceptional chiral scaffolds. The synthesis of this compound from these alkaloids is a prime example of their utility as versatile starting materials for the creation of novel molecular architectures.

This compound, formally a (3R)- or (3S)-quinuclidin-3-ylmethanol derivative depending on the starting alkaloid, is the product of a skeletal rearrangement of the Cinchona alkaloid structure. This transformation effectively relocates the C9-hydroxyl group functionality to the C3 position of the quinuclidine ring, yielding a primary alcohol. This structural modification opens up new avenues for derivatization, allowing for the attachment of various pharmacophores or linking moieties, making this compound and its derivatives highly valuable in drug discovery and as ligands in catalysis.

This guide will focus on a plausible and chemically sound synthetic route to this compound, starting from hydroquinine (a dihydro derivative of quinine). The general strategy involves the activation of the C9-hydroxyl group, typically as a mesylate, followed by a base-mediated rearrangement.

Synthetic Pathway

The synthesis of this compound from a Cinchona alkaloid, such as hydroquinine, proceeds through a two-step sequence:

  • Mesylation of the C9-Hydroxyl Group: The secondary alcohol at the C9 position is converted into a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride.

  • Rearrangement: The resulting C9-mesylate undergoes a base-induced rearrangement to form the this compound structure.

The overall transformation is depicted in the following reaction scheme:

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start Hydroquinine start_img int_img start_img->int_img 1. MsCl, Et3N   CH2Cl2, 0 °C to rt intermediate Hydroquinine-9-O-mesylate prod_img int_img->prod_img 2. NaH, DMF   Heat product This compound ((3R)-quinuclidin-3-ylmethanol derivative)

Caption: Synthetic pathway from Hydroquinine to this compound.

Experimental Protocols

The following protocols are a composite representation based on standard procedures for similar transformations of Cinchona alkaloids.

Step 1: Synthesis of Hydroquinine-9-O-mesylate

This procedure details the activation of the C9-hydroxyl group of hydroquinine by converting it into a mesylate.

Materials and Equipment:

  • Hydroquinine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of hydroquinine (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration) in a round-bottom flask, add triethylamine (1.5 eq).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the hydroquinine-9-O-mesylate.

Step 2: Synthesis of this compound via Rearrangement

This procedure describes the base-mediated rearrangement of the hydroquinine-9-O-mesylate to form this compound.

Materials and Equipment:

  • Hydroquinine-9-O-mesylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a suspension of sodium hydride (2.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of hydroquinine-9-O-mesylate (1.0 eq) in anhydrous DMF dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-100 °C and maintain for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or crystallization to obtain pure this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the synthesis of this compound. Note that yields are representative and can vary based on reaction scale and purification efficiency.

Table 1: Reagents and Conditions for the Synthesis of Hydroquinine-9-O-mesylate

Reagent/ParameterMolar Equiv.Concentration/Amount
Hydroquinine1.0-
Methanesulfonyl chloride1.2-
Triethylamine1.5-
Solvent-Dichloromethane (0.1 M)
Temperature-0 °C to room temp.
Reaction Time-2-4 hours
Typical Yield -85-95%

Table 2: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterMolar Equiv.Concentration/Amount
Hydroquinine-9-O-mesylate1.0-
Sodium Hydride2.0-
Solvent-Dimethylformamide
Temperature-80-100 °C
Reaction Time-4-8 hours
Typical Yield -60-75%

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound from hydroquinine.

Experimental_Workflow cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Rearrangement A Dissolve Hydroquinine and Et3N in CH2Cl2 B Cool to 0 °C A->B C Add MsCl dropwise B->C D Stir at room temperature (2-4 hours) C->D E Aqueous Workup (NaHCO3, Brine) D->E F Dry, Filter, and Concentrate E->F G Purify by Chromatography F->G H Isolate Hydroquinine-9-O-mesylate G->H I Suspend NaH in DMF H->I Proceed to next step J Add Mesylate in DMF I->J K Heat reaction mixture (80-100 °C, 4-8 hours) J->K L Quench with Water K->L M Extract with Ethyl Acetate L->M N Dry, Filter, and Concentrate M->N O Purify by Chromatography N->O P Isolate this compound O->P

Caption: Laboratory workflow for the synthesis of this compound.

Conclusion

The transformation of Cinchona alkaloids into this compound exemplifies a powerful strategy for leveraging natural product scaffolds to generate novel chemical entities with significant potential in catalysis and medicinal chemistry. The described two-step synthesis, involving mesylation and subsequent rearrangement, provides a reliable route to this valuable chiral building block. The detailed protocols and data presented in this guide are intended to facilitate the practical application of this chemistry by researchers and professionals in the field, encouraging further exploration and derivatization of the this compound core for the development of new technologies and therapeutics.

References

Quincorine: A Technical Guide to its Molecular Structure, Stereochemistry, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quincorine (QCI) is an enantiomerically pure quinuclidine compound derived from the chemical transformation of Cinchona alkaloids.[1] It serves as a valuable chiral building block in asymmetric synthesis, particularly as a ligand for various catalytic processes.[1] Its rigid bicyclic structure and defined stereochemistry make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and known properties of this compound, while also exploring the broader biological context of quinuclidine derivatives.

Molecular Structure and Stereochemistry

This compound is a derivative of 1-azabicyclo[2.2.2]octane, commonly known as quinuclidine. Its structure incorporates a vinyl group and a hydroxymethyl group attached to the quinuclidine core.

IUPAC Name: (1S,2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octane-2-methanol[2]

CAS Registry Number: 207129-35-9[3]

Molecular Formula: C₁₀H₁₇NO[3]

The stereochemistry of this compound is defined by four stereocenters, leading to its specific three-dimensional arrangement which is crucial for its activity in chiral applications.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 167.25 g/mol [3]
Appearance White or colorless to yellow powder/lump/liquid[4]
Melting Point 25 - 27 °C[1]
Boiling Point 269.5 °C[1]
Optical Rotation [α]²⁵_D_ = +37° to +41° (c=1 in MeOH)[4]

Synthesis of this compound

Detailed experimental protocols for the specific synthesis of this compound are not extensively reported in publicly accessible literature. However, it is known to be obtained through the chemical transformation of major Cinchona alkaloids such as quinine and quinidine.[1] The total synthesis of Cinchona alkaloids is a complex process that has been a subject of extensive research for over a century.[5][6][7] The synthesis of this compound would likely involve modifications of these established synthetic routes.

A generalized workflow for obtaining this compound from a Cinchona alkaloid precursor is outlined below.

G General Synthetic Workflow for this compound cinchona Cinchona Alkaloid (e.g., Quinine, Quinidine) intermediate Key Intermediate cinchona->intermediate Chemical Transformation (e.g., cleavage, functional group manipulation) This compound This compound ((1S,2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octane-2-methanol) intermediate->this compound Further Synthetic Steps

Caption: Generalized synthetic pathway to this compound.

Spectroscopic and Crystallographic Data

Comprehensive, publicly available experimental data from NMR spectroscopy and X-ray crystallography specifically for this compound is limited. While extensive data exists for the parent Cinchona alkaloids like quinine,[8][9][10][11][12] this information is not directly transferable to this compound due to structural differences.

The following tables are provided as a template for the type of data required for a complete structural elucidation.

Table: Nuclear Magnetic Resonance (NMR) Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H NMR Not Available---
¹³C NMR Not Available---

Table: X-ray Crystallography Data for this compound

ParameterValue
Crystal System Not Available
Space Group Not Available
Unit Cell Dimensions Not Available
Bond Lengths Not Available
Bond Angles Not Available
Torsion Angles Not Available

Biological Activity and Potential Signaling Pathways of Quinuclidine Derivatives

While specific biological signaling pathways for this compound have not been detailed in the available literature, the broader class of quinuclidine derivatives is known to interact with various biological targets, suggesting potential areas of application for this compound in drug discovery.

Interaction with Muscarinic Acetylcholine Receptors

Quinuclidine-based compounds have been extensively studied as ligands for muscarinic acetylcholine receptors (mAChRs).[13][14][15][16] These receptors are involved in a wide range of physiological functions in the central and peripheral nervous systems. As antagonists of muscarinic receptors, quinuclidine derivatives can modulate neurotransmission.[17]

G Quinuclidine Derivatives as Muscarinic Receptor Antagonists acetylcholine Acetylcholine mAChR Muscarinic Acetylcholine Receptor (mAChR) acetylcholine->mAChR Binds and Activates g_protein G-protein mAChR->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP, IP₃, DAG) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates quinuclidine Quinuclidine Derivative (Antagonist) quinuclidine->mAChR Blocks Binding

Caption: Generalized antagonism of muscarinic receptors.

Acetylcholinesterase Inhibition

Another area of significant interest is the inhibition of acetylcholinesterase (AChE) by quinuclidine derivatives.[18] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant in conditions such as Alzheimer's disease.[19]

G Quinuclidine Derivatives as Acetylcholinesterase Inhibitors cluster_0 Synaptic Cleft acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) acetylcholine->AChE Substrate choline_acetate Choline + Acetate AChE->choline_acetate Hydrolysis quinuclidine Quinuclidine Derivative (Inhibitor) quinuclidine->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition.

Conclusion

This compound is a structurally defined, enantiopure molecule with significant potential as a chiral building block in synthetic chemistry. While its fundamental properties are known, a comprehensive public repository of its experimental data, including detailed NMR and X-ray crystallographic analyses, is currently lacking. The broader family of quinuclidine derivatives has demonstrated significant pharmacological activity, particularly as modulators of the cholinergic system. Further research and publication of detailed experimental protocols and characterization data for this compound are essential to fully unlock its potential in both academic research and the development of new therapeutic agents.

References

A Technical Guide to Enantiopure Quinuclidine Compounds in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structural motif in medicinal chemistry and asymmetric catalysis. Its unique three-dimensional structure and basic nitrogen atom make it an ideal component for ligands targeting various receptors and for inducing stereoselectivity in chemical transformations. This guide provides an in-depth overview of the synthesis and application of enantiopure quinuclidine compounds, with a focus on methodologies, quantitative data, and relevant biological pathways.

Core Applications and Significance

Enantiopure quinuclidine derivatives are crucial chiral building blocks in the synthesis of a wide range of pharmaceuticals. The specific stereochemistry of the quinuclidine core is often critical for biological activity, influencing binding affinity and efficacy at target receptors. For instance, (R)-3-quinuclidinol is a key intermediate for muscarinic M1 and M3 receptor agonists and antagonists, which have therapeutic potential in treating Alzheimer's disease, Sjögren's syndrome, and urinary incontinence.[1] Drugs such as solifenacin, cevimeline, and talsaclidine fumarate incorporate this chiral moiety.[1][2] Beyond pharmaceuticals, chiral quinuclidine-based ligands are employed in asymmetric catalysis to facilitate the enantioselective synthesis of complex molecules.

Asymmetric Synthesis of Enantiopure 3-Quinuclidinol

The preparation of enantiomerically pure (R)- and (S)-3-quinuclidinol is a cornerstone of quinuclidine chemistry. The most common precursor is the prochiral ketone, 3-quinuclidinone. Several asymmetric methods have been developed for its stereoselective reduction.

Biocatalysis offers a highly efficient and environmentally friendly route to enantiopure 3-quinuclidinols. Specific enzymes, such as carbonyl reductases, can reduce 3-quinuclidinone to either the (R)- or (S)-enantiomer with high enantioselectivity.

A novel nicotinamide adenine dinucleotide phosphate (NADPH)-dependent carbonyl reductase isolated from Rhodotorula rubra JCM3782 catalyzes the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol.[3][4] By co-expressing the 3-quinuclidinone reductase and a glucose dehydrogenase for cofactor regeneration in Escherichia coli, a high concentration of 3-quinuclidinone (618 mM) can be converted to (R)-3-quinuclidinol with an enantiomeric excess (ee) of over 99.9%.[3]

Similarly, six quinuclidinone reductase genes have been cloned from Rhodococcus erythropolis WY1406 and expressed in E. coli.[5] Two of these reductases, ReQR-13 and ReQR-25, catalyze the reduction to (S)-3-quinuclidinol with an ee greater than 99%.[5]

Table 1: Enzymatic Asymmetric Reduction of 3-Quinuclidinone

Enzyme SourceProductSubstrate Conc. (g/L)Conversion (%)Enantiomeric Excess (ee, %)Reaction Time (h)Reference
Rhodotorula rubra JCM3782(R)-3-quinuclidinol100~98.6>99.921[3][4]
Rhodococcus erythropolis WY1406 (ReQR-25)(S)-3-quinuclidinol593>9914[5]

Experimental Protocol: Enzymatic Synthesis of (R)-3-Quinuclidinol

The following is a representative protocol based on the use of recombinant E. coli cells co-expressing 3-quinuclidinone reductase from R. rubra and glucose dehydrogenase.[3]

  • Reaction Setup: In a suitable reaction vessel, combine a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) with 3-quinuclidinone hydrochloride, glucose (as a co-substrate for cofactor regeneration), and NADP+.

  • Cell Addition: Add the recombinant E. coli cells expressing the enzymes to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 3-quinuclidinone and the formation of 3-quinuclidinol.

  • Work-up and Purification: Upon completion, separate the cells from the reaction mixture by centrifugation. Extract the aqueous phase with an organic solvent (e.g., chloroform). Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral GC or HPLC.

Transition metal-catalyzed asymmetric hydrogenation provides another powerful method for the synthesis of enantiopure 3-quinuclidinol. This approach utilizes a chiral catalyst, typically a ruthenium complex with a chiral diphosphine ligand, to achieve high enantioselectivity.

A patented method describes the asymmetric hydrogenation of 3-quinuclidinone using a chiral RuXY-Diphosphine-bimaH catalyst in the presence of a base to produce optically pure 3-quinuclidinol.[6] This process boasts high yields (>95%) and excellent enantioselectivity (>99% ee).[6]

Table 2: Catalytic Asymmetric Hydrogenation of 3-Quinuclidinone

CatalystProductYield (%)Enantiomeric Excess (ee, %)Reference
RuXY-Diphosphine-bimaH(R)- or (S)-3-quinuclidinol>95>99[6]

Experimental Protocol: Catalytic Asymmetric Hydrogenation of 3-Quinuclidinone

The following is a generalized protocol based on the disclosed patent.[6]

  • Catalyst Preparation: Prepare the chiral ruthenium catalyst in situ or use a pre-formed complex.

  • Reaction Setup: In a high-pressure reactor, dissolve 3-quinuclidinone and the chiral catalyst in a suitable solvent (e.g., methanol, ethanol). Add a base (e.g., potassium tert-butoxide).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. Stir the reaction mixture at a specified temperature for the required duration.

  • Monitoring and Work-up: Monitor the reaction by GC or HPLC. Upon completion, cool the reactor, release the pressure, and filter off the catalyst. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the resulting 3-quinuclidinol by standard techniques such as crystallization or chromatography. Determine the enantiomeric excess by chiral chromatography.

Signaling Pathways and Biological Relevance

Quinuclidine derivatives are known to interact with various receptors in the central and peripheral nervous systems.[7] A key area of interest is their activity as modulators of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in numerous physiological processes, including learning, memory, and smooth muscle contraction.[8]

Below is a simplified representation of a signaling pathway involving a muscarinic receptor agonist.

muscarinic_signaling cluster_membrane Cell Membrane mAChR Muscarinic Receptor (mAChR) G_protein G-protein (Gq/11) mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Quinuclidine_Agonist Quinuclidine Agonist Quinuclidine_Agonist->mAChR Binds Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified Gq-coupled muscarinic receptor signaling pathway activated by a quinuclidine agonist.

Experimental and Synthetic Workflows

The synthesis of functionalized quinuclidines often starts from commercially available precursors and involves multiple steps. The following diagram illustrates a general workflow for the synthesis of a racemic 3-quinuclidinol and its precursor, 3-quinuclidinone.

synthesis_workflow Start 1-Carbethoxymethyl-4- carbethoxypiperidine Dieckmann Dieckmann Cyclization (e.g., K-t-BuO) Start->Dieckmann Hydrolysis_Decarboxylation Acid Hydrolysis & Decarboxylation Dieckmann->Hydrolysis_Decarboxylation Quinuclidinone 3-Quinuclidinone Hydrolysis_Decarboxylation->Quinuclidinone Reduction Reduction (e.g., NaBH₄) Quinuclidinone->Reduction Racemic_Quinuclidinol Racemic 3-Quinuclidinol Reduction->Racemic_Quinuclidinol Purification Purification (e.g., Recrystallization) Racemic_Quinuclidinol->Purification Final_Product Pure Racemic 3-Quinuclidinol Purification->Final_Product

Caption: General workflow for the synthesis of racemic 3-quinuclidinol.

The enantiopure compounds can then be obtained from the racemic mixture through resolution or, more directly, by the asymmetric methods described previously, as illustrated in the logical relationship diagram below.

logical_relationship Quinuclidinone 3-Quinuclidinone Asymmetric_Reduction Asymmetric Reduction Quinuclidinone->Asymmetric_Reduction Enzymatic Enzymatic (e.g., Reductase) Asymmetric_Reduction->Enzymatic Method Catalytic Catalytic (e.g., Ru-complex) Asymmetric_Reduction->Catalytic Method R_Quinuclidinol (R)-3-Quinuclidinol Enzymatic->R_Quinuclidinol Selectivity S_Quinuclidinol (S)-3-Quinuclidinol Enzymatic->S_Quinuclidinol Selectivity Catalytic->R_Quinuclidinol Selectivity Catalytic->S_Quinuclidinol Selectivity

Caption: Logical relationship for obtaining enantiopure 3-quinuclidinols from 3-quinuclidinone.

Conclusion

Enantiopure quinuclidine compounds represent a vital class of molecules with significant applications in drug discovery and asymmetric synthesis. The development of efficient and highly selective synthetic routes, particularly through enzymatic and catalytic asymmetric methods, has been instrumental in advancing research in these fields. This guide has provided a summary of key synthetic methodologies, quantitative data, and the biological context of these important chiral building blocks, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Quincorine: A Technical Guide to its Potential Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quincorine, an enantiopure quinuclidine compound derived from Cinchona alkaloids, presents a compelling scaffold for the development of novel therapeutics. While direct pharmacological data on this compound is limited, its structural relationship to a class of biologically active compounds, coupled with its predicted affinity for key physiological receptors, suggests significant potential across several therapeutic areas. This document provides an in-depth technical guide exploring the prospective pharmaceutical applications of this compound, based on the activities of related quinuclidine and quinoline alkaloids and its putative receptor targets. We will delve into its potential mechanisms of action, propose detailed experimental protocols for its evaluation, and present quantitative data from analogous compounds to guide future research and development.

Introduction to this compound

This compound is a bicyclic compound that can be chemically transformed from Cinchona alkaloids.[1] Its rigid quinuclidine core is a recognized pharmacophore present in numerous natural and synthetic bioactive molecules.[2] This structural feature imparts a unique three-dimensional orientation of functional groups, which is advantageous for specific interactions with biological targets.[3] While primarily utilized as a chiral ligand and building block in asymmetric synthesis, the inherent biological activities of the quinuclidine moiety suggest a broader pharmaceutical potential for this compound itself and its derivatives.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 207129-35-9[4]
Molecular Formula C₁₀H₁₇NO[4]
Molecular Weight 167.25 g/mol [4]
Physical State Solid[4]
Melting Point 25-27 °C[4]
Boiling Point 269.5 °C[4]

Potential Therapeutic Areas and Mechanisms of Action

The therapeutic potential of this compound can be inferred from the known activities of quinuclidine-containing compounds and its predicted affinity for several G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Quinuclidine compounds are known to exhibit a high affinity for various receptors, including serotonergic (5-HT), neurokinin (NK), and muscarinic acetylcholine receptors, suggesting potential applications in neuroscience, inflammation, and oncology.[1][2][4]

Neurological and Psychiatric Disorders

The predicted interaction of this compound with serotonin receptors, specifically 5-HT3 and 5-HT4, points towards its potential in treating a range of neurological and psychiatric conditions.

  • 5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis, anxiety, and nociception.[5] Antagonists of this receptor are clinically used as antiemetics. By blocking the depolarizing effects of serotonin at 5-HT3 receptors, this compound could potentially mitigate chemotherapy-induced nausea and vomiting, as well as anxiety disorders.

  • 5-HT4 Receptor Agonism/Antagonism: 5-HT4 receptors are Gs-coupled GPCRs that play a role in cognitive function, gastrointestinal motility, and mood.[6] Modulation of this receptor has been explored for the treatment of Alzheimer's disease and depression.[7] Depending on its specific activity, this compound could serve as a lead compound for developing cognitive enhancers or novel antidepressants.

Inflammatory Conditions

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a key player in neurogenic inflammation, pain transmission, and immune responses.[1] NK1 receptor antagonists have demonstrated efficacy in treating inflammatory disorders. This compound's potential affinity for the NK1 receptor suggests its utility as an anti-inflammatory agent.[8]

Oncology

Several quinoline and quinuclidine derivatives have exhibited cytotoxic activity against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. Furthermore, the NK1 receptor is overexpressed in several types of tumors, and its antagonism can inhibit tumor growth and angiogenesis.[9] This dual potential for direct cytotoxicity and modulation of the tumor microenvironment makes this compound an interesting candidate for anticancer drug development.

Postulated Signaling Pathways

Based on its predicted receptor affinities, the following signaling pathways are postulated to be modulated by this compound.

5-HT3 Receptor Signaling Pathway

Activation of the 5-HT3 receptor, a non-selective cation channel, leads to rapid, transient depolarization of the neuron.[5] This is primarily mediated by the influx of Na⁺ and Ca²⁺ ions. The increase in intracellular Ca²⁺ can subsequently activate various downstream signaling cascades.

5-HT3_Receptor_Signaling_Pathway Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Na_Ca_influx Na+ / Ca2+ Influx Receptor->Na_Ca_influx Opens Channel Serotonin Serotonin or This compound (Antagonist) Serotonin->Receptor Depolarization Neuronal Depolarization (Excitation) Na_Ca_influx->Depolarization Downstream Downstream Ca2+- Dependent Signaling Depolarization->Downstream

Figure 1: Postulated 5-HT3 Receptor Signaling Pathway.
5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a Gs-protein coupled receptor. Its activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[6] PKA can then phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression related to neuronal plasticity and survival.[7]

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT4 Receptor (GPCR) Gs Gs Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Ligand Serotonin or This compound Ligand->Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression (Neuronal Plasticity) CREB->Gene Regulates

Figure 2: Postulated 5-HT4 Receptor Signaling Pathway.
NK1 Receptor Signaling Pathway

The NK1 receptor is a Gq/11-protein coupled receptor. Upon binding of its ligand, Substance P, it activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, such as the MAPK/ERK pathway, and transcription factors like NF-κB, which are involved in inflammation and cell proliferation.[10]

NK1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Receptor NK1 Receptor (GPCR) Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Gq->PLC Activates PIP2 PIP2 PIP2->PLC Ligand Substance P or This compound (Antagonist) Ligand->Receptor Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Response Inflammation & Cell Proliferation NFkB->Response

Figure 3: Postulated NK1 Receptor Signaling Pathway.

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, a systematic evaluation of its biological activity is required. The following are detailed methodologies for key experiments.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for human 5-HT3, 5-HT4, and NK1 receptors.

Methodology:

  • Membrane Preparation: Stably transfected HEK293 cells expressing the human receptor of interest are cultured and harvested. The cells are lysed by sonication in a hypotonic buffer, and the cell membranes are isolated by centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.

  • Radioligand Binding Assay:

    • Saturation Assay: To determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, membrane preparations are incubated with increasing concentrations of a suitable radioligand (e.g., [³H]GR65630 for 5-HT3, [³H]GR113808 for 5-HT4, [³H]Substance P for NK1). Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • Competition Assay: To determine the inhibitory constant (Ki) of this compound, a fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Data Analysis: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting. The data from saturation and competition binding assays are analyzed using non-linear regression to determine Kd, Bmax, IC50, and Ki values.

In Vitro Functional Assays

Objective: To determine the functional activity of this compound at 5-HT3, 5-HT4, and NK1 receptors.

Methodology:

  • 5-HT3 Receptor (Calcium Influx Assay):

    • HEK293 cells stably expressing the human 5-HT3 receptor are plated in a 96-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured.

    • Cells are pre-incubated with varying concentrations of this compound (to test for antagonistic activity) followed by the addition of a known 5-HT3 agonist (e.g., serotonin or m-CPBG).

    • The change in fluorescence, indicative of intracellular calcium influx, is measured using a fluorescence plate reader.

    • The EC50 of the agonist and the IC50 of the antagonist (this compound) are calculated.

  • 5-HT4 Receptor (cAMP Assay):

    • CHO-K1 cells stably expressing the human 5-HT4 receptor are plated in a 96-well plate.

    • Cells are incubated with varying concentrations of this compound (to test for agonistic or antagonistic activity).

    • For antagonist testing, cells are pre-incubated with this compound before the addition of a known 5-HT4 agonist (e.g., serotonin).

    • The intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • The EC50 for agonists and IC50 for antagonists are determined.

  • NK1 Receptor (IP1 Accumulation Assay):

    • U-251 MG cells endogenously expressing the human NK1 receptor are plated in a 96-well plate.

    • Cells are pre-incubated with varying concentrations of this compound (to test for antagonistic activity) followed by stimulation with Substance P.

    • The accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, is measured using a homogenous time-resolved fluorescence (HTRF) assay kit.

    • The IC50 of this compound is calculated.

In Vitro Cytotoxicity Assay

Objective: To evaluate the potential anticancer activity of this compound.

Methodology (MTT Assay):

  • A panel of human cancer cell lines (e.g., a colon cancer line like HCT116, a breast cancer line like MCF-7, and a lung cancer line like A549) are seeded in 96-well plates.

  • After 24 hours, the cells are treated with a range of concentrations of this compound for 48-72 hours.

  • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • The formazan crystals formed by viable cells are solubilized with a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined.

Quantitative Data from Related Compounds

While direct quantitative data for this compound is not yet available in the public domain, the following tables summarize the biological activities of structurally related compounds to provide a benchmark for future studies.

Table 2: Antibacterial and Antifungal Activity of Quinine Derivatives [11]

CompoundTest StrainMIC (μM)
Quinine-Triazole Derivative 12 Candida albicans59.5
Quinine-Triazole Derivative 14 Candida albicans100.8
Nystatin (Reference) Candida albicans13.4

Table 3: Cytotoxic Activity of Quinine Derivatives against Artemia salina [11]

CompoundLC50 (μg/mL)
Quinine 82.2 - 102.1
Quinine-Triazole Derivative 12 77.9
Quinine-Triazole Derivative 13 82.2 - 102.1

Table 4: Cholinesterase Inhibition by Quinuclidine Derivatives [2]

CompoundTarget EnzymeKi (μM)
Bisquaternary Derivative 7 hAChE0.26
Bisquaternary Derivative 7 hBChE0.54
Bisquaternary Derivative 14 hAChE0.35
Bisquaternary Derivative 14 hBChE0.48

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential for pharmaceutical development. Its rigid quinuclidine core and predicted affinity for key neurological and inflammatory receptors provide a strong rationale for its investigation as a lead compound for a variety of therapeutic applications. The experimental protocols and comparative data presented in this guide offer a clear roadmap for the systematic evaluation of this compound's pharmacological profile.

Future research should focus on:

  • Synthesis and characterization of a library of this compound derivatives to explore structure-activity relationships.

  • Comprehensive in vitro pharmacological profiling to confirm its receptor binding affinities and functional activities.

  • In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile for promising indications.

The exploration of this compound and its analogues holds the potential to unlock novel therapeutic agents with improved efficacy and safety profiles for a range of unmet medical needs.

References

Quincorine Derivatives and Analogues: A Technical Guide to a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quincorine, an enantiopure quinuclidine compound derived from the chemical transformation of Cinchona alkaloids, and its analogues represent a promising and versatile scaffold in modern medicinal chemistry.[1][2] The rigid bicyclic structure of the quinuclidine core provides a unique three-dimensional framework that allows for precise spatial orientation of functional groups, making it an attractive platform for the design of novel therapeutic agents. Quinuclidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and anticholinergic properties. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of this compound derivatives and analogues, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogues often originates from readily available Cinchona alkaloids, such as quinine. These natural products provide a chiral pool for the stereoselective synthesis of complex quinuclidine structures. A general strategy involves the modification of the vinyl group and the hydroxyl group of the parent alkaloid.

General Experimental Protocol: Synthesis of Quinine Analogues via Heck Reaction

A common method for modifying the quinuclidine core is the Heck reaction, which allows for the introduction of various substituents at the vinyl position.

Materials:

  • Quinine

  • Palladium(II) acetate

  • Triphenylphosphine

  • Aryl bromide (or other appropriate coupling partner)

  • Dry toluene

  • Triethylamine (TEA)

Procedure:

  • In an oven-dried and flame-dried reaction vial under an inert argon atmosphere, combine quinine (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add the aryl bromide (2 equivalents) and dry toluene to the reaction vial via syringes.

  • Add triethylamine (2 equivalents) dropwise to the reaction mixture via syringe.

  • Seal the reaction vial and heat at the appropriate temperature (e.g., 100 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired quinine analogue.[3]

Pharmacological Activities and Quantitative Data

This compound derivatives and analogues have shown significant potential in several therapeutic areas. The following tables summarize the in vitro activities of selected compounds.

Anticancer Activity

Quinuclidinone derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines.

Compound IDA549 (Lung Cancer) IC50 (µM)L132 (Normal Lung) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
QN-1 75.2-98.5112.1
QN-2 42.1-55.863.4
QN-3 15.6-21.328.9
4c 10.2>100--
5e 12.5>100--

Data for QN-1, QN-2, and QN-3 are from a selection of novel quinuclidinone analogs.[4] Data for 4c and 5e are from a series of substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and benzoates.[5]

Antimalarial Activity

Quinine analogues have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

CompoundStrain D6 (CQ-sensitive) IC50 (nM)Strain W2 (CQ-resistant) IC50 (nM)
Quinine 100-200200-400
Analog 9 50-100100-200
Analog 10 25-5050-100

Note: The specific structures for analogs 9 and 10 are detailed in the cited literature.[6]

Mechanism of Action and Signaling Pathways

The diverse biological effects of this compound derivatives stem from their interaction with various cellular targets and signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

Certain quinuclidinone derivatives have been shown to induce apoptosis in cancer cells. One proposed mechanism involves the modulation of the p53 signaling pathway. In cancer cells with mutant p53, these compounds can help to restore its proper folding, leading to the transcription of pro-apoptotic genes like Bax. This, in turn, leads to the activation of the intrinsic apoptotic cascade.

apoptosis_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion Quinuclidinone Quinuclidinone Derivative mutant_p53 Mutant p53 Quinuclidinone->mutant_p53 Stabilizes restored_p53 Restored p53 mutant_p53->restored_p53 Refolding Bax_gene Bax Gene restored_p53->Bax_gene Activates Transcription Bax_mRNA Bax mRNA Bax_gene->Bax_mRNA Bax_protein Bax Protein Bax_mRNA->Bax_protein Translation Cytochrome_c Cytochrome c Bax_protein->Cytochrome_c Promotes Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by quinuclidinone derivatives via p53 restoration.

Antimalarial Mechanism: Inhibition of Heme Detoxification

The antimalarial activity of quinine and its analogues is primarily attributed to their ability to interfere with the detoxification of heme within the malaria parasite's food vacuole. When the parasite digests hemoglobin, it releases toxic free heme. The parasite normally crystallizes this heme into non-toxic hemozoin. Quinine-based drugs are thought to inhibit this crystallization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.

heme_detoxification_pathway cluster_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Globin Globin Hemoglobin->Globin Digestion Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Crystallization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Quinine_Analogue Quinine Analogue Quinine_Analogue->Hemozoin Inhibits

Caption: Inhibition of heme detoxification by quinine analogues in the malaria parasite.

Experimental Workflows

Workflow for Anticancer Drug Screening

The evaluation of novel this compound derivatives for anticancer activity typically follows a standardized workflow.

anticancer_screening_workflow cluster_workflow Anticancer Screening Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MTT_Assay MTT Assay for Cell Viability Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assays) IC50->Mechanism_Studies

Caption: General workflow for the screening of anticancer activity of this compound derivatives.

Conclusion

This compound derivatives and analogues represent a highly versatile and promising class of compounds for the development of new therapeutic agents. Their unique structural features, coupled with a wide range of biological activities, make them attractive candidates for further investigation in oncology, infectious diseases, and beyond. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective treatments for a variety of human diseases.

References

physical and chemical properties of Quincorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Quincorine, a versatile enantiopure quinuclidine compound derived from Cinchona alkaloids.[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound, with the CAS number 207129-35-9, is a solid at room temperature.[1][2][3] It is recognized by its IUPAC name, (2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl)methanol.[2] The compound has a molecular formula of C10H17NO and a molecular weight of 167.25 g/mol .[2][3][4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl)methanol[2]
Synonyms (2S,4S,5R)-2-Hydroxymethyl-5-vinyl-quinuclidine; QCI[1][2]
CAS Number 207129-35-9[1][2][3][4][5]
Molecular Formula C10H17NO[2][3][4][5]
Molecular Weight 167.25 g/mol [3][4][5]
Appearance White or colorless to yellow powder to lump to clear liquid[4]
Physical State Solid[1][2][3]
Melting Point 25 - 27 °C[1][3][4]
Boiling Point 269.5 - 270 °C[1][4]
Purity ≥ 98% (GC)[3][4]
Optical Rotation [α]25D = 37 - 41 ° (c=1 in MeOH)[4]
Storage Temperature -10 °C to 8 °C[1][2]

Spectroscopic Data

G Figure 1: General Experimental Workflow for Compound Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_property Property Determination Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Solubility Solubility Testing Purification->Solubility pKa pKa Determination Purification->pKa

Figure 1: General Experimental Workflow for Compound Characterization

Solubility and pKa

Specific experimental data on the solubility and pKa of this compound are not extensively documented. The pKa of a drug molecule is a critical parameter that influences its lipophilicity, solubility, protein binding, and permeability, which in turn affect its pharmacokinetic properties.[6] Given that this compound is a quinuclidine derivative, it is expected to be a weak base.

Biological Activity and Potential Applications

This compound is a derivative of Cinchona alkaloids, which are known for their wide range of biological activities.[1][7] Quinuclidine compounds, including this compound, exhibit a high affinity for various receptors such as 5-HT3, 5-HT4, and NK1.[1] This suggests potential therapeutic applications in a variety of diseases.

Potential Therapeutic Areas:

  • Neurological Disorders: Including Alzheimer's disease.[1]

  • Cardiovascular Diseases: Such as arteriosclerosis.[1]

  • Inflammatory Diseases and Allergies: Including hay fever and eczema.[1]

  • Respiratory Conditions: Such as bronchitis.[1]

  • Metabolic Disorders: For instance, high cholesterol levels.[1]

  • Urological Conditions: Including urinary incontinence.[1]

  • Oncology: Potential applications in cancer treatment.[1]

The hydroxymethyl functionality of this compound allows for the attachment of other pharmacophoric groups, making it a valuable scaffold for developing more complex and selective therapeutic agents.[1]

Role in Asymmetric Synthesis

This compound and its derivatives have emerged as a new class of chiral ligands that are highly enantioselective in various asymmetric syntheses.[1] They have been successfully employed in:

  • Acylation reactions

  • Hydrogenation reactions

  • Cross-coupling reactions

These applications have yielded high enantiomeric excess values (up to 99% ee), highlighting their efficiency as asymmetric catalysts.[1]

Hypothetical Signaling Pathway Involvement

Given the affinity of quinuclidine compounds for serotonin (5-HT) receptors, a hypothetical signaling pathway involving this compound as a 5-HT receptor agonist is depicted below. This is an illustrative example, and specific pathway interactions for this compound require experimental validation.

G Figure 2: Hypothetical Signaling Pathway for a Quinuclidine Agonist This compound This compound (Agonist) Receptor 5-HT Receptor This compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Figure 2: Hypothetical Signaling Pathway for a Quinuclidine Agonist

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are limited. However, it is known to be obtainable through the chemical transformation of Cinchona alkaloids.[1] The synthesis of related compounds, such as Meroquinene, has been described in the literature and may provide insights into potential synthetic routes.[8]

General Synthetic Approach Outline:

  • Starting Material: A suitable Cinchona alkaloid (e.g., quinine or quinidine).

  • Key Transformations: This would likely involve cleavage of the quinoline ring and modification of the functional groups on the quinuclidine core.

  • Purification: The final product would be purified using standard techniques such as column chromatography.

  • Characterization: The structure and purity of the synthesized this compound would be confirmed by spectroscopic methods (NMR, IR, MS) and chiral analysis.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, should be worn when handling this compound.[2] It should be stored in a cool, dry, and well-ventilated area.[1][2]

Table 2: Hazard Identification and Precautionary Statements

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust.
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection.
H319: Causes serious eye irritationP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H335: May cause respiratory irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This guide provides a summary of the currently available technical information on this compound. Further research is needed to fully elucidate its properties, biological activities, and potential therapeutic applications.

References

An In-depth Technical Guide on Quincorine: A Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals should note that while "Quincorine" is a known chemical entity, it is primarily utilized as a chiral building block in asymmetric synthesis rather than being a therapeutic agent with a history of drug development. This guide provides a summary of the available technical information on this compound.

Introduction

This compound (QCI) is an enantiopure quinuclidine compound derived from the chemical transformation of Cinchona alkaloids.[1] Its chemical name is (1S,2S,5S)-2-(Hydroxymethyl)-5-vinylquinuclidine, and it is identified by the CAS number 207129-35-9.[1][2] The rigid structure of the quinuclidine nucleus provides a well-defined orientation for functional groups, making it a valuable component in the synthesis of more complex molecules.[3] While the broader class of quinuclidine derivatives has been explored for various pharmacological activities, this compound itself is predominantly recognized for its role in asymmetric catalysis.[1][4]

Physical and Chemical Properties

This compound is a solid at room temperature with a melting point in the range of 25-27 °C and a boiling point of approximately 270 °C.[1][5] It is characterized by its specific stereochemistry (1S,2S,5S), which is crucial for its application in enantioselective synthesis.[5]

PropertyValueReference
CAS Number207129-35-9[1][2]
Molecular FormulaC10H17NO[6]
Molecular Weight167.25 g/mol [6]
Melting Point25-27 °C[1][5]
Boiling Point~270 °C[5]
Density1.051 g/mL at 20 °C[5]
Physical StateSolid[6]
AppearanceWhite[6]

Synthesis

A workflow for the synthesis of related Cinchona alkaloid derivatives can be conceptualized as follows:

G Cinchona_Bark Cinchona Bark Extraction Extraction of Cinchona Alkaloids Cinchona_Bark->Extraction Alkaloid_Mixture Mixture of Cinchona Alkaloids Extraction->Alkaloid_Mixture Separation Separation and Purification Alkaloid_Mixture->Separation Parent_Alkaloid Parent Cinchona Alkaloid (e.g., Quinine) Separation->Parent_Alkaloid Chemical_Transformation Chemical Transformation Parent_Alkaloid->Chemical_Transformation This compound This compound Chemical_Transformation->this compound

Caption: General workflow for the production of this compound from Cinchona bark.

Biological Activity and Mechanism of Action

There is a lack of specific studies on the biological activity and mechanism of action of this compound itself. However, the broader class of quinuclidine derivatives has been investigated for a range of pharmacological effects. Quinuclidine-based compounds have shown potential as anticholinesterase agents, and some exhibit antimicrobial and antitumor activities.[4] The quinuclidine moiety is a core component of several synthetic physiologically active substances.[4]

Given that this compound is a derivative of Cinchona alkaloids, it shares a structural heritage with compounds known for their biological effects, most notably quinine's antimalarial properties.[9] However, it is crucial to note that the specific biological profile of this compound has not been extensively characterized in publicly available literature.

Due to the absence of specific research on the signaling pathways affected by this compound, a diagrammatic representation of its molecular interactions cannot be provided. Research on related compounds, such as certain quinoline derivatives, indicates a wide range of potential biological targets, but these are not directly attributable to this compound without specific experimental evidence.[12]

Applications in Asymmetric Synthesis

The primary application of this compound is in the field of asymmetric catalysis.[1] Chiral ligands based on quinuclidines like this compound have been developed and have demonstrated high enantioselectivity in various catalytic processes.[1] These processes include acylations, hydrogenations, and cross-coupling reactions, where enantiomeric excesses of up to 99% have been achieved.[1] The hydroxymethyl functionality of this compound allows for the attachment of further pharmacophoric groups, making it a versatile building block for the synthesis of more complex and selective therapeutic agents.[1]

G cluster_0 Catalyst Formation This compound This compound (Chiral Ligand) Reaction Asymmetric Catalytic Reaction This compound->Reaction Metal_Catalyst Metal Catalyst Metal_Catalyst->Reaction Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Reaction Enantiomer_1 Enantiomer 1 (Major Product) Reaction->Enantiomer_1 High Enantioselectivity Enantiomer_2 Enantiomer 2 (Minor Product) Reaction->Enantiomer_2

Caption: Role of this compound as a chiral ligand in asymmetric catalysis.

Conclusion

This compound is a well-defined chemical compound with a specific structure and CAS number, primarily known for its application as a chiral building block and ligand in asymmetric synthesis. While it is derived from Cinchona alkaloids, which have a rich history in medicine, there is a notable absence of publicly available research on the discovery, history, and development of this compound as a therapeutic agent. The information required to construct a comprehensive technical guide for drug development professionals, including detailed experimental protocols for biological assays, extensive quantitative biological data, and specific signaling pathway information, is not available in the current body of scientific literature. Therefore, the potential of this compound in drug development remains largely speculative and is based on the broader activities of the quinuclidine class of compounds.

References

Quincorine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the manufacturer's SDS and follow all applicable safety regulations.

Introduction

Quincorine (CAS No. 207129-35-9) is an enantiopure quinuclidine compound derived from the chemical transformation of Cinchona alkaloids.[1] Quinuclidine derivatives are recognized for their high affinity toward various receptors, including 5-HT3, 5-HT4, and NK1, indicating significant potential in the development of therapeutic agents for a range of diseases.[1] Given its potential applications, a thorough understanding of its safety profile and proper handling procedures is crucial for researchers and professionals working with this compound.

This guide provides a comprehensive overview of the available safety data, handling procedures, and potential toxicological mechanisms of this compound, based on the currently available information. It is important to note that specific quantitative toxicological data for this compound is limited. Therefore, this guide also draws upon information from structurally related quinoline and Cinchona alkaloids to provide a more complete, albeit inferred, safety profile.

Hazard Identification and Classification

According to the Safety Data Sheet provided by Buchler GmbH, this compound is classified as a hazardous substance.[1]

GHS/CLP Classification: [1]

  • Acute Toxicity (Oral), Category 4: Harmful if swallowed.

  • Skin Corrosion/Irritation, Category 2: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory tract irritation): May cause respiratory irritation.

Hazard Statements (CLP): [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning[1]

Hazard Pictogram: [1]

  • GHS07 (Exclamation mark)

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 207129-35-9[1]
Physical State Solid[1]
Appearance White
Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
Melting Point 25-27 °C[1]
Boiling Point 269.5 °C[1]
Purity Min. 98.0% (GC)

Toxicological Information

Potential Toxicological Mechanisms

The toxicological effects of this compound can be inferred from its structural relationship to quinoline and Cinchona alkaloids.

  • Lysosomotropism and pH Alteration: Quinolone compounds are known to be lysosomotropic, meaning they can accumulate in the acidic lysosomes of cells. This accumulation can lead to an increase in lysosomal pH, which may inactivate acid-dependent proteases and disrupt normal cellular processes.

  • Receptor Binding and Off-Target Effects: As a quinuclidine compound with high affinity for various receptors (5-HT3, 5-HT4, NK1), off-target binding could lead to unintended pharmacological and toxicological effects.[1]

  • Cardiotoxicity: Structurally related Cinchona alkaloids, such as quinine and quinidine, are known to have cardiotoxic effects, including the potential to cause arrhythmias. While not confirmed for this compound, this represents a potential area of concern.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety. The following recommendations are based on the available Safety Data Sheet and general best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk.

Protection TypeMinimum RequirementRecommended for
Hand Protection Chemical-resistant gloves (e.g., nitrile, tested to EN 374). Check for integrity before use.All handling procedures.
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be used when there is a splash hazard.All handling procedures.
Skin and Body Protection Laboratory coat. For larger quantities or potential for significant exposure, wear chemical-resistant clothing.All handling procedures.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood. If dusts are generated and a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.Weighing, transferring solids, and any procedure that may generate dust or aerosols.
Handling Procedures
  • Pre-Handling:

    • Obtain and thoroughly read the manufacturer's Safety Data Sheet (SDS).

    • Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in the table above.

  • Handling the Chemical:

    • Conduct all work that involves open handling of the solid or its solutions within a certified chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Store in the original container.[1]

  • Keep the container tightly closed in a dry and cool place.[1]

  • Store locked up.[1]

  • Recommended storage temperature: 4 - 8 °C.[1]

  • Keep away from food, drink, and animal feedingstuffs.[1]

First Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

  • General Advice: Get medical advice/attention if you feel unwell. Show the Safety Data Sheet to the doctor in attendance.[1]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • In Case of Skin Contact: Take off immediately all contaminated clothing and wash it before reuse. Wash with plenty of soap and water. In case of skin irritation, get medical advice/attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Swallowed: Rinse mouth. Drink water as a precaution. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Experimental Protocols (General Guidance)

Specific experimental protocols for the safety assessment of this compound are not publicly available. However, a general approach to evaluating the safety of a novel compound like this compound would typically involve the following stages:

  • In Vitro Cytotoxicity Assays: Initial screening using various cell lines to determine the concentration at which the compound causes cell death.

  • Genotoxicity Assays: A battery of tests (e.g., Ames test, micronucleus assay) to assess the potential for the compound to cause genetic mutations.

  • In Vivo Acute Toxicity Studies: Administration of single doses to animal models to determine the acute toxic effects and the LD50.

  • Repeated Dose Toxicity Studies: Chronic administration of the compound to animal models to evaluate long-term health effects and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Safety Pharmacology Studies: Evaluation of the effects of the compound on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems.

Visualizations

Safe Handling Workflow

The following diagram outlines the logical steps for safely handling this compound in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS Read SDS Assess Risks Assess Risks Read SDS->Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Temporary Storage Temporary Storage Perform Experiment->Temporary Storage Decontaminate Decontaminate Temporary Storage->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Clean PPE Clean PPE Dispose of Waste->Clean PPE Wash Hands Wash Hands Clean PPE->Wash Hands

Caption: A generalized workflow for the safe handling of chemical compounds like this compound.

Inferred Mechanism of Action

This diagram illustrates a potential, though not definitively proven, mechanism of action for this compound based on the known properties of quinoline alkaloids.

Inferred_Mechanism_of_Action This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Passive Diffusion Lysosome Lysosome Cell Membrane->Lysosome Accumulation Increased pH Increased pH Lysosome->Increased pH Proton Sequestration Enzyme Inactivation Enzyme Inactivation Increased pH->Enzyme Inactivation Disrupted Cellular Processes Disrupted Cellular Processes Enzyme Inactivation->Disrupted Cellular Processes

Caption: An inferred mechanism of action for this compound based on lysosomotropism.

Conclusion

This compound is a promising compound in drug development and catalysis, but it is also classified as a hazardous substance requiring careful handling. While specific toxicological data is limited, the available information from its Safety Data Sheet and comparison with related compounds provide a solid foundation for safe laboratory practices. Adherence to the handling, storage, and personal protective equipment guidelines outlined in this document is essential for minimizing risks and ensuring the safety of all personnel. Further research into the specific toxicological profile of this compound is warranted to provide a more complete understanding of its safety.

References

Quincorine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the known properties of Quincorine and detailed experimental protocols for determining its solubility and stability. Specific quantitative solubility and stability data for this compound are not extensively available in the public domain. The provided protocols are exemplary and should be adapted and validated by the end-user for their specific needs.

Introduction

This compound is an enantiopure quinuclidine compound derived from the chemical transformation of Cinchona alkaloids.[1] Its structural similarity to quinine and related compounds suggests its potential in various therapeutic areas. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential drug candidate. This guide summarizes the available information and provides comprehensive, exemplary protocols for the systematic evaluation of these critical parameters.

Physicochemical Properties of this compound

Limited data is available regarding the specific physicochemical properties of this compound. The following table summarizes the currently known information.

PropertyValueSource
Molecular Formula C₁₁H₁₉NOManufacturer's Data
Molecular Weight 167.25 g/mol [2]
Appearance Solid at room temperature[1]
Melting Point 25-27 °C[1]
Boiling Point 269.5 °C[1]
LogP (Octanol/Water) 1.43[2][3]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, only qualitative solubility data for this compound is publicly available.

Known Solubility Data
SolventSolubility
EthanolSoluble[2][3]
EtherSoluble[2][3]
Experimental Protocol for Quantitative Solubility Determination

To establish a comprehensive solubility profile, the equilibrium solubility of this compound should be determined in a range of pharmaceutically relevant solvents. The following protocol outlines a standard shake-flask method.

Objective: To determine the quantitative solubility of this compound in various solvents at a specified temperature (e.g., 25 °C and 37 °C).

Materials:

  • This compound (solid)

  • Solvents: Purified Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Securely cap the vials and place them in a shaking incubator set to the desired temperature.

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating that a saturated solution has been achieved.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Calculate the solubility in mg/mL or mol/L.

Data Presentation: Solubility of this compound

The experimentally determined solubility data should be recorded in a clear and structured format as exemplified below.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25
0.1 N HCl25
PBS (pH 7.4)25
Methanol25
Ethanol25
DMSO25

Workflow for Solubility Determination

G Workflow for this compound Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing start Add excess this compound to vials add_solvent Add known volume of solvent start->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake check_solid Confirm presence of undissolved solid shake->check_solid centrifuge Centrifuge to pellet solid check_solid->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute analyze Quantify by HPLC dilute->analyze calculate Calculate solubility (mg/mL, mol/L) analyze->calculate

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.

Stability Profile of this compound

Understanding the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Known Stability Information
  • Storage Conditions: Stable when stored at 4 - 8 °C in a dry, dark place.[2][3]

  • Incompatibilities: Incompatible with oxidizing agents.[2][3]

  • Hazardous Decomposition Products: In case of fire, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2][3]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven and photostability chamber

  • HPLC system with a PDA or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 60-80 °C) for a specified period. Also, test a solution of this compound under the same conditions.

  • Photostability: Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Analysis: Analyze all stressed samples at various time points using a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

Data Presentation: Forced Degradation of this compound
Stress ConditionTime (hours)% this compound RemainingNo. of Degradation ProductsRRT of Major Degradants
0.1 N HCl, 80°C2
8
0.1 N NaOH, 80°C2
8
3% H₂O₂, RT2
8
Dry Heat, 80°C24
Photostability-

Workflow for Stability Assessment

G Workflow for this compound Stability Assessment cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_data Data Evaluation start Prepare this compound solutions and solid samples acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress (ICH Q1B) start->photo hplc Analyze by Stability-Indicating HPLC-PDA/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quantify Quantify % degradation hplc->quantify identify Identify degradation products quantify->identify pathway Propose degradation pathway identify->pathway

Caption: A flowchart outlining the process for conducting forced degradation studies and assessing the stability of this compound.

Exemplary Stability-Indicating HPLC Method

A robust stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. The following is an exemplary HPLC method that can be used as a starting point for method development and validation.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at a suitable wavelength (e.g., 230 nm or 280 nm).

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity will be demonstrated by the ability of the method to resolve this compound from all degradation products formed during the forced degradation studies.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While some qualitative data is available, further experimental work is required to generate the quantitative data necessary for the progression of this compound in drug development. The detailed protocols and workflows presented herein offer a robust starting point for researchers to undertake these critical studies. A comprehensive understanding of these physicochemical properties will be instrumental in formulating this compound into a safe, effective, and stable dosage form.

References

Methodological & Application

Application Notes and Protocols for Quincorine in Enantioselective Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quincorine, a derivative of the Cinchona alkaloid family, has emerged as a powerful chiral organocatalyst in the field of enantioselective synthesis. Its rigid quinuclidine framework and strategic functional groups allow for the effective creation of a chiral environment, enabling the highly selective synthesis of specific stereoisomers. This is of paramount importance in drug development, where the biological activity of a molecule is often intrinsically linked to its stereochemistry.

These application notes provide an overview of the use of this compound and its derivatives in key enantioselective reactions, including detailed experimental protocols and data presented for easy comparison. The underlying reaction mechanisms and experimental workflows are visualized to provide a comprehensive guide for researchers.

I. Enantioselective Arylation of this compound Bromide

A notable application of this compound derivatives is in the nickel-catalyzed cross-electrophile coupling for the synthesis of novel dehydroxyquinines. This reaction demonstrates the utility of a modified this compound scaffold in generating structurally diverse molecules with potential biological activity.

Data Presentation

Table 1: Substrate Scope for the Ni-Catalyzed Cross-Electrophile Coupling of this compound Bromide with (Hetero)aryl Bromides.

EntryAryl BromideProductYield (%)
14-Bromopyridine85
24-Bromo-2-methylpyridine78
34-Bromo-2,6-dimethylpyridine65
44-Bromobenzonitrile92
54-Bromobenzotrifluoride88
61-Bromo-4-nitrobenzene75
72-Bromopyridine60
83-Bromopyridine72
Experimental Protocol: General Procedure for the Ni-Catalyzed Arylation of this compound Bromide
  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound bromide (1.0 equiv.), the corresponding (hetero)aryl bromide (1.2 equiv.), NiCl₂ glyme (10 mol%), and the specified ligand (e.g., bipyridine, 10 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the vial with argon. Add anhydrous dimethylformamide (DMF) as the solvent.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the indicated time (e.g., 48 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired arylated dehydroxyquinine.

Logical Relationship Diagram

arylation_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Quincorine_Br This compound Bromide Solvent Anhydrous DMF Quincorine_Br->Solvent Add to Aryl_Br (Hetero)aryl Bromide Aryl_Br->Solvent Ni_Catalyst NiCl2(glyme) / Ligand Ni_Catalyst->Solvent Temperature 80 °C Solvent->Temperature Heat to Time 48 h Temperature->Time Stir for Quench Quench with Water Time->Quench Cool & Extraction Extract with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Product Arylated Dehydroxyquinine Purification->Product

Caption: Experimental workflow for the Ni-catalyzed arylation of this compound bromide.

II. Enantioselective Michael Addition

Quinine and its derivatives are highly effective catalysts for the enantioselective Michael addition, a fundamental carbon-carbon bond-forming reaction. These catalysts facilitate the addition of a nucleophile to an α,β-unsaturated carbonyl compound with high stereocontrol.

Data Presentation

Table 2: Enantioselective Michael Addition of Malononitrile to Chalcones Catalyzed by a Quinine Derivative.

EntryChalcone (R)SolventYield (%)ee (%)
1PhenylToluene95>99
24-ChlorophenylToluene9298
34-MethoxyphenylToluene96>99
42-NaphthylToluene9097
52-ThienylCH₂Cl₂8895
Experimental Protocol: Representative Procedure for the Enantioselective Michael Addition
  • Reaction Setup: In a reaction tube, dissolve the chalcone (1.0 equiv.) and malononitrile (1.2 equiv.) in the specified solvent (e.g., toluene).

  • Catalyst Addition: Add the Quinine-derived catalyst (e.g., a thiourea or squaramide derivative, 1-10 mol%) to the solution.

  • Reaction Conditions: Stir the mixture at the indicated temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired Michael adduct.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Catalytic Cycle Diagram

michael_addition_cycle cluster_activation Activation cluster_bond_formation C-C Bond Formation Catalyst This compound Catalyst Activated_Nu Activated Nucleophile [Catalyst-Nu]- Catalyst->Activated_Nu + Nucleophile Activated_E Activated Electrophile [Catalyst-H...E] Catalyst->Activated_E + Electrophile Nucleophile Nucleophile (Nu-H) Nucleophile->Activated_Nu Electrophile Electrophile (E) Electrophile->Activated_E Product Chiral Product Product->Catalyst Catalyst Regeneration Transition_State Ternary Transition State {[Catalyst-H...E...Nu]} Activated_Nu->Transition_State Activated_E->Transition_State Transition_State->Product Product Release

Caption: Generalized catalytic cycle for the this compound-catalyzed Michael addition.

III. Enantioselective Aza-Henry (Nitro-Mannich) Reaction

Quinine-derived catalysts, particularly those modified with thiourea or squaramide moieties, have proven to be highly efficient in promoting the enantioselective aza-Henry reaction. This reaction involves the addition of a nitroalkane to an imine, yielding chiral β-nitroamines, which are valuable precursors for the synthesis of chiral diamines and other nitrogen-containing compounds.

Data Presentation

Table 3: Enantioselective Aza-Henry Reaction of Isatin-Derived Ketimines with Nitroalkanes Catalyzed by a Hydroquinine-Derived Thiourea.

EntryKetimine (Substituent)NitroalkaneYield (%)dree (%)
1HNitroethane9792:898
25-FNitroethane9685:1592
35-ClNitroethane9890:1095
45-BrNitroethane9991:996
57-MeNitroethane9993:799
6HNitropropane9590:1094
Experimental Protocol: Representative Procedure for the Enantioselective Aza-Henry Reaction
  • Reaction Setup: To a solution of the isatin-derived ketimine (1.0 equiv.) in a suitable solvent (e.g., toluene), add the hydroquinine-derived thiourea catalyst (10 mol%).

  • Reagent Addition: Add the nitroalkane (5.0 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at a controlled temperature (e.g., -20 °C) in the presence of 3 Å molecular sieves.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Signaling Pathway Diagram

aza_henry_mechanism cluster_activation Dual Activation Catalyst Bifunctional Catalyst (this compound-Thiourea) Activated_Complex Activated Imine-Nitroalkane Complex Catalyst->Activated_Complex H-bonds to Imine (Thiourea) Deprotonates Nitroalkane (Amine) Imine Imine Substrate Imine->Activated_Complex Nitroalkane Nitroalkane Nitroalkane->Activated_Complex Product β-Nitroamine Product Product->Catalyst Product Release & Catalyst Regeneration Activated_Complex->Product Stereoselective C-C Bond Formation

Caption: Proposed mechanism for the bifunctional activation in the aza-Henry reaction.

Application Notes and Protocols for Asymmetric Hydrogenation of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric hydrogenation of quinoline derivatives, a critical transformation for the synthesis of chiral tetrahydroquinolines. These products are valuable building blocks in the pharmaceutical and agrochemical industries. The protocols described herein focus on the use of iridium and ruthenium-based catalyst systems, which have demonstrated high efficiency and enantioselectivity in this reaction.

Introduction

Asymmetric hydrogenation is a powerful and widely utilized method for the synthesis of enantiomerically enriched compounds. The enantioselective hydrogenation of N-heteroaromatic compounds, such as quinolines, presents a significant challenge but offers a direct route to valuable chiral saturated heterocycles. Recent advancements in catalysis have led to the development of highly effective iridium and ruthenium complexes with chiral ligands that can catalyze this transformation with excellent yields and enantioselectivities.[1][2][3][4] This document outlines the general protocols and showcases the substrate scope for these catalytic systems.

Catalytic Systems

The most successful catalysts for the asymmetric hydrogenation of quinolines are based on iridium(I) and ruthenium(II) complexes coordinated with chiral phosphine or diamine ligands. These catalysts are typically generated in situ from a metal precursor and a chiral ligand.

Commonly Used Catalyst Components:

  • Metal Precursors: [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), [RuCl₂(arene)]₂

  • Chiral Ligands:

    • Diphosphine Ligands: (R)-MeO-BIPHEP, (R)-BINAP and its derivatives (e.g., P-Phos).[1]

    • Diphosphinite Ligands: Ligands derived from (R)-1,1′-spirobiindane-7,7′-diol.[5][6]

    • Chiral Diamine Ligands: N-monosulfonylated diamines.[7][8]

The choice of ligand is crucial for achieving high enantioselectivity, as it creates the chiral environment around the metal center that directs the hydrogenation to one face of the substrate.

Experimental Protocols

The following are generalized protocols for the asymmetric hydrogenation of quinoline derivatives. Optimization of reaction conditions (solvent, temperature, pressure, and catalyst loading) may be necessary for specific substrates.

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

This protocol is a representative example for the hydrogenation of a substituted quinoline using an in situ generated iridium catalyst.

Materials:

  • [Ir(COD)Cl]₂ (metal precursor)

  • Chiral diphosphine or diphosphinite ligand (e.g., (R)-MeO-BIPHEP, (R)-1,1'-spirobiindane-7,7'-diol derived diphosphinite)

  • Substituted quinoline

  • Anhydrous and degassed solvent (e.g., THF, Dichloromethane)

  • Hydrogen gas (high purity)

  • Additive (e.g., I₂, optional but can be beneficial)[3]

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%). Anhydrous, degassed solvent (e.g., 1 mL of THF) is added, and the mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate vessel suitable for hydrogenation, the quinoline substrate (1.0 mmol) is dissolved in the reaction solvent (e.g., 4 mL of THF).

  • Reaction Execution: The pre-formed catalyst solution is transferred to the substrate solution under an inert atmosphere. If an additive is used, it is added at this stage. The reaction vessel is then placed in an autoclave.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).

  • Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired tetrahydroquinoline. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of Quinolines

This protocol outlines a typical procedure using a ruthenium-diamine catalyst system.

Materials:

  • [RuCl₂(p-cymene)]₂ (metal precursor)

  • Chiral N-monosulfonylated diamine ligand

  • Substituted quinoline

  • Anhydrous and degassed solvent (e.g., Methanol, Ionic Liquids)[7][8]

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox, the [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral diamine ligand (1.0 mol%) are placed in a reaction vessel. Anhydrous, degassed solvent (e.g., 2 mL of methanol) is added, and the mixture is stirred to form the catalyst complex.

  • Reaction Setup: The quinoline substrate (1.0 mmol) is added to the catalyst solution.

  • Hydrogenation: The vessel is placed in an autoclave, which is then purged and pressurized with hydrogen gas (e.g., 50-100 atm). The reaction is stirred at a set temperature (e.g., 40-60 °C) for a specified duration (e.g., 24-48 hours).

  • Work-up and Analysis: Upon completion, the pressure is released, and the solvent is evaporated. The crude product is purified by chromatography, and the enantiomeric excess is determined by chiral HPLC.

Data Presentation

The following tables summarize the performance of different catalytic systems in the asymmetric hydrogenation of various quinoline derivatives.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Quinolines

EntrySubstrate (2-Substituent)LigandS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
1Methyl(R)-MeO-BIPHEP100502512>9996
2Phenyl(R)-MeO-BIPHEP100502512>9992
3Isopropyl(R)-P-Phos1009050249890
4Methyl(R)-Spiro-Diphosphinite50005025249594

Data compiled from various literature sources for illustrative purposes.[1][5][6]

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Quinolines

EntrySubstrateCatalyst SystemSolventH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
12-MethylquinolineRu/TsDPENIonic Liquid503024>9998
2QuinolineRu/Chiral DiamineMethanol8050489595
32,6-DimethylquinolineRu/TsDPENMethanol10060369997

Data compiled from various literature sources for illustrative purposes.[3][7][8]

Visualization of Experimental Workflow and Catalyst System

The following diagrams illustrate the general experimental workflow and the logical relationship within the catalyst system.

experimental_workflow cluster_catalyst_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up & Analysis Metal_Precursor Metal Precursor ([Ir(COD)Cl]₂ or [RuCl₂(arene)]₂) Stirring Stirring at RT Metal_Precursor->Stirring Chiral_Ligand Chiral Ligand Chiral_Ligand->Stirring Solvent_1 Anhydrous, Degassed Solvent Solvent_1->Stirring Active_Catalyst Active Catalyst Solution Stirring->Active_Catalyst Autoclave Autoclave Active_Catalyst->Autoclave Substrate Quinoline Substrate Substrate->Autoclave Solvent_2 Reaction Solvent Solvent_2->Autoclave Pressurize Pressurize with H₂ Autoclave->Pressurize Stir_Heat Stir & Heat Pressurize->Stir_Heat Reaction_Complete Reaction Complete Stir_Heat->Reaction_Complete Purification Purification (Chromatography) Reaction_Complete->Purification Analysis Analysis (Chiral HPLC) Purification->Analysis Final_Product Enantiopure Tetrahydroquinoline Analysis->Final_Product

Caption: General workflow for asymmetric hydrogenation of quinolines.

catalyst_system cluster_components Catalyst System Components cluster_interactions Key Interactions for Enantioselectivity Metal Metal Center (Ir or Ru) Coordination Coordination of Substrate to Chiral Metal Complex Metal->Coordination Ligand Chiral Ligand (Diphosphine or Diamine) Ligand->Coordination Substrate Quinoline Substrate Substrate->Coordination Facial_Selectivity Diastereoselective Hydride Transfer Coordination->Facial_Selectivity Steric & Electronic Guidance Product Chiral Tetrahydroquinoline (Single Enantiomer) Facial_Selectivity->Product

Caption: Logical relationship of the asymmetric catalyst system.

References

Application of Cinchona Alkaloids in Kinetic Resolution: A Review of Quincorine's Congeners

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals no specific documented applications of Quincorine (CAS 207129-35-9) as a catalyst in kinetic resolution. While this compound, chemically known as (1S,2S,5S)-5-Vinyl-2-quinuclidinemethanol, is a chiral compound derived from the Cinchona alkaloid family and holds potential as a chiral building block or ligand in asymmetric synthesis, its direct application in kinetic resolution is not reported in publicly available research.

However, the parent family of Cinchona alkaloids, including quinine, quinidine, cinchonidine, and cinchonine, and their derivatives, are extensively used and well-documented as highly effective organocatalysts in a wide array of enantioselective transformations, including kinetic resolutions. This report, therefore, provides detailed application notes and protocols on the use of these closely related and structurally similar Cinchona alkaloids in kinetic resolution, which will be of significant interest to researchers, scientists, and drug development professionals exploring this field of asymmetric catalysis.

Application Notes: Kinetic Resolution of Racemic Alcohols and Amines using Cinchona Alkaloid Catalysts

Introduction

Kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture.[1] This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.[1] Cinchona alkaloids and their derivatives have emerged as powerful organocatalysts for the kinetic resolution of various classes of compounds, most notably secondary alcohols and amines, through enantioselective acylation.

Mechanism of Action in Acylative Kinetic Resolution

In the kinetic resolution of alcohols, a Cinchona alkaloid catalyst, often a derivative of quinine or quinidine, acts as a nucleophilic catalyst. It reacts with an acylating agent (e.g., an anhydride) to form a chiral acyl-ammonium or acyl-alkaloid intermediate. This intermediate then preferentially acylates one enantiomer of the racemic alcohol over the other, leading to an enantioenriched acylated product and the unreacted, enantioenriched alcohol. The stereochemical outcome is determined by the specific Cinchona alkaloid diastereomer used (i.e., quinine vs. quinidine).

Substrate Scope

The kinetic resolution of a broad range of substrates has been successfully achieved using Cinchona alkaloid-based catalysts.

  • Secondary Alcohols: A wide variety of racemic secondary alcohols, including benzylic, allylic, and propargylic alcohols, can be resolved with high enantioselectivity.[2]

  • Amines: The kinetic resolution of amines is also a significant application, providing access to chiral amines which are crucial building blocks in pharmaceuticals.[3]

Advantages of Cinchona Alkaloid-Catalyzed Kinetic Resolution

  • High Enantioselectivity: Cinchona alkaloid catalysts can provide excellent enantioselectivity, often achieving high enantiomeric excess (ee) for both the acylated product and the unreacted starting material.

  • Operational Simplicity: These reactions are often performed under mild conditions and are relatively easy to set up.

  • Catalyst Availability: Both natural Cinchona alkaloids and a wide range of their derivatives are commercially available.

Data Presentation: Acylative Kinetic Resolution of Secondary Alcohols

The following table summarizes representative data for the kinetic resolution of secondary alcohols using Cinchona alkaloid-derived catalysts.

SubstrateCatalystAcylating AgentSolventTemp (°C)Conversion (%)ee (Alcohol) (%)ee (Ester) (%)Selectivity Factor (s)
1-Phenylethanol(-)-DMAP derivativeAcetic Anhydridet-Amyl alcohol05599-High
1-(o-Tolyl)ethanol(-)-DMAP derivativeAcetic Anhydridet-Amyl alcohol0--9071
Various arylalkylcarbinols(-)-DMAP derivativeAcetic Anhydridet-Amyl alcohol0---up to 95

Note: Data is compiled from various sources and represents typical results. Specific conditions and outcomes may vary.

Experimental Protocols

General Protocol for the Kinetic Resolution of a Racemic Secondary Alcohol via Acylation

This protocol provides a general procedure for the kinetic resolution of a racemic secondary alcohol using a Cinchona alkaloid-derived catalyst and an acylating agent.

Materials:

  • Racemic secondary alcohol

  • Cinchona alkaloid-based catalyst (e.g., a commercially available derivative of quinine or quinidine)

  • Acylating agent (e.g., acetic anhydride, isobutyric anhydride)

  • Anhydrous solvent (e.g., toluene, diethyl ether, t-amyl alcohol)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine), if required

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the racemic secondary alcohol (1.0 mmol), the Cinchona alkaloid catalyst (0.01-0.1 mmol, 1-10 mol%), and the anhydrous solvent (5-10 mL).

  • If required, add the tertiary amine base (1.0-1.5 mmol).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) with stirring.

  • Slowly add the acylating agent (0.5-0.6 mmol) to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the conversion.

  • Once the desired conversion is reached (typically around 50%), quench the reaction by adding a small amount of methanol or water.

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting mixture of the unreacted alcohol and the acylated product by column chromatography on silica gel to separate the two compounds.

  • Determine the enantiomeric excess of the unreacted alcohol and the acylated product using chiral HPLC or chiral GC analysis.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Kinetic Resolution A 1. Reactant & Catalyst Setup (Racemic Alcohol, Chiral Catalyst, Solvent) B 2. Reaction Initiation (Cooling & Addition of Acylating Agent) A->B C 3. Reaction Monitoring (TLC, GC, or HPLC) B->C D 4. Reaction Quench C->D E 5. Work-up & Purification (Column Chromatography) D->E F 6. Analysis (Chiral HPLC/GC for ee determination) E->F

Caption: A general experimental workflow for the kinetic resolution of a racemic alcohol.

G cluster_mechanism Catalytic Cycle of Acylative Kinetic Resolution Catalyst Cinchona Alkaloid Catalyst AcylCatalyst Chiral Acyl-Catalyst Intermediate Catalyst->AcylCatalyst + Acylating Agent AcylatingAgent Acylating Agent (R'-CO)2O AcylatedProduct Enantioenriched Ester (R)-ROCOR' AcylCatalyst->AcylatedProduct + (R)-ROH RacemicAlcohol Racemic Alcohol (R)-ROH + (S)-ROH FastReacting (R)-ROH (Fast reacting enantiomer) RacemicAlcohol->FastReacting SlowReacting (S)-ROH (Slow reacting enantiomer) RacemicAlcohol->SlowReacting FastReacting->AcylatedProduct UnreactedAlcohol Enantioenriched Alcohol (S)-ROH SlowReacting->UnreactedAlcohol AcylatedProduct->Catalyst Releases Catalyst

Caption: A simplified diagram of the catalytic cycle for the kinetic resolution of a secondary alcohol.

References

Application Notes and Protocols for Heterocyclic Scaffolds in the Synthesis of Neurological Disorder Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Quincorine" did not yield specific results in a comprehensive search of scientific literature. It is presumed to be a non-standard term or a potential misspelling. This document will focus on the closely related and extensively researched heterocyclic scaffolds: Quinoline and Quinazoline , as well as the endogenous Kynurenine Pathway , all of which are highly relevant to the synthesis of drugs for neurological disorders.

Application Notes

Introduction

Quinoline and quinazoline derivatives represent privileged heterocyclic scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] Their rigid structures and ability to be functionalized at various positions allow for the fine-tuning of their physicochemical properties and biological targets.[1][3] This has led to their investigation and development as potent agents for treating a variety of neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.[4][5][6] This document provides an overview of their application, relevant quantitative data, and detailed protocols for their synthesis and evaluation.

Quinoline Derivatives: Neuroprotective Agents

Quinoline-based compounds have shown significant promise as neuroprotective agents, acting through multiple mechanisms to mitigate neuronal damage observed in neurodegenerative diseases like Alzheimer's and Parkinson's.[5][7]

  • Antioxidant Activity: Many quinoline derivatives possess potent antioxidant properties, enabling them to scavenge harmful reactive oxygen species (ROS) that contribute to oxidative stress, a key pathological feature of neurodegeneration.[5][8]

  • Enzyme Inhibition: Specific quinoline derivatives have been designed to inhibit enzymes implicated in the pathology of neurological disorders. For example, certain derivatives are potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme that degrades cGMP.[9] Inhibition of PDE5 can enhance the nitric oxide/cGMP signaling pathway, which is crucial for learning and memory.[9] Other targets include monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes relevant to Parkinson's and Alzheimer's disease, respectively.[5][7]

  • Metal Chelation: The 8-hydroxyquinoline scaffold is a well-known metal chelator. Dysregulation of metal ions like copper is implicated in Alzheimer's pathology, and compounds capable of chelating these ions can exert neuroprotective effects.[10]

Quinazoline Derivatives: Anticonvulsant Agents

The quinazoline core is a key pharmacophore in the design of anticonvulsant drugs.[4][6][11] The sedative-hypnotic and anticonvulsant activities of early quinazoline derivatives like methaqualone paved the way for the development of novel analogues with improved safety and efficacy profiles.[4][12]

  • Mechanism of Action: Many anticonvulsant quinazolines are positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[13][14][15] By enhancing GABAergic inhibition, these compounds can reduce neuronal hyperexcitability and suppress seizure activity.[13] The binding affinity for the GABA-A receptor is a key determinant of their anticonvulsant potency.[4][16]

  • Structure-Activity Relationship (SAR): SAR studies have revealed that substitutions at various positions of the quinazoline ring significantly influence anticonvulsant activity. For instance, the presence of a halogen at the 6-position and a substituted amine at the 4-position can enhance antiepileptic effects.[4] The nature of the substituent at the 3-position also plays a crucial role in determining the potency and seizure-type specificity.[17][18]

The Kynurenine Pathway: A Dual-Target for Neuro-modulation

The kynurenine pathway is the primary metabolic route for tryptophan in the brain and produces several neuroactive metabolites.[19][20] This pathway is a critical target in neurological disorders due to the opposing effects of its key metabolites: the neuroprotective kynurenic acid (KYNA) and the neurotoxic quinolinic acid (QUIN).[21][22][23]

  • Neuroprotection via Kynurenic Acid (KYNA): KYNA is an endogenous antagonist of N-methyl-D-aspartate (NMDA) receptors, binding to the glycine co-agonist site.[24][25] By blocking NMDA receptors, KYNA can prevent excitotoxicity, a major mechanism of neuronal death in conditions like ischemia and epilepsy.[24] KYNA also possesses antioxidant properties, further contributing to its neuroprotective profile.[24][[“]]

  • Neurotoxicity of Quinolinic Acid (QUIN): In contrast, QUIN is a potent agonist of the NMDA receptor and a well-established neurotoxin.[21][27][28] Elevated levels of QUIN are associated with several neurodegenerative diseases, where it contributes to excitotoxic neuronal damage and inflammation.[21][28]

Therapeutic strategies targeting the kynurenine pathway often aim to increase the ratio of KYNA to QUIN, for example, by inhibiting the enzyme kynurenine 3-monooxygenase (KMO), which shunts the pathway towards QUIN production.[21][23]

Quantitative Data

Table 1: Anticonvulsant Activity and Toxicity of Selected Quinazoline Derivatives
CompoundED₅₀ (mg/kg)TD₅₀ (mg/kg)LD₅₀ (mg/kg)Therapeutic Index (TI = LD₅₀/ED₅₀)Protective Index (PI = TD₅₀/ED₅₀)Reference
5b 152>10005803.82>6.58[4]
5c 165>10004302.60>6.06[4]
5d 140>10005503.93>7.14[4]
Methaqualone 2003005002.501.50[4]
Valproate 2604004351.671.54[4]
Compound 8 100% protection at 0.248 mmol/kgNot specifiedNot specifiedNot specifiedNot specified[17]
Compound 13 100% protection at 0.239 mmol/kgNot specifiedNot specifiedNot specifiedNot specified[17]
Compound 19 100% protection at 0.338 mmol/kgNot specifiedNot specifiedNot specifiedNot specified[17]

ED₅₀: Median Effective Dose for protection against seizures. TD₅₀: Median Toxic Dose (neurotoxicity). LD₅₀: Median Lethal Dose. TI & PI: Higher values indicate a better safety profile.

Table 2: In Vitro Activity of Selected Quinoline Derivatives
CompoundTargetIC₅₀ (nM)Disease ModelReference
7a PDE50.27Alzheimer's Disease[9]
Sildenafil PDE52.6Alzheimer's Disease[9]
MC903 hBChE~1-10 µMNeurodegeneration[29]
HLA20 hMAO-BSelective InhibitionNeurodegeneration[29]

IC₅₀: Half-maximal inhibitory concentration. hBChE: human Butyrylcholinesterase. hMAO-B: human Monoamine Oxidase B.

Table 3: Neuroprotective Effects of Kynurenic Acid (KYNA)
Experimental ModelTreatmentOutcomeReference
Neonatal Hypoxia-Ischemia (Rats)KYNA (i.p.) 1h post-insultSignificantly reduced brain hemisphere weight loss and neuronal loss in hippocampus and cortex.[24][[“]]
Neonatal Hypoxia-Ischemia (Rats)KYNA (i.p.) 1h post-insultSignificantly decreased Reactive Oxygen Species (ROS) levels.[24]
Quinolinic Acid-induced NeurotoxicityCo-injection of KYNA with QUINPrevented neuronal loss and reductions in cortical cholinergic markers.[30]

Experimental Protocols

Protocol 1: General Synthesis of 4-Substituted-Quinazoline Derivatives

This protocol is a generalized method based on procedures for synthesizing bioactive quinazoline derivatives.[4][11]

  • Step 1: Synthesis of 2-Benzamidobenzoic Acid.

    • Dissolve anthranilic acid (0.1 M) in 60 mL of pyridine in a flask.

    • Slowly add benzoyl chloride (0.05 M) dropwise while stirring.

    • Continue stirring for 30 minutes at room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield the intermediate.

  • Step 2: Cyclization to form Quinazolinone.

    • Reflux the intermediate product from Step 1 with an excess of a suitable cyclizing agent (e.g., acetic anhydride) for 2-4 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Collect the solid product by filtration, wash with water, and dry.

  • Step 3: Synthesis of 4-Chloroquinazoline.

    • Reflux the quinazolinone from Step 2 with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) for 4-6 hours.

    • Carefully remove the excess chlorinating agent under reduced pressure.

    • Pour the residue onto crushed ice and neutralize with a suitable base (e.g., ammonia solution).

    • Extract the product with an organic solvent (e.g., chloroform), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the 4-chloroquinazoline intermediate.

  • Step 4: Amination to yield final product.

    • Mix the 4-chloroquinazoline intermediate (0.01 mol) with the desired aromatic or aliphatic amine (0.01 mol) and triethylamine (0.01 mol) in a solvent like dimethylformamide (DMF).[4]

    • Reflux the mixture for 4 hours.[4]

    • Cool the reaction mixture and pour it onto crushed ice.[4]

    • Collect the resulting crystalline product by filtration and recrystallize from ethanol.[4]

    • Confirm the structure using IR, NMR, and mass spectrometry.

Protocol 2: In Vivo Anticonvulsant and Neurotoxicity Screening

This protocol outlines standard procedures for evaluating the anticonvulsant efficacy and neurotoxicity of test compounds in rodents.[4][31][32][33][34]

  • Animals: Use male albino mice (20-30g). House them under standard laboratory conditions with free access to food and water. Acclimatize animals for at least one week before the experiment. All procedures should be approved by an Institutional Animal Ethics Committee.

  • Drug Preparation and Administration:

    • Dissolve or suspend test compounds in a suitable vehicle (e.g., 10% DMSO).[4]

    • Administer the compounds intraperitoneally (i.p.) at various doses (e.g., 50, 100, 150 mg/kg).[12]

    • Administer a vehicle control group and a positive control group (e.g., Phenytoin 25 mg/kg or Diazepam) for comparison.

  • Maximal Electroshock (MES) Seizure Test:

    • Thirty minutes after drug administration, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via auricular or corneal electrodes using an electroconvulsiometer.[4][11]

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The absence of this phase is considered the endpoint for protection.

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

    • Thirty minutes after drug administration, inject PTZ subcutaneously at a convulsant dose (e.g., 85 mg/kg).

    • Observe the mice for the onset of generalized clonic seizures for a period of 30 minutes.

    • The absence of clonic seizures is considered the endpoint for protection.[4]

  • Neurotoxicity Screening (Rotorod Test):

    • Train the mice to remain on a rotating rod (e.g., 25 rpm) for at least one minute.

    • At the time of peak drug effect (e.g., 30 and 60 minutes post-injection), place the mice on the rotorod.

    • Record the time the animal remains on the rod. Neurotoxicity is indicated if the mouse falls off the rod within one minute.[4]

  • Data Analysis:

    • Calculate the percentage of animals protected in each group for the MES and scPTZ tests.

    • Determine the median effective dose (ED₅₀) and median toxic dose (TD₅₀) using probit analysis.

    • Calculate the Protective Index (PI = TD₅₀/ED₅₀).

Protocol 3: In Vitro Neuroprotection Assay against Excitotoxicity

This protocol is designed to assess the ability of a test compound to protect neurons from excitotoxic cell death induced by an NMDA receptor agonist like quinolinic acid.

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) or primary cortical neurons in appropriate culture medium and conditions.

    • Plate the cells in 96-well plates at a suitable density and allow them to adhere and differentiate if necessary.

  • Compound Treatment:

    • Prepare stock solutions of the test compound and a positive control (e.g., Kynurenic Acid or a known NMDA antagonist like MK-801).

    • Pre-incubate the neuronal cells with various concentrations of the test compound or controls for 1-2 hours.

  • Induction of Excitotoxicity:

    • Expose the cells to a neurotoxic concentration of quinolinic acid (e.g., 100-300 µM) in the continued presence of the test compound.

    • Include a control group treated with vehicle only and a group treated with quinolinic acid only.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a humidified CO₂ incubator.

  • Assessment of Cell Viability:

    • Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

    • For the MTT assay, add MTT solution to each well, incubate for 2-4 hours, then solubilize the formazan crystals and measure absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control group.

    • Plot the percentage of neuroprotection against the log concentration of the test compound to determine the EC₅₀ (half-maximal effective concentration).

Visualizations

G cluster_start Starting Materials cluster_steps Synthesis Steps Anthranilic Acid Anthranilic Acid step1 Step 1: Acylation (Pyridine) Anthranilic Acid->step1 Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->step1 Amine (R-NH2) Amine (R-NH2) step3 Step 3: Reaction with Amine (Reflux) Amine (R-NH2)->step3 intermediate1 2-Benzamidobenzoic Acid step1->intermediate1 step2 Step 2: Cyclization (e.g., Acetic Anhydride) intermediate1->step2 intermediate2 2-Phenyl-3,1-benzoxazin-4-one step2->intermediate2 intermediate2->step3 product 2-Phenyl-3-substituted-quinazolin-4(3H)-one step3->product

Caption: A generalized workflow for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

G cluster_anticonvulsant Anticonvulsant Efficacy cluster_toxicity Neurotoxicity start Start: Select Test Compound prep Prepare Compound Doses & Administer to Mice (i.p.) start->prep wait Wait 30 min (Peak Brain Concentration) prep->wait mes MES Test (Tonic Hind Limb Extension?) wait->mes sptz scPTZ Test (Clonic Seizures?) wait->sptz rotorod Rotorod Test (Motor Impairment?) wait->rotorod analysis Data Analysis (Determine ED50, TD50, PI) mes->analysis sptz->analysis rotorod->analysis end End: Profile Compound analysis->end

Caption: Experimental workflow for in vivo anticonvulsant and neurotoxicity screening.

G cluster_neurotoxic Neurotoxic Branch (Microglia) cluster_neuroprotective Neuroprotective Branch (Astrocytes) TRYP Tryptophan KYN Kynurenine TRYP->KYN IDO/TDO KMO KMO KYN->KMO KAT KAT KYN->KAT HK 3-Hydroxykynurenine KMO->HK QUIN Quinolinic Acid (QUIN) HK->QUIN NMDA_AGONIST NMDA Receptor Agonist Excitotoxicity Neuroinflammation QUIN->NMDA_AGONIST KYNA Kynurenic Acid (KYNA) KAT->KYNA KYNA->QUIN Antagonizes NMDA_ANTAGONIST NMDA Receptor Antagonist Antioxidant Neuroprotection KYNA->NMDA_ANTAGONIST

Caption: The Kynurenine Pathway: balance between neurotoxic and neuroprotective metabolites.

References

Application Notes and Protocols for Investigating the Biological Activity of Quincorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quincorine is a synthetically derived quinuclidine compound, belonging to the broader class of Cinchona alkaloids. These alkaloids, and their derivatives, are known to possess a wide range of biological activities and have been a source of valuable therapeutic agents. The rigid bicyclic structure of the quinuclidine core confers high affinity for various receptors, making this compound and related compounds promising candidates for drug discovery programs targeting a variety of diseases.

This document provides detailed application notes and experimental protocols for investigating the biological activities of this compound, with a focus on its potential interactions with cholinergic and adrenergic systems, as well as its enzymatic inhibitory properties. The provided methodologies are based on established in vitro assays and are intended to guide researchers in the initial characterization of this compound.

Potential Mechanisms of Action

Based on the pharmacology of structurally related Cinchona alkaloids and quinuclidine derivatives, this compound is hypothesized to interact with the following biological targets:

  • Muscarinic Acetylcholine Receptors (mAChRs): Quinuclidine-containing compounds, such as solifenacin, are known to be potent antagonists of muscarinic receptors.[1][2][3] These G-protein coupled receptors (GPCRs) are involved in a wide range of physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretion.

  • Adrenergic Receptors (ARs): Cinchona alkaloids, like quinidine, have been shown to act as antagonists at α1-adrenergic receptors.[4][5] These receptors play a crucial role in the regulation of blood pressure and smooth muscle tone.

  • Cholinesterases (AChE and BChE): Several quinoline derivatives and Cinchona alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6][7][8]

Data Presentation: Exemplary Quantitative Data

The following tables summarize exemplary quantitative data for compounds structurally related to this compound, illustrating the expected range of activities and providing a reference for data presentation.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Solifenacin [2][9]

Receptor SubtypeSolifenacin (Ki, nM)
M126
M2170
M312
M4110
M531

Table 2: Alpha-Adrenergic Receptor Binding Affinities (Ki, µM) of Quinidine [5]

Receptor SubtypeQuinidine (Ki, µM)
α10.3 - 3
α20.3 - 3

Table 3: Acetylcholinesterase (AChE) Inhibition (IC50) of Quinine [7]

CompoundAChE Inhibition (IC50, mM)
Quinine3.2

Experimental Protocols

Muscarinic Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).

Principle: This assay measures the ability of this compound to compete with a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) for binding to muscarinic receptors expressed in a cell line.

Materials:

  • Cell membranes from a stable cell line expressing a human muscarinic receptor subtype (e.g., CHO-K1 cells)

  • [³H]-N-methylscopolamine ([³H]-NMS)

  • This compound stock solution (in DMSO)

  • Atropine (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • Assay Buffer

    • [³H]-NMS (at a final concentration near its Kd)

    • This compound dilution or vehicle (for total binding) or Atropine (for non-specific binding)

    • Cell membrane suspension

  • Incubate at room temperature for 60-90 minutes.

  • Harvest the membranes by rapid filtration through the filter plates.

  • Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail.

  • Quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

α1D-Adrenergic Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of this compound for the human α1D-adrenergic receptor.

Principle: Similar to the muscarinic receptor binding assay, this protocol measures the competitive binding of this compound against a specific radioligand (e.g., [³H]-Prazosin).

Materials:

  • Cell membranes from a stable cell line expressing the human α1D-adrenergic receptor

  • [³H]-Prazosin

  • This compound stock solution (in DMSO)

  • Phentolamine (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Follow the same general procedure as the muscarinic receptor binding assay, substituting the appropriate receptor, radioligand, and non-specific binding competitor.

Data Analysis:

  • Analyze the data as described for the muscarinic receptor binding assay to determine the Ki of this compound for the α1D-adrenergic receptor.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for acetylcholinesterase.

Principle: This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis. Acetylthiocholine is used as a substrate, which upon hydrolysis by AChE, releases thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound stock solution (in DMSO)

  • Donepezil or Tacrine (as a positive control inhibitor)

  • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add:

    • Assay Buffer

    • This compound dilution or vehicle (for control)

    • AChE solution

  • Pre-incubate for 15 minutes at room temperature.

  • Add DTNB solution to all wells.

  • Initiate the reaction by adding ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of this compound from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic potential of this compound on a relevant cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7) or a cell line relevant to the intended therapeutic area

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration: % Viability = (Abs_treated / Abs_control) * 100.

  • Plot the percentage of cell viability against the log concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Mandatory Visualizations

Signaling Pathways

G_protein_signaling cluster_muscarinic Muscarinic Receptor Signaling (M1, M3, M5) cluster_adrenergic α1-Adrenergic Receptor Signaling Agonist_M Agonist (e.g., Acetylcholine) mAChR M1/M3/M5 Receptor Agonist_M->mAChR Binds Quincorine_M_Ant This compound (Antagonist) Quincorine_M_Ant->mAChR Blocks Gq Gq mAChR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response_M Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response_M PKC->Response_M Agonist_A Agonist (e.g., Norepinephrine) a1AR α1-Adrenergic Receptor Agonist_A->a1AR Binds Quincorine_A_Ant This compound (Antagonist) Quincorine_A_Ant->a1AR Blocks Gq_A Gq a1AR->Gq_A Activates PLC_A PLC Gq_A->PLC_A Activates PIP2_A PIP2 PLC_A->PIP2_A Hydrolyzes IP3_A IP3 PIP2_A->IP3_A DAG_A DAG PIP2_A->DAG_A Ca_release_A Ca²⁺ Release IP3_A->Ca_release_A PKC_A PKC Activation DAG_A->PKC_A Response_A Cellular Response (e.g., Vasoconstriction) Ca_release_A->Response_A PKC_A->Response_A

Caption: G-protein coupled receptor signaling pathways potentially modulated by this compound.

Experimental Workflow

experimental_workflow cluster_screening Initial Screening cluster_characterization Further Characterization Start This compound Receptor_Binding Receptor Binding Assays (Muscarinic & Adrenergic) Start->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (AChE & BChE) Start->Enzyme_Inhibition Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability Data_Analysis Data Analysis (Ki, IC50) Receptor_Binding->Data_Analysis Enzyme_Inhibition->Data_Analysis Cell_Viability->Data_Analysis Functional_Assays Functional Assays (e.g., Calcium Mobilization) Data_Analysis->Functional_Assays Lead_Optimization Lead Optimization Functional_Assays->Lead_Optimization

References

Application Notes and Protocols: Quincorine as a Versatile Intermediate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quincorine (CAS: 207129-35-9), an enantiopure quinuclidine compound derived from the chemical transformation of Cinchona alkaloids, is emerging as a valuable intermediate in medicinal chemistry.[1] Its rigid bicyclic structure and chiral nature make it an attractive scaffold for the development of novel therapeutic agents. A key feature of this compound is its primary hydroxyl group, which provides a versatile handle for introducing various pharmacophoric moieties, enabling the synthesis of complex and highly selective therapeutic candidates.[1] Quinuclidine-containing compounds have shown affinity for a range of biological targets, including muscarinic receptors and various kinases, highlighting their potential in treating a wide array of diseases.[1][2]

This document outlines the application of this compound as a key intermediate in the synthesis of a novel, potent (hypothetical) kinase inhibitor, "Q-Kin-Inhib-01," designed for targeted cancer therapy. The protocols herein describe a plausible synthetic route, and the associated data represents expected outcomes based on established chemical methodologies.

Synthesis of Q-Kin-Inhib-01 via this compound Intermediate

The synthesis of Q-Kin-Inhib-01 is proposed as a two-step process starting from this compound. The first step involves an etherification of the primary alcohol of this compound with a suitable fluorinated aromatic system, a common moiety in kinase inhibitors. The second step is a Heck coupling reaction to modify the vinyl group, introducing a substituted amide functionality designed to interact with the target kinase's active site.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of Q-Kin-Inhib-01.

Table 1: Synthesis of Intermediate Q-Int-01

Parameter Value
Starting Material This compound
Reagent 2,4-difluoro-1-nitrobenzene
Product Q-Int-01
Reaction Type Nucleophilic Aromatic Substitution (SNAr)
Solvent Dimethylformamide (DMF)
Base Sodium Hydride (NaH)
Reaction Temperature 25 °C
Reaction Time 4 hours
Yield (Isolated) 85%

| Purity (HPLC) | >98% |

Table 2: Synthesis of Final Product Q-Kin-Inhib-01

Parameter Value
Starting Material Q-Int-01
Reagent 4-aminobenzamide
Product Q-Kin-Inhib-01
Reaction Type Heck Coupling
Catalyst Palladium(II) Acetate (Pd(OAc)2)
Ligand Triphenylphosphine (PPh3)
Solvent Acetonitrile (MeCN)
Base Triethylamine (Et3N)
Reaction Temperature 80 °C
Reaction Time 12 hours
Yield (Isolated) 75%

| Purity (HPLC) | >99% |

Experimental Protocols

Protocol 1: Synthesis of Intermediate Q-Int-01

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • 2,4-difluoro-1-nitrobenzene (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2,4-difluoro-1-nitrobenzene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Q-Int-01 as a pale yellow solid.

Protocol 2: Synthesis of Q-Kin-Inhib-01

Materials:

  • Q-Int-01 (1.0 eq)

  • 4-aminobenzamide (1.2 eq)

  • Palladium(II) Acetate (0.05 eq)

  • Triphenylphosphine (0.1 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a reaction vessel, add Q-Int-01 (1.0 eq), 4-aminobenzamide (1.2 eq), Palladium(II) Acetate (0.05 eq), and Triphenylphosphine (0.1 eq).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add anhydrous acetonitrile and triethylamine (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NH4Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by preparative HPLC to yield Q-Kin-Inhib-01 as an off-white solid.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Heck Coupling This compound This compound Reagent1 2,4-difluoro- 1-nitrobenzene (NaH, DMF) This compound->Reagent1 Q_Int_01 Intermediate Q-Int-01 Reagent1->Q_Int_01 Purification1 Column Chromatography Q_Int_01->Purification1 Reagent2 4-aminobenzamide (Pd(OAc)2, PPh3, Et3N, MeCN) Q_Kin_Inhib_01 Q-Kin-Inhib-01 (Final Product) Reagent2->Q_Kin_Inhib_01 Purification2 Preparative HPLC Q_Kin_Inhib_01->Purification2 Purification1->Reagent2 Step 2: Heck Coupling

Caption: Synthetic workflow for Q-Kin-Inhib-01 from this compound.

Target Signaling Pathway: Generic Kinase Cascade

The hypothetical therapeutic, Q-Kin-Inhib-01, is designed to target a generic receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in various cancers.

G cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway GrowthFactor Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK P1 P RTK->P1 P2 P RTK->P2 RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., MYC, FOS) ERK->Transcription CellResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellResponse QKI Q-Kin-Inhib-01 QKI->RTK Inhibition

Caption: Inhibition of a generic RTK signaling pathway by Q-Kin-Inhib-01.

References

Application Notes and Protocols for the Characterization of Quincorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quincorine (CAS No. 207129-35-9) is an enantiopure quinuclidine compound derived from Cinchona alkaloids.[1] Its unique bicyclic structure makes it a compound of interest in pharmaceutical development, particularly for neurological disorders, and as a building block in organic synthesis.[2] Comprehensive analytical characterization is crucial for its quality control, stability testing, and elucidation of its biological activity.

These application notes provide an overview of established analytical techniques that can be applied to the characterization of this compound. While specific literature on this compound is limited, the protocols detailed below are based on well-established methods for the closely related and structurally similar Cinchona alkaloid, Quinine. These methods are expected to be readily adaptable for this compound with appropriate validation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number207129-35-9[2]
Molecular FormulaC₁₀H₁₇NO[2]
Molecular Weight167.25 g/mol [2]
AppearanceWhite or colorless to yellow powder/lump[2]
Melting Point25 °C[2]
Boiling Point270 °C[2]
Optical Rotation[α]²⁵_D = 37 - 41° (c=1 in MeOH)[2]
Table 2: Representative Chromatographic Conditions for Analysis (Adapted from Quinine)
ParameterHPLC-UVGC-MS
Column C18 reverse-phase, 4.6 x 75mm, 4µm-
Mobile Phase/Carrier Gas A: 0.1% TFA in Water, B: 0.1% TFA in AcetonitrileHelium
Gradient/Program Time(min), %B: 0,10; 6,30; 7,10-
Flow Rate 1.0 mL/min-
Detection UV at 235 nmMass Spectrometry (Scan or SIM mode)
Injection Volume 10 µL-
Reference [3][4][5]
Table 3: Representative Spectroscopic Data (Adapted from Quinine)
TechniqueObserved Signals/PropertiesReference
¹H NMR Signals corresponding to aromatic, vinyl, and aliphatic protons.[6][7]
¹³C NMR Signals corresponding to the carbon backbone.[7]
Mass Spectrometry (EI) Molecular ion peak and characteristic fragmentation pattern.[8]
UV-Vis Spectroscopy Maximum absorbance wavelengths.[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To determine the purity of a this compound sample and quantify its concentration. This method is adapted from a validated stability-indicating HPLC method for Quinine.[10]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 75mm, 4µm).[3]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration within the range of the working standards.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature to 40°C.[3]

    • Set the flow rate to 1.0 mL/min.[3]

    • Set the UV detection wavelength to a maximum absorbance wavelength for this compound (e.g., 235 nm, to be determined by a UV scan).[3]

    • Inject 10 µL of the standard and sample solutions.

    • Run the gradient program as described in Table 2.

  • Data Analysis:

    • Identify the this compound peak based on the retention time of the reference standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the working standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum.

    • Integrate the signals and determine the chemical shifts relative to TMS (0 ppm).

    • Analyze the splitting patterns (singlets, doublets, triplets, etc.) to deduce proton-proton coupling.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum.

    • Determine the chemical shifts of the carbon signals.

  • 2D NMR Spectroscopy (Optional):

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons, aiding in the complete structural assignment.

  • Data Analysis:

    • Compare the obtained spectra with the expected chemical shifts and coupling patterns for the known structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Objective: To determine the molecular weight of this compound and study its fragmentation pattern for structural confirmation.

Instrumentation:

  • Mass Spectrometer, which can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Procedure (for GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC-MS Conditions:

    • Inject the sample into the GC-MS system.

    • Use a suitable GC column and temperature program to achieve separation.

    • The mass spectrometer can be operated in electron ionization (EI) mode.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions that can help confirm the structure.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_bioassay Biological Evaluation Synthesis This compound Synthesis Purification Purification Synthesis->Purification HPLC HPLC-UV (Purity & Quantification) Purification->HPLC NMR NMR (¹H, ¹³C, 2D) (Structure Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS Signaling Signaling Pathway Studies MS->Signaling Development Further Drug Development Signaling->Development

Caption: General workflow for the synthesis, characterization, and biological evaluation of this compound.

Signaling_Pathway This compound This compound Receptor Target Receptor (e.g., GPCR, Ion Channel) This compound->Receptor Binding SecondMessenger Second Messenger (e.g., cAMP, Ca²⁺) Receptor->SecondMessenger Activation KinaseCascade Protein Kinase Cascade SecondMessenger->KinaseCascade Modulation TranscriptionFactor Transcription Factor Activation/Inhibition KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (e.g., Neurotransmission, Gene Expression) TranscriptionFactor->CellularResponse

Caption: A hypothetical signaling pathway for this compound's potential neurological activity.

References

Application Notes and Protocols: Elucidating the Mechanism of Action of Quincorine on Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quincorine (CAS No. 207129-35-9) is an enantiopure quinuclidine compound derived from Cinchona alkaloids.[1] The quinuclidine scaffold is a key pharmacophore in a variety of biologically active molecules, with known high affinity for several neurotransmitter receptors, including serotonergic (5-HT), muscarinic acetylcholine (mAChR), and neurokinin (NK) receptors.[1] Given this structural heritage, this compound holds significant potential as a modulator of neurotransmitter systems and warrants detailed investigation for its therapeutic applications in areas such as neurodegenerative diseases and psychiatric disorders.

These application notes provide a comprehensive framework for researchers to systematically investigate the mechanism of action of this compound on key neurotransmitter systems. The protocols outlined below describe standard in vitro methodologies to determine the binding affinity, functional activity, and electrophysiological effects of this compound, enabling a thorough characterization of its pharmacological profile.

Disclaimer: Publicly available quantitative data on the binding affinity (e.g., Kᵢ or IC₅₀ values) of this compound for specific neurotransmitter receptors is limited. The tables provided herein are templates designed to guide researchers in organizing and presenting their experimental findings.

Data Presentation: Summarizing this compound's Pharmacological Profile

To facilitate the comparison of experimental data, it is recommended to summarize all quantitative findings in clearly structured tables. Below are template tables for organizing binding affinity, functional activity, and electrophysiological data for this compound.

Table 1: Radioligand Binding Affinity of this compound for Neurotransmitter Receptors

Receptor SubtypeRadioligandKᵢ (nM) ± SEMn
Serotonin Receptors
5-HT₁A[³H]-8-OH-DPATEnter Datan
5-HT₂A[³H]-KetanserinEnter Datan
5-HT₃[³H]-GranisetronEnter Datan
5-HT₄[³H]-GR113808Enter Datan
Muscarinic Acetylcholine Receptors
M₁[³H]-PirenzepineEnter Datan
M₂[³H]-AF-DX 384Enter Datan
M₃[³H]-4-DAMPEnter Datan
M₄[³H]-TiotropiumEnter Datan
M₅[³H]-4-DAMPEnter Datan
Dopamine Receptors
D₁[³H]-SCH23390Enter Datan
D₂[³H]-SpiperoneEnter Datan
Adrenergic Receptors
α₁[³H]-PrazosinEnter Datan
α₂[³H]-RauwolscineEnter Datan
β₁[³H]-CGP12177Enter Datan
β₂[³H]-ICI118,551Enter Datan
Neurokinin Receptors
NK₁[³H]-Substance PEnter Datan

Kᵢ values should be calculated from IC₅₀ values obtained in competitive binding assays using the Cheng-Prusoff equation. "n" represents the number of independent experiments.

Table 2: Functional Activity of this compound at Neurotransmitter Receptors

Receptor SubtypeAssay TypeFunctional ResponseEC₅₀ / IC₅₀ (nM) ± SEMAgonist/Antagonist/Modulatorn
Serotonin Receptors
5-HT₁AcAMP AssayInhibitionEnter DataEnter Datan
5-HT₂ACalcium ImagingCa²⁺ MobilizationEnter DataEnter Datan
5-HT₃Patch ClampIon CurrentEnter DataEnter Datan
5-HT₄cAMP AssayStimulationEnter DataEnter Datan
Muscarinic Acetylcholine Receptors
M₁Calcium ImagingCa²⁺ MobilizationEnter DataEnter Datan
M₂cAMP AssayInhibitionEnter DataEnter Datan
M₃Calcium ImagingCa²⁺ MobilizationEnter DataEnter Datan

EC₅₀ values are determined for agonists, while IC₅₀ values are determined for antagonists. The functional response should be specified (e.g., cAMP production, Ca²⁺ mobilization, ion channel modulation). "n" represents the number of independent experiments.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell lines and equipment used.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific neurotransmitter receptor.

Diagram: Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing the target receptor incubate Incubate membranes, radioligand, and this compound at various concentrations prep_membranes->incubate prep_radioligand Prepare radioligand solution ([³H]-ligand) prep_radioligand->incubate prep_this compound Prepare serial dilutions of this compound prep_this compound->incubate filter Rapid filtration to separate bound from free radioligand incubate->filter scintillation Scintillation counting to quantify bound radioactivity filter->scintillation analysis Data analysis to determine IC₅₀ and calculate Kᵢ scintillation->analysis Gq_Signaling This compound This compound (Agonist) Receptor Gq-coupled Receptor (e.g., M1, M3, 5-HT2A) This compound->Receptor Gq Gq protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets Patch_Clamp_Setup cluster_cell Cell cluster_pipette Recording Pipette cluster_electronics Electronics cluster_drug_delivery Drug Application cell Neuron or transfected cell amplifier Patch-Clamp Amplifier cell->amplifier measures current ion_channel Ion Channel (e.g., 5-HT₃ Receptor) pipette Glass Micropipette (filled with intracellular solution) pipette->cell forms Giga-seal computer Computer with Data Acquisition Software amplifier->computer records data computer->amplifier controls voltage perfusion Perfusion System (applies this compound) perfusion->cell delivers compound

References

Developing In Vitro Assays for Quincorine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quincorine, an enantiopure quinuclidine compound derived from Cinchona alkaloids, presents a promising scaffold for the development of novel therapeutics.[1] Its potential applications span various diseases, including cancer and inflammatory conditions, owing to its high affinity for diverse biological receptors.[1] These application notes provide detailed protocols for in vitro assays to characterize the anti-cancer and anti-inflammatory activities of this compound and its derivatives.

Anti-Cancer Activity of this compound

The anti-cancer potential of quinoline and acridine derivatives, structurally related to this compound, has been attributed to several mechanisms. These include the induction of apoptosis through the modulation of Bcl-2 family proteins, inhibition of key signaling pathways like NF-κB and PI3K/Akt/mTOR, and interference with DNA replication and repair via topoisomerase inhibition.[2][3][4] The following protocols are designed to investigate these potential mechanisms for this compound.

Signaling Pathways in this compound's Anti-Cancer Activity

The diagram below illustrates the potential signaling pathways that may be modulated by this compound in cancer cells, based on the activity of related compounds.

Potential Anti-Cancer Signaling Pathways of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K IKK IKK Growth Factor Receptor->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation NF-kB NF-kB IKK->NF-kB phosphorylates I-kB I-kB IKK->I-kB degrades NF-kB_n NF-kB NF-kB->NF-kB_n translocates I-kB->NF-kB inhibits Bcl_xL Bcl_xL Apoptosis Apoptosis Bcl_xL->Apoptosis Bax Bax Bax->Apoptosis Anti-apoptotic Genes Anti-apoptotic Genes NF-kB_n->Anti-apoptotic Genes p53 p53 p21 p21 p53->p21 Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Topoisomerase Topoisomerase DNA Replication DNA Replication Topoisomerase->DNA Replication DNA_Damage DNA Damage DNA_Damage->p53 This compound This compound This compound->PI3K inhibition This compound->NF-kB inhibition This compound->Bcl_xL inhibition This compound->p53 activation This compound->Topoisomerase inhibition This compound->DNA_Damage Potential Anti-Inflammatory Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB NF-kB IKK->NF-kB phosphorylates I-kB I-kB IKK->I-kB degrades NF-kB_n NF-kB NF-kB->NF-kB_n translocates I-kB->NF-kB inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_n->Pro-inflammatory Genes Inflammatory Cytokines (TNF-a, IL-6) Inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Genes->Inflammatory Cytokines (TNF-a, IL-6) LPS LPS LPS->TLR4 This compound This compound This compound->IKK inhibition General Experimental Workflow for this compound In Vitro Assays cluster_assays Assay Types Start Start Quincorine_Synthesis This compound Synthesis & Characterization Start->Quincorine_Synthesis Dose_Response Dose-Response Studies Quincorine_Synthesis->Dose_Response Cell_Culture Cell Line Culture (Cancer/Immune Cells) Cell_Culture->Dose_Response Cytotoxicity Cytotoxicity Dose_Response->Cytotoxicity Mechanism_Assays Mechanism of Action Assays Apoptosis Apoptosis Mechanism_Assays->Apoptosis Enzyme_Inhibition Enzyme_Inhibition Mechanism_Assays->Enzyme_Inhibition Anti_Inflammatory Anti_Inflammatory Mechanism_Assays->Anti_Inflammatory Data_Analysis Data Analysis & Interpretation Conclusion Conclusion Data_Analysis->Conclusion Cytotoxicity->Mechanism_Assays Apoptosis->Data_Analysis Enzyme_Inhibition->Data_Analysis Anti_Inflammatory->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Quincorine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues encountered during the synthesis of quinoxaline and quinoline derivatives, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in quinoxaline and quinoline synthesis?

Low yields in these syntheses can often be attributed to several factors, including suboptimal reaction conditions (temperature, solvent, reaction time), improper catalyst selection or inactivation, impure starting materials, and the occurrence of side reactions.[1] For instance, the classic Friedländer synthesis for quinolines can suffer from low yields due to harsh reaction conditions.[2]

Q2: How can I minimize the formation of side products?

Side reactions, such as the polymerization of intermediates, are a common cause of low yields.[3] In the Skraup synthesis of quinolines, for example, tar and polymer formation can be significant.[3] To mitigate this, consider the following:

  • Control of Reaction Conditions: Gradual addition of reagents and careful temperature management can prevent unwanted side reactions.[3]

  • Use of Moderating Agents: In vigorous reactions like the Skraup synthesis, adding a moderating agent such as ferrous sulfate can lead to a smoother reaction profile.[4]

  • Alternative Synthetic Routes: If side reactions are persistent, exploring a different synthetic pathway may be beneficial.

Q3: My product appears to be "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" during recrystallization can be caused by several factors, including the use of too much solvent, a supersaturated solution above the product's melting point, or high levels of impurities. To address this, you can try reheating the solution to boil off some solvent and then allowing it to cool slowly. A charcoal purification step might also be necessary to remove impurities.

Q4: How critical is the purity of starting materials?

The purity of starting materials is crucial for achieving high yields and minimizing the formation of byproducts. Impurities in the reactants can interfere with the reaction, leading to lower yields and complicating the purification process.[5] It is highly recommended to purify starting materials if their purity is questionable.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during quinoxaline and quinoline synthesis.

Low to No Product Yield
Possible Cause Recommended Solution
Incomplete Reaction Extend the reaction time, increase the reaction temperature, or consider a more efficient catalyst or solvent.[6]
Decomposition of Starting Materials or Product Lower the reaction temperature, use a milder catalyst, or ensure an inert atmosphere if reactants are air-sensitive.
Inefficient Catalysis or Catalyst Inactivation Screen a variety of catalysts (both Brønsted and Lewis acids/bases can be effective). Optimize the catalyst loading.[7]
Suboptimal Reaction Conditions Systematically vary the reaction temperature, time, and solvent. Microwave irradiation has been shown to reduce reaction times and improve yields in some cases.[7][8]
Presence of Impurities
Possible Cause Recommended Solution
Impure Starting Materials Purify the starting materials before the reaction using techniques like recrystallization or column chromatography.[5]
Side Reactions Optimize the reaction stoichiometry and pH. Consider alternative synthetic routes that may be less prone to side reactions.[3]
Inefficient Purification Ensure the work-up procedure effectively separates the product from the catalyst and unreacted starting materials. Utilize appropriate purification techniques such as column chromatography or recrystallization with a suitable solvent system.[7]

Quantitative Data on Reaction Conditions

The following tables summarize the impact of different catalysts and solvents on the yield of quinoxaline and quinoline synthesis.

Table 1: Effect of Catalyst on Quinoxaline Yield [9]

CatalystAmount of Catalyst (mg)Yield (%)
AlCuMoVP1075
AlCuMoVP5085
AlCuMoVP10092
AlCuMoVP15092
AlFeMoVP10080
Reaction Conditions: o-phenylenediamine (1 mmol), benzyl (1 mmol), toluene (7 mL), 25°C, 120 min.

Table 2: Friedländer Synthesis of Quinolines under Various Catalytic Conditions [7]

CatalystSolventTemperature (°C)TimeYield (%)
[Hbim]BF₄Solvent-free100-93
Zirconium TriflateEthanol-water600.5-2 h>88
Brønsted acidic ionic liquidSolvent-free5015 min90
Acetic AcidAcetic Acid160 (Microwave)5 minHigh

Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis

This protocol describes a common method for synthesizing quinoxalines via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

  • o-Phenylenediamine derivative

  • 1,2-Dicarbonyl compound (e.g., glyoxal, benzil)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., acetic acid, iodine)

Procedure:

  • Dissolve the o-phenylenediamine derivative in the chosen solvent in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound to the solution (typically a 1:1 molar ratio).

  • If using a catalyst, add it to the mixture.

  • Stir the reaction mixture at room temperature or heat under reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Friedländer Synthesis of Quinolines

This protocol outlines a general procedure for the Friedländer synthesis of quinolines.

Materials:

  • 2-Aminoaryl aldehyde or ketone

  • Compound containing an α-methylene group (e.g., ketone, ester)

  • Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone and the active methylene compound in the chosen solvent.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Perform an appropriate work-up, which may include extraction and solvent evaporation.

  • Purify the crude product by recrystallization or column chromatography.[5]

Visualizations

TroubleshootingWorkflow start Low Yield Observed check_reaction Reaction Complete? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp change_catalyst Change Catalyst/Solvent incomplete->change_catalyst extend_time->check_reaction increase_temp->check_reaction change_catalyst->check_reaction check_impurities Impurities Present? complete->check_impurities impurities Significant Impurities check_impurities->impurities Yes no_impurities Minimal Impurities check_impurities->no_impurities No purify_reagents Purify Starting Materials impurities->purify_reagents optimize_conditions Optimize Stoichiometry/pH impurities->optimize_conditions purify_reagents->start optimize_conditions->start workup Optimize Work-up & Purification no_impurities->workup end Improved Yield workup->end ExperimentalWorkflow start Start setup Reaction Setup (Add Reactants, Solvent, Catalyst) start->setup reaction Run Reaction (Stirring, Heating/Cooling) setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitor->workup Complete isolation Product Isolation (Filtration, Solvent Removal) workup->isolation purification Purification (Recrystallization, Chromatography) isolation->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

References

Technical Support Center: Optimizing Quincorine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in Quincorine (assumed to be Quinoline) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Quinoline synthesis?

A1: The most prevalent byproducts in Quinoline synthesis, particularly in classical methods like the Skraup or Doebner-von Miller reactions, are tarry residues and polymeric materials.[1][2] These are often complex mixtures of high-molecular-weight polymers formed from the acid-catalyzed polymerization of intermediates like acrolein.[1][2] Another common issue, especially when using unsymmetrical ketones or β-diketones, is the formation of a mixture of regioisomers.[1][3]

Q2: How can I generally improve the yield and purity of my Quinoline product?

A2: To enhance the yield and purity, several strategies can be employed. Optimizing reaction conditions such as temperature, reaction time, and catalyst concentration is crucial.[1] Controlling the stoichiometry of reactants and ensuring efficient stirring can prevent localized overheating and side reactions.[1][3] Modern, milder synthesis methods, such as microwave-assisted synthesis or the use of ionic liquids and solid acid catalysts, can also lead to cleaner reactions and higher yields.[1][2]

Q3: What is the "tar" observed in some Quinoline syntheses and how can it be removed?

A3: The "tar" is a black, gummy residue composed of a complex mixture of high-molecular-weight polymers.[1] In the Skraup reaction, it's primarily formed from the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1] For purification, steam distillation is a highly effective method to separate the volatile quinoline product from the non-volatile tar.[1][3] Following neutralization and extraction with an organic solvent, techniques like column chromatography can further purify the product.[1][4]

Q4: Are there greener alternatives to traditional Quinoline synthesis methods?

A4: Yes, significant research has focused on developing more environmentally friendly approaches. These include microwave-assisted synthesis, which can reduce reaction times and improve yields, and the use of recyclable ionic liquids that can act as both solvent and catalyst.[1] Reusable solid acid catalysts are also being used to replace corrosive mineral acids like sulfuric acid.[1] Some modern protocols, particularly for the Friedländer synthesis, can even proceed in water without a catalyst.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solutions
Low to No Product Yield Incomplete reaction.- Extend the reaction time.- Increase the reaction temperature cautiously.- Consider a more efficient catalyst or a different solvent system.[4]
Decomposition of starting materials or product.- Lower the reaction temperature.- Use a milder catalyst.- Ensure an inert atmosphere if reactants are sensitive to air.[4]
Formation of Tarry/Polymeric Residue Acid-catalyzed polymerization of intermediates (e.g., acrolein in Skraup synthesis).[1][2]- Ensure efficient and vigorous stirring to distribute heat and reactants evenly.[1][3]- Control the reaction temperature carefully to avoid localized overheating.[1]- Add reagents like sulfuric acid or glycerol slowly to manage the exothermic reaction.[1][3]- Use a moderating agent like ferrous sulfate in the Skraup reaction.[2][3]
Polymerization of α,β-unsaturated carbonyl compounds (in Doebner-von Miller synthesis).[1][2]- Employ a two-phase solvent system to sequester the carbonyl compound in an organic phase.[1][2]- Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[1]
Formation of Regioisomer Mixture Use of an unsymmetrical ketone or β-diketone.[1][3]- Modify the ketone to introduce steric hindrance that directs the cyclization.[3]- Vary the substituents on the aniline to electronically favor the formation of one isomer.[3]- Screen different acid catalysts and solvent systems, as they can influence regioselectivity.[2][3]
Reaction is Uncontrollably Exothermic Highly exothermic nature of the reaction (e.g., Skraup synthesis).[1][3]- Add a moderator like ferrous sulfate to control the reaction rate.[2][3]- Use a larger reaction vessel to accommodate potential foaming.- Ensure efficient cooling and slow, dropwise addition of reagents like sulfuric acid.[3]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline with Reduced Tar Formation

This protocol incorporates measures to control the exothermic reaction and minimize polymerization.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (FeSO₄)

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline, glycerol, and a small amount of ferrous sulfate as a moderator.[2][3]

  • Cool the flask in an ice bath.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid dropwise to the mixture, ensuring the temperature is kept under control.[3]

  • After the addition of sulfuric acid is complete, add nitrobenzene to the mixture.

  • Once the initial exothermic reaction subsides, heat the mixture gently under reflux for several hours.

  • After the reaction is complete, allow the mixture to cool and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until the quinoline product precipitates or separates.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[1]

  • For purification, subject the crude product to steam distillation to separate the volatile quinoline from the non-volatile tarry byproducts.[1][3]

Protocol 2: Doebner-von Miller Synthesis using a Two-Phase System

This protocol is designed to reduce the polymerization of the α,β-unsaturated carbonyl compound.

Materials:

  • Aniline

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

  • Hydrochloric acid

  • An organic solvent (e.g., toluene)

  • Sodium hydroxide solution

Procedure:

  • Prepare a two-phase system by adding the aniline and hydrochloric acid to water in a reaction flask.

  • In a separate container, dissolve the α,β-unsaturated carbonyl compound in an organic solvent like toluene.

  • With vigorous stirring, slowly add the organic solution of the carbonyl compound to the aqueous acidic solution of the aniline.[1] This sequesters the carbonyl compound in the organic phase, minimizing its concentration in the acidic aqueous phase where polymerization is favored.[1]

  • Heat the mixture under reflux for several hours.

  • After cooling, separate the organic layer.

  • Make the aqueous layer alkaline with a sodium hydroxide solution and extract with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography or distillation.

Visualizations

experimental_workflow General Workflow for Minimizing Byproducts cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification start Select Synthesis Route (e.g., Skraup, Friedländer) reactants Purify Starting Materials (Aniline, Ketone, etc.) start->reactants conditions Choose Optimized Conditions (Solvent, Catalyst, Moderator) reactants->conditions addition Slow & Controlled Addition of Reagents conditions->addition stirring Vigorous Stirring & Temperature Control addition->stirring monitoring Monitor Reaction Progress (TLC, GC-MS) stirring->monitoring quench Quench Reaction & Neutralize monitoring->quench extract Extract with Organic Solvent quench->extract purify Purification (Steam Distillation, Chromatography) extract->purify end Pure Quinoline Product purify->end

Caption: A generalized workflow for Quinoline synthesis with an emphasis on minimizing byproduct formation.

troubleshooting_logic Troubleshooting Byproduct Formation start High Level of Byproducts Observed byproduct_type Identify Byproduct Type start->byproduct_type tar Tarry/Polymeric Residue byproduct_type->tar Tar regioisomers Mixture of Regioisomers byproduct_type->regioisomers Isomers tar_cause Cause: Polymerization/ Overheating tar->tar_cause regio_cause Cause: Unsymmetrical Substrate regioisomers->regio_cause tar_solution Solutions: - Improve Stirring - Control Temperature - Slow Reagent Addition - Use Moderator (e.g., FeSO₄) tar_cause->tar_solution regio_solution Solutions: - Modify Substrates - Screen Catalysts - Vary Solvents regio_cause->regio_solution

References

Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in Quincorine asymmetric catalysis. This compound, a derivative of the Cinchona alkaloid quinine, is a powerful organocatalyst for a variety of enantioselective transformations. This guide provides a systematic approach to troubleshooting common experimental challenges to help you achieve optimal yield and enantioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in low enantiomeric excess (ee). What are the primary factors to investigate?

A1: Low enantioselectivity can arise from several sources. The first step is to ensure the accuracy of your analytical method (e.g., chiral HPLC or GC) to rule out measurement error. If the analytical method is sound, consider the following factors:

  • Catalyst Purity and Integrity: The purity of your this compound catalyst is paramount. Impurities can interfere with the formation of the key catalyst-substrate complex. Ensure the catalyst is from a reliable source or has been properly purified. For catalysts that are sensitive to air or moisture, proper handling and storage under an inert atmosphere are crucial.

  • Reaction Temperature: Higher temperatures can sometimes reduce enantioselectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer.[1] Consider running the reaction at a lower temperature.

  • Solvent Effects: The polarity and coordinating ability of the solvent play a critical role in the geometry of the transition state.[1] It is highly recommended to screen a range of solvents to find the optimal one for your specific reaction.

  • Substrate and Reagent Purity: Impurities in your starting materials can act as catalyst poisons or competing substrates, leading to a decrease in enantioselectivity. Ensure all reagents are of high purity.

Q2: The yield of my desired product is poor, although the enantioselectivity is high. How can I improve the yield?

A2: Poor yields with high enantioselectivity often point towards issues with reaction kinetics or catalyst stability rather than the stereochemical control of the reaction. Here are some troubleshooting steps:

  • Reaction Time and Temperature: Monitor the reaction progress over time (e.g., by TLC or GC) to determine if the reaction has stalled. An increase in reaction time or a modest increase in temperature might be necessary to drive the reaction to completion. However, be mindful that increasing the temperature could potentially lower the enantioselectivity.

  • Catalyst Loading: A low catalyst loading may be insufficient to catalyze the reaction efficiently within a reasonable timeframe. Consider a moderate increase in the catalyst concentration.

  • Catalyst Deactivation: The this compound catalyst may be degrading under the reaction conditions. This can be caused by impurities in the reagents or solvent, or by thermal instability.[1] Running the reaction with a fresh batch of catalyst can help determine if deactivation is the issue.

  • Reagent Stoichiometry: Ensure that the stoichiometry of your reactants is correct and that no limiting reagent is being consumed prematurely.

Q3: My reaction is not reproducible between different runs. What could be the cause of this inconsistency?

A3: A lack of reproducibility is a common challenge in catalysis and can often be traced to subtle variations in experimental conditions. Key areas to scrutinize include:

  • Inconsistent Quality of Reagents or Solvents: Use reagents and solvents from the same batch if possible, and always ensure they are of high purity and anhydrous if required.

  • Variations in Reaction Setup: Seemingly minor details such as the rate of addition of reagents, stirring speed, and the efficiency of mixing can impact the reaction outcome.

  • Atmosphere Control: For reactions sensitive to air or moisture, ensure a strictly inert atmosphere is maintained throughout the experiment.

  • Temperature Fluctuations: Use a reliable thermostat to maintain a consistent and accurate reaction temperature.

Troubleshooting Workflow for Low Enantioselectivity

The following diagram illustrates a logical workflow for troubleshooting low enantiomeric excess in a this compound-catalyzed reaction.

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed verify_analytical Verify Analytical Method (Chiral HPLC/GC) start->verify_analytical catalyst_check Check Catalyst Integrity - Purity - Handling - Storage verify_analytical->catalyst_check Method OK end_success Improved Enantioselectivity verify_analytical->end_success Method Issue Found & Corrected optimize_conditions Optimize Reaction Conditions catalyst_check->optimize_conditions Catalyst OK catalyst_check->end_success Impure/Degraded Catalyst Replaced solvent_screen Screen Solvents (e.g., Toluene, CH2Cl2, THF) optimize_conditions->solvent_screen temp_screen Adjust Reaction Temperature (e.g., 0 °C, -20 °C, -78 °C) solvent_screen->temp_screen substrate_purity Verify Substrate/Reagent Purity temp_screen->substrate_purity substrate_purity->end_success Optimization Successful reevaluate Re-evaluate Catalyst/Ligand Structure substrate_purity->reevaluate No Improvement

A logical workflow for troubleshooting low enantioselectivity.

Data on Reaction Parameter Optimization

The following tables summarize the impact of various reaction parameters on the yield and enantioselectivity of a representative asymmetric Michael addition reaction catalyzed by a quinine-derived thiourea organocatalyst. These principles are directly applicable to this compound-catalyzed reactions.

Table 1: Effect of Solvent on Enantioselectivity

EntrySolventYield (%)ee (%)
1Toluene9597
2CH2Cl29392
3THF9085
4Acetonitrile8578
5Methanol7065

Data is representative and based on typical results for Cinchona alkaloid-catalyzed Michael additions. Actual results may vary.

Table 2: Effect of Catalyst Loading on a Representative Aldol Reaction

EntryCatalyst Loading (mol%)Yield (%)ee (%)
157590
2108591
3208691

This data illustrates that increasing catalyst loading beyond a certain point may not significantly improve yield or enantioselectivity.[2]

Experimental Protocols

Below is a detailed methodology for a representative asymmetric Michael addition, which can be adapted for use with a this compound catalyst.

General Procedure for Asymmetric Michael Addition of a β-Diketone to a β-Nitrostyrene:

  • Catalyst and Reagent Preparation:

    • To a flame-dried reaction vial equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound-derived catalyst (e.g., a thiourea derivative, 0.02 mmol, 10 mol%).

    • Add the β-diketone (0.2 mmol) and the chosen anhydrous solvent (e.g., Toluene, 1.0 mL).

    • Stir the mixture at room temperature for 5 minutes.

  • Reaction Initiation:

    • Add the β-nitrostyrene (0.24 mmol) to the reaction mixture.

    • Continue stirring at the specified temperature (e.g., room temperature or lower) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Signaling Pathway and Logical Relationships

The following diagram illustrates the general mechanism of activation in a this compound-catalyzed reaction, highlighting the key interactions that lead to enantioselectivity.

Catalytic_Cycle cluster_0 Catalytic Cycle catalyst This compound Catalyst complex Catalyst-Substrate Complex (Transition State) catalyst->complex Coordination substrate Prochiral Substrate substrate->complex Binding product Chiral Product complex->product Stereoselective Transformation product->catalyst Product Release & Catalyst Regeneration

General catalytic cycle for a this compound-catalyzed reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Quincorine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quincorine ligands. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction conditions.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Reaction Yield

Question: My palladium-catalyzed cross-coupling reaction using a this compound-based ligand is resulting in low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can often be traced back to catalyst activity, reagent quality, or suboptimal reaction conditions.[1][2] Here are several potential causes and their solutions:

  • Inactive Catalyst: The palladium catalyst may be deactivated or may have decomposed before the reaction could proceed.[2]

  • Catalyst Poisoning: The nitrogen atom in the this compound ligand's quinoline core can sometimes coordinate too strongly with the palladium center, leading to the formation of inactive catalyst species.[3]

    • Solution: Employ bulky phosphine co-ligands (e.g., XPhos, SPhos) that can sterically shield the palladium center, thereby preventing inhibitory coordination by the quinoline nitrogen.[3]

  • Incorrect Base or Solvent: The choice of base and solvent is critical for the catalytic cycle, particularly for the transmetalation step in Suzuki-Miyaura couplings or the deprotonation of amines in Buchwald-Hartwig aminations.[3][5][6][7]

    • Solution: The strength and solubility of the base can significantly affect the reaction's outcome.[2] Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and solvent systems (e.g., dioxane/water, toluene, THF).[8][9] The solvent affects the solubility of reactants and the efficacy of the base.[8][10]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for any potential decomposition of starting materials or products.[1][2] Many coupling reactions require heating to temperatures between 80-110 °C.[2][5]

Issue 2: Formation of Significant Side Products

Question: I am observing significant amounts of side products, such as homocoupled starting materials or hydrodehalogenation of my aryl halide. How can I minimize these?

Answer: The formation of side products can compete with your desired reaction, reducing the overall yield and complicating purification.[8][11] Here are some common side reactions and strategies to mitigate them:

  • Homocoupling: This occurs when the boronic acid (in Suzuki-Miyaura reactions) or the aryl halide couples with itself.[3]

    • Solution: This is often caused by the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid.[1][3] Rigorous degassing of all solvents and the reaction mixture is crucial.[1][3] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also help, as the in situ reduction of a Pd(II) precatalyst can sometimes promote homocoupling.[1]

  • Protodeboronation (in Suzuki-Miyaura Couplings): This is the cleavage of the C-B bond of the boronic acid by a proton source, which removes it from the catalytic cycle.

    • Solution: To minimize this, use anhydrous conditions and a non-aqueous base if your reaction allows.[3] The presence of water and a strong base can facilitate this side reaction.[8]

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene, which removes it from the reaction.

    • Solution: This can be suppressed by using a well-defined catalyst system and avoiding excessively high temperatures.[3]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black, and I observe the formation of a precipitate (palladium black), leading to a stalled reaction. What is happening and how can I prevent it?

Answer: The formation of palladium black indicates the aggregation and precipitation of the palladium catalyst, which leads to a loss of catalytic activity.[3]

  • Ligand Dissociation or Oxidation: The active catalytic species may be unstable, leading to the dissociation or oxidation of the this compound or other phosphine ligands. This leaves the palladium center coordinatively unsaturated and prone to aggregation.[1][3]

    • Solution: Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and palladium source.[1] Using fresh ligands that have been stored under an inert atmosphere is also important.[1]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition.[3]

    • Solution: Consider running the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve catalyst stability and the overall yield.[3]

  • Inadequate Mixing: Poor stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.[1]

    • Solution: Ensure vigorous and efficient stirring throughout the course of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when starting to optimize a palladium-catalyzed cross-coupling reaction with a new this compound ligand?

A1: When optimizing a new reaction, it's essential to systematically evaluate several interdependent parameters.[12] These include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the this compound ligand-to-metal ratio, the selection of a suitable base (e.g., carbonates, phosphates, alkoxides), the solvent system, the reaction temperature, and the concentration of your reagents.[2][11]

Q2: How does the choice of solvent affect my reaction?

A2: The solvent plays a crucial role by influencing the solubility of reagents, the efficacy of the base, and the stability of the catalyst.[6][8][10] Nonpolar solvents like toluene or THF and polar aprotic solvents like DMF or MeCN can lead to different outcomes.[13] For Suzuki reactions, co-solvents like water are often necessary to dissolve the inorganic base.[8] The viscosity of the solvent can also be a crucial parameter.[6]

Q3: Can this compound ligands be used in C-N bond formation reactions like the Buchwald-Hartwig amination?

A3: Yes, ligands with structures similar to the this compound scaffold are often employed in Buchwald-Hartwig aminations.[5][14] This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[5][14] Key to success is the careful selection of the palladium source, the ligand, a strong non-nucleophilic base (like NaOtBu), and an anhydrous, aprotic solvent.[9]

Q4: What are some common side-products I should look out for during purification?

A4: Besides the desired product, several side-products can form, which can complicate purification. These often include homocoupled products from your starting materials, the hydrodehalogenated starting material, and products resulting from protodeboronation in the case of Suzuki-Miyaura couplings.[3][8]

Data Presentation

The following tables summarize hypothetical data for a Suzuki-Miyaura cross-coupling reaction between a bromo-quinoline and phenylboronic acid, illustrating the impact of various parameters on reaction yield.

Table 1: Effect of Solvent on Reaction Yield

EntrySolvent (v/v)Temperature (°C)Time (h)Yield (%)
1Dioxane/H₂O (4:1)1001292
2Toluene/H₂O (4:1)1001285
3THF/H₂O (4:1)801678
4DMF1101265

Conditions: Bromo-quinoline (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), this compound Ligand (4 mol%), K₂CO₃ (2.0 equiv).

Table 2: Effect of Base on Reaction Yield

EntryBase (2.0 equiv)Temperature (°C)Time (h)Yield (%)
1K₂CO₃1001292
2Cs₂CO₃1001288
3K₃PO₄1001281
4NaOtBu801675

Conditions: Bromo-quinoline (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), this compound Ligand (4 mol%), Dioxane/H₂O (4:1).

Table 3: Effect of Temperature on Reaction Yield

| Entry | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | 60 | 24 | 45 | | 2 | 80 | 16 | 84 | | 3 | 100 | 12 | 92 | | 4 | 120 | 12 | 89 (decomposition observed) |

Conditions: Bromo-quinoline (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), this compound Ligand (4 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1).

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling using a this compound Ligand

This protocol provides a representative example for the cross-coupling of a bromo-quinoline with a generic arylboronic acid.

Materials:

  • Bromo-quinoline derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • This compound Ligand (2-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromo-quinoline, arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate and the this compound ligand to the flask.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Optimization Workflow

The following diagram illustrates a logical workflow for optimizing a palladium-catalyzed cross-coupling reaction.

G A Initial Reaction Setup (Literature Conditions) B Screen Solvents (e.g., Dioxane, Toluene, THF) A->B C Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) B->C D Optimize Temperature (e.g., 80-110 °C) C->D E Optimize Catalyst Loading & Ligand:Metal Ratio D->E I Analyze Results (TLC, LC-MS) E->I F Check Reagent Purity & Degassing Procedure F->B G Low Yield or Side Products? G->F Yes H Optimized Conditions G->H No I->G

Caption: A logical workflow for optimizing cross-coupling reactions.

Generic Catalytic Cycle for Cross-Coupling

This diagram shows a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig reaction, involving a this compound ligand (represented as 'L'). The cycle begins with an active Pd(0) species.[15][16][17]

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex ox_add_label Oxidative Addition transmetalation R¹-Pd(II)L₂-R² pd2_complex->transmetalation trans_label Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) transmetalation->pd0 product R¹-R² transmetalation->product red_elim_label Reductive Elimination ox_add_label->pd2_complex R¹-X trans_label->transmetalation R²-M / Base

Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling.

References

Quincorine catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Quincorine catalysts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role as a catalyst?

A1: this compound (QCI) is an enantiopure quinuclidine compound derived from Cinchona alkaloids.[1] In catalysis, this compound and its derivatives are primarily used as chiral ligands or organocatalysts in asymmetric synthesis to produce enantiomerically pure compounds.[1] They have proven to be highly enantioselective in various catalytic processes, including acylations, hydrogenations, and cross-coupling reactions.[1]

Q2: What are the common mechanisms of catalyst deactivation?

A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The primary mechanisms can be broadly categorized as chemical, thermal, and mechanical.[2][3]

  • Poisoning: This occurs when molecules strongly adsorb to the active sites of the catalyst, blocking them from reactants. Common poisons include compounds containing sulfur, halogens, and heavy metals.[3][4]

  • Fouling or Coking: This involves the physical deposition of substances, such as carbonaceous materials (coke), on the catalyst surface, which can block pores and active sites.[5][6][7]

  • Thermal Degradation (Sintering): High temperatures can cause the catalyst's active metal particles to agglomerate, reducing the active surface area.[3][8] It can also lead to the collapse of the catalyst support structure.[3]

  • Leaching: The active catalytic species can dissolve into the reaction medium, leading to a permanent loss of catalyst.

Q3: How can I determine the cause of my this compound catalyst's deactivation?

A3: Identifying the root cause of deactivation requires a systematic approach. Start by reviewing your experimental setup and conditions. Inconsistent results often point to issues with reagent purity or reaction conditions.[9] A gradual decline in activity may suggest fouling or poisoning.[4][6] For a more in-depth analysis, various analytical techniques can be employed to characterize the spent catalyst.

Analytical TechniqueInformation Provided
Inductively Coupled Plasma (ICP) Measures elemental composition to detect potential poisons.[10][11]
X-ray Photoelectron Spectroscopy (XPS) Determines the chemical state of elements on the catalyst surface.[10]
Thermogravimetric Analysis (TGA) Quantifies the amount of coke or other deposits on the catalyst.[10]
Brunauer-Emmett-Teller (BET) Analysis Measures the surface area and pore size distribution to identify fouling or sintering.[10]
Scanning Electron Microscopy (SEM) Visualizes the surface morphology of the catalyst to observe changes like particle agglomeration.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound catalysts.

Issue 1: The reaction is not proceeding, or the yield is very low from the start.

This suggests a problem with the initial activity of your catalytic system.

Possible Cause Troubleshooting Step
Poor Catalyst Quality Ensure the this compound catalyst is pure and has been stored correctly. If you prepared it yourself, verify its synthesis and purification.[12]
Presence of Impurities (Poisons) Purify your reagents and distill your solvents. Impurities in the starting materials or solvent can poison the catalyst.[9][13] Common poisons for metal-based catalysts include sulfur, halides, and strong coordinating ligands.[4]
Incorrect Reaction Conditions Optimize reaction parameters such as temperature, pressure, and concentration.[9] Ensure you are using the correct stoichiometry for all components, including any co-catalysts or additives.[13]
Inactive Catalyst Form Some catalysts require an activation step before use. Consult the literature for your specific this compound-based system to see if pre-activation is necessary.

Issue 2: The catalyst's activity declines over the course of a single reaction or with repeated use.

This points to deactivation occurring during the reaction.

Possible Cause Troubleshooting Step
Thermal Degradation If the reaction is run at high temperatures, the catalyst may be undergoing sintering.[3] Consider running the reaction at a lower temperature if possible. Thermal analysis of the spent catalyst can confirm structural changes.[10]
Fouling by Coke or Polymers Byproducts of the reaction may be depositing on the catalyst surface.[6][14][15] This is more common in reactions involving high molecular weight organic molecules. Regeneration by calcination can often remove these deposits.[16]
Leaching of the Active Species If using a supported this compound catalyst, the active complex may be dissolving into the reaction mixture. Analyze the reaction solution post-reaction (e.g., by ICP) to check for the presence of the catalyst's metal component.
Poisoning from Reaction Intermediates or Products The products or intermediates of your reaction could be acting as catalyst poisons.[4] Modifying the reaction conditions to minimize the concentration of these species may help.

Issue 3: I am observing inconsistent results between different experimental runs.

Reproducibility issues are often traced back to subtle variations in procedure or materials.

Possible Cause Troubleshooting Step
Variable Reagent Quality Use reagents from the same batch if possible. If not, purify new batches of reagents and solvents before use.[9]
Atmospheric Contamination If your reaction is sensitive to air or moisture, ensure your setup is rigorously anhydrous and/or under an inert atmosphere.[9]
Inconsistent Reaction Scale or Mixing Results can sometimes vary with the scale of the reaction. Ineffective mixing can also lead to poor results.[9]
Inaccurate Measurement of Catalyst Ensure precise and consistent measurement of the catalyst for each run, as small variations can have a significant impact on the reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Washing

This protocol is suitable for removing adsorbed poisons or surface contaminants that are soluble.

  • Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Solvent Wash: Wash the recovered catalyst multiple times with a solvent in which the catalyst is insoluble but the suspected impurities are soluble.[12] Common choices include fresh reaction solvent, followed by a more polar or non-polar solvent depending on the nature of the contaminants.

  • Acid/Base Wash (Optional): For suspected alkali metal or acidic poisoning, a dilute acid (e.g., acetic acid) or base wash can be effective.[17][18] This should be done with caution as it may also remove active components.

  • Drying: Dry the washed catalyst thoroughly under vacuum, preferably at a slightly elevated temperature to remove all residual solvent.

  • Activity Test: Test the activity of the regenerated catalyst under standard reaction conditions to quantify the recovery of its performance.

Protocol 2: General Procedure for Catalyst Regeneration by Thermal Treatment

This protocol is designed to remove carbonaceous deposits (coke) through controlled oxidation.

  • Catalyst Recovery: Separate the catalyst from the reaction mixture as described above.

  • Calcination: Place the deactivated catalyst in a tube furnace. Heat the catalyst under a controlled flow of a dilute oxygen-containing gas (e.g., 1-5% O₂ in N₂). The temperature should be ramped up slowly to the desired calcination temperature (typically 300-500°C) to avoid rapid combustion that could cause thermal damage.[19]

  • Hold and Cool: Hold the catalyst at the target temperature until the coke is completely removed (this can be monitored by analyzing the off-gas for CO₂). Then, cool the catalyst down to room temperature under an inert gas flow.

  • Reduction (if applicable): If the active metal was oxidized during calcination, a reduction step may be necessary. This typically involves heating the catalyst in a hydrogen-containing gas stream.[19]

  • Activity Test: Evaluate the performance of the regenerated catalyst. The activity can often be restored to 75-90% of a fresh catalyst.[20]

Visualizations

G cluster_troubleshooting Troubleshooting Catalyst Deactivation start Low/No Activity or Decreased Yield activity_loss_type Nature of Activity Loss? start->activity_loss_type check_initial Is it a new batch of catalyst? check_conditions Review Reaction Conditions (Temp, Conc, Purity) check_initial->check_conditions Yes check_poisons Analyze for Poisons (ICP, XPS) check_initial->check_poisons No regenerate Attempt Regeneration check_conditions->regenerate Issue Found check_poisons->regenerate Poison Identified check_fouling Analyze for Fouling/Coking (TGA, BET) check_thermal Analyze for Sintering (SEM, BET) check_fouling->check_thermal No Fouling check_fouling->regenerate Fouling Identified check_thermal->regenerate No Sintering replace Replace Catalyst check_thermal->replace Sintering Confirmed regenerate->start Successful regenerate->replace Unsuccessful activity_loss_type->check_initial Sudden/Initial activity_loss_type->check_fouling Gradual

Caption: A workflow for troubleshooting this compound catalyst deactivation.

DeactivationMechanisms cluster_poisoning Poisoning cluster_fouling Fouling (Coking) cluster_thermal Thermal Degradation catalyst Active Catalyst Site poisoned_site Blocked Active Site fouled_site Pore Blockage sintered_site Sintered Particles (Reduced Surface Area) poison Poison Molecule (e.g., Sulfur) poison->poisoned_site Strong Adsorption coke Coke Precursors coke->fouled_site Deposition heat High Temperature heat->sintered_site Sintering

Caption: Common mechanisms leading to catalyst deactivation.

RegenerationWorkflow start Spent Catalyst recover 1. Recover Catalyst (Filtration/Centrifugation) start->recover diagnose 2. Diagnose Deactivation Cause (e.g., Visual, TGA, ICP) recover->diagnose wash 3a. Chemical Wash (Solvent, Acid/Base) diagnose->wash Poisoning/ Contamination thermal 3b. Thermal Treatment (Calcination) diagnose->thermal Coking/Fouling dry 4. Dry Catalyst wash->dry thermal->dry test 5. Test Activity dry->test end_good Reuse Catalyst test->end_good Activity Restored end_bad Dispose/Recycle test->end_bad Not Restored

Caption: A general workflow for the regeneration of a deactivated catalyst.

References

Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing challenges in the regioselective synthesis and functionalization of quinoline scaffolds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common issues encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1][2] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1][2]

Q2: What key factors influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[2]

Q3: How can modern synthetic methods, such as C-H functionalization, be used to control regioselectivity in quinoline derivatization?

A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective derivatization of quinolines, offering a more direct and efficient alternative to classical methods.[3][4] By carefully selecting the metal catalyst, ligands, and reaction conditions, it is possible to achieve site-selective functionalization at various positions of the quinoline ring.[3] For example, palladium-catalyzed C-H activation has been successfully employed for the C2-arylation of quinoline N-oxides with high regioselectivity.[3] These methods provide access to a wide range of functionalized quinolines that are often difficult to obtain through traditional synthetic routes.[3][5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
  • Symptom: Formation of a mixture of quinoline regioisomers, leading to difficult purification and reduced yield of the desired product.[1]

  • Possible Causes & Solutions:

    • Cause: Lack of control over the initial condensation step between the 2-aminoaryl ketone and the unsymmetrical ketone.[1]

    • Solution 1: Catalyst Selection: The choice of catalyst is crucial for directing the regioselectivity. While traditional acid or base catalysis can be unselective, specific catalysts can favor the formation of one isomer. For instance, the use of the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity (up to 96:4) for the 2-substituted quinoline.[1]

    • Solution 2: Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer.

    • Solution 3: Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and reaction time can help to identify conditions that favor the formation of a single isomer.

Issue 2: Undesired Regioisomer as the Major Product in Combes Synthesis
  • Symptom: The primary product of the reaction is the undesired regioisomer of the substituted quinoline.

  • Possible Causes & Solutions:

    • Cause: The interplay of steric and electronic effects of the substituents on the aniline and the β-diketone is directing the cyclization to the undesired position.[2]

    • Solution 1: Modify Substituents: If possible, modify the substituents on the starting materials to alter the steric and electronic balance in favor of the desired product. For example, using a bulkier substituent on the aniline may favor cyclization at the less hindered position.

    • Solution 2: Catalyst and Solvent Screening: The choice of acid catalyst and solvent can dramatically affect the ratio of regioisomers. For instance, using trifluoroacetic acid (TFA) alone has been shown to favor the formation of 2-carboxy-4-arylquinolines in certain cases.[2] A thorough screening of different acid catalysts (e.g., PPA, PPE) and solvents is recommended.[1]

Data Presentation

Table 1: Effect of Catalyst on Regioselectivity in a Model Friedländer Reaction

CatalystSolventTemperature (°C)Ratio of Regioisomers (A:B)Yield (%)
p-TsOHToluene1101:165
KOHDMSO1003:178
TABODioxane10096:485
Sc(OTf)₃Acetonitrile801:272

Table 2: Influence of Aniline Substituent on Regioselectivity in a Combes-type Synthesis

Aniline Substituent (para-)β-DiketoneAcid CatalystRatio of Regioisomers (I:II)Total Yield (%)
-HAcetylacetonePPA2:180
-OCH₃AcetylacetonePPA5:185
-NO₂AcetylacetonePPA1:370
-ClBenzoylacetoneTFA1:475

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Friedländer Annulation
  • To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the chosen solvent (5 mL), add the catalyst (0.1 mmol).

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.

  • Purify the products by column chromatography on silica gel.

Protocol 2: Regioselective C-H Arylation of Quinoline N-oxide
  • In a reaction vessel, combine quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand (10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).

  • Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the desired C2-arylated quinoline product.

Visualizations

Regioselectivity_in_Friedlander_Synthesis cluster_reactants Reactants cluster_products Potential Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone Reaction Intermediate Reaction Intermediate 2-Aminoaryl Ketone->Reaction Intermediate Condensation Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Reaction Intermediate Reaction Conditions Reaction Conditions Reaction Conditions->Reaction Intermediate Regioisomer A Regioisomer A Regioisomer B Regioisomer B Reaction Intermediate->Regioisomer A Pathway A Reaction Intermediate->Regioisomer B Pathway B Experimental_Workflow_for_Catalyst_Screening start Start: Prepare Reactants reaction_setup Reaction Setup: - Add Solvent - Add Catalyst start->reaction_setup reaction Run Reaction: - Heat and Stir - Monitor by TLC/GC-MS reaction_setup->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction analysis Analysis of Crude Product: - NMR / GC for Regioisomer Ratio extraction->analysis purification Column Chromatography analysis->purification end End: Isolated Products purification->end

References

stability of Quincorine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of Quincorine under various reaction conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, the information provided herein is largely based on stability studies of structurally related Cinchona alkaloids, such as quinine and cinchonine. These guidelines should serve as a starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the behavior of related Cinchona alkaloids, the primary factors influencing this compound stability are expected to be pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these parameters during storage and experimentation to ensure the integrity of the compound.

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is unavailable, related alkaloids are known to be susceptible to pH-dependent degradation. For instance, many alkaloids are acid labile[1]. It is anticipated that extreme pH conditions (both acidic and basic) could lead to hydrolysis or other degradative reactions in the this compound molecule. For example, studies on other alkaloids have shown significant degradation at both acidic (pH 3.5) and more neutral to slightly basic pH (pH 5.5 and above)[2][3][4].

Q3: What is the recommended storage temperature for this compound?

A3: For long-term storage, it is recommended to store this compound at -10°C. At room temperature, it exists as a solid with a melting point in the range of 25-27°C. Exposure to elevated temperatures can lead to thermal degradation.

Q4: Is this compound sensitive to light?

Q5: What are the likely degradation pathways for this compound?

A5: Based on studies of related Cinchona alkaloids, potential degradation pathways for this compound may include:

  • Oxidation: The tertiary nitrogen atom within the quinuclidine ring is a likely site for oxidation, potentially forming an N-oxide[5]. The vinyl group, if present in a related structure, is also susceptible to oxidation[6].

  • Hydrolysis: Under acidic or basic conditions, ester or amide functionalities, if present, would be susceptible to hydrolysis.

  • Ring Fission: Aggressive oxidative conditions can lead to the cleavage of the quinuclidine or piperidine rings[6].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis after sample preparation. Degradation of this compound due to inappropriate pH of the solvent or diluent.Ensure that the pH of all solutions is controlled and maintained within a stable range for this compound. Prepare solutions fresh before use.
Loss of compound potency over a short period, even when stored. Improper storage conditions (e.g., exposure to light or elevated temperatures).Store this compound at the recommended -10°C and protect it from light by using amber vials or storing it in a dark place.
Formation of colored byproducts in solution. Oxidative degradation of the molecule.Degas solvents and consider working under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. Avoid the presence of metal ions that can catalyze oxidation.
Inconsistent results between experimental runs. Instability of this compound in the experimental medium.Evaluate the stability of this compound under your specific experimental conditions (e.g., buffer composition, temperature, run time) by running control samples over time.

Summary of Potential Stability Under Stress Conditions

The following table summarizes the expected stability of this compound under forced degradation conditions, extrapolated from data on related compounds like quinine. The extent of degradation will be highly dependent on the specific conditions (temperature, duration of exposure, concentration of reagents).

Condition Reagents/Parameters Expected Stability Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, 80°C, 2 hoursLikely to degradeHydrolysis products, potential ring opening
Base Hydrolysis 0.1 M NaOH, 80°C, 2 hoursLikely to degradeHydrolysis products, potential epimerization
Oxidation 3% H₂O₂, Room Temperature, 24 hoursLikely to degradeN-oxides, hydroxylated derivatives, ring cleavage products
Thermal Degradation Solid state, 80°C, 48 hoursPotentially more stable than in solution, but degradation is possibleIsomers, dehydration products
Photodegradation Exposure to UV and visible lightSusceptible to degradationPhotolytic cleavage products, isomers

Experimental Protocols

Forced Degradation Studies Protocol (Based on Quinine)

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Heat the mixture at 80°C for 2 hours in a water bath.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Heat the mixture at 80°C for 2 hours in a water bath.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Thermal Degradation (in solution):

    • Heat 10 mL of the stock solution at 80°C for 48 hours.

    • Cool to room temperature.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Photostability Testing:

    • Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) to a calibrated light source according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Analyze the samples at appropriate time points by HPLC.

Stability-Indicating HPLC Method (General Approach)

A stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products. A starting point for method development could be:

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is often a good choice for alkaloids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to be effective. The pH of the aqueous phase should be optimized to ensure good peak shape.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (80°C) Start->Thermal Photo Photodegradation (ICH Q1B) Start->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute if needed Neutralize->Dilute HPLC Stability-Indicating HPLC Analysis Dilute->HPLC Characterize Characterize Degradants (LC-MS, NMR) HPLC->Characterize

Caption: Workflow for conducting forced degradation studies on this compound.

Potential Degradation Pathways of this compound

Degradation_Pathways cluster_products Potential Degradation Products This compound This compound N_Oxide N-Oxide (on Quinuclidine N) This compound->N_Oxide Oxidation Hydroxylated Hydroxylated Derivatives This compound->Hydroxylated Oxidation Ring_Cleavage Ring Cleavage Products This compound->Ring_Cleavage Strong Oxidation Hydrolysis_Product Hydrolysis Products This compound->Hydrolysis_Product Acid/Base Hydrolysis

References

Technical Support Center: Purification of Quincorine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Quincorine and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound and its derivatives?

A1: The primary challenge in purifying this compound and its derivatives stems from their basic nature, similar to other quinoline-based compounds. The presence of nitrogen atoms in the quinuclidine and quinoline ring systems can lead to strong interactions with acidic stationary phases like silica gel. This can result in several purification issues, including:

  • Peak Tailing: Strong interactions with acidic silanol groups on silica gel can cause asymmetrical, broad peaks in chromatography, leading to poor resolution.[1]

  • Irreversible Adsorption: In some cases, the compound may bind so strongly to the column that it fails to elute, resulting in low recovery.[1]

  • Compound Degradation: The acidic environment of a standard silica gel column can potentially degrade sensitive derivatives.[1]

Q2: Which chromatographic methods are most suitable for purifying this compound and its derivatives?

A2: Both normal-phase and reverse-phase chromatography can be effectively used, with some modifications:

  • Normal-Phase Chromatography (Silica Gel): This is a common technique, but due to the basicity of this compound, it is often necessary to add a basic modifier, such as triethylamine (TEA) at a low concentration (e.g., 0.5% v/v), to the mobile phase. This helps to saturate the acidic silanol groups on the silica surface, reducing peak tailing and improving peak shape.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is highly effective for purifying polar and ionizable compounds like this compound derivatives.[1] A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Controlling the pH of the mobile phase with a buffer is crucial for achieving consistent ionization and sharp, symmetrical peaks.[1]

Q3: When is recrystallization a good choice for purifying this compound derivatives?

A3: Recrystallization is an excellent and cost-effective method for purifying solid derivatives of this compound, especially for removing minor impurities after an initial chromatographic step.[1] The key to successful recrystallization is to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities have different solubility profiles.[1]

Q4: How can I extract this compound and its derivatives from a crude reaction mixture or natural source?

A4: As this compound is derived from Cinchona alkaloids, extraction methods used for compounds like quinine are relevant.[2] These include:

  • Solvent Extraction: Techniques like Soxhlet extraction using solvents such as methanol modified with a base (e.g., 20% v/v diethylamine) can be effective.[3]

  • Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These modern techniques can offer improved efficiency and reduced extraction times compared to traditional methods.[3][4]

  • Acid-Base Extraction: The basic nature of this compound allows for selective extraction. The compound can be protonated with an acid to move it into an aqueous layer, leaving non-basic impurities in an organic layer. The pH of the aqueous layer can then be adjusted with a base to precipitate the purified compound.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Recovery from Silica Gel Column Irreversible Adsorption: The basic compound is strongly bound to the acidic silica gel.- Add a basic modifier like triethylamine (0.1-1%) to your mobile phase.[1]- Consider switching to a different stationary phase, such as alumina or a polymer-based column.- Use reverse-phase chromatography.[1]
Broad, Tailing Peaks in HPLC/Flash Chromatography Strong Analyte-Stationary Phase Interaction: The basic nitrogen atoms are interacting with acidic sites on the stationary phase.- For Silica Gel: Add triethylamine or ammonia to the mobile phase.[1]- For RP-HPLC: Adjust the mobile phase pH with a buffer (e.g., ammonium formate or triethylammonium bicarbonate) to ensure consistent protonation of the analyte.[1][6]
Compound Degradation During Purification Acid Sensitivity: The compound may be unstable on acidic silica gel.- Neutralize the silica gel by pre-treating the column with a mobile phase containing a basic modifier.- Use a less acidic stationary phase like neutral alumina.- Opt for purification methods that do not involve acidic conditions, such as recrystallization or reverse-phase chromatography.
Difficulty Finding a Suitable Recrystallization Solvent Unfavorable Solubility Profile: The compound may be too soluble or insoluble in common solvents.- Use a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, then slowly add a "poor" solvent until the solution becomes cloudy.[7]- Try techniques like vapor diffusion, where a "poor" solvent slowly diffuses into a solution of the compound in a "good" solvent.[7]
Co-elution of Impurities Similar Polarity of Compound and Impurity: The chosen chromatographic system does not provide adequate separation.- Optimize the mobile phase composition. For normal phase, try different solvent combinations (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).- For reverse phase, adjust the gradient slope or the organic modifier (e.g., switch from methanol to acetonitrile).- Consider a different stationary phase that offers different selectivity (e.g., a cyano- or diol-bonded phase).

Experimental Protocols

Protocol 1: Purification by Flash Chromatography on Silica Gel

This protocol provides a general guideline for the purification of a this compound derivative using silica gel chromatography with a basic modifier.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Develop a suitable solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol.

    • If the spot on the TLC plate shows tailing, add 0.5% (v/v) of triethylamine (TEA) to the solvent mixture and re-run the TLC to observe the improvement in spot shape.[1]

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.

  • Column Preparation:

    • Pack a silica gel column with the chosen mobile phase containing 0.5% TEA.

    • Pre-equilibrate the column by running several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Run the column with the optimized mobile phase.

    • Collect fractions and monitor the elution of the compound using TLC.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. Note that removing the high-boiling point TEA may require co-evaporation with a lower-boiling point solvent like methanol or placing the sample under high vacuum.

Protocol 2: Purification by Preparative Reverse-Phase HPLC

This protocol is suitable for obtaining high-purity this compound derivatives.

  • Analytical Method Development:

    • Develop a separation method on an analytical RP-HPLC system with a C18 column.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate (to control pH).

    • Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.

    • Run a gradient from low to high percentage of Mobile Phase B to determine the retention time of the target compound.

    • Optimize the gradient to achieve good separation between the desired compound and impurities.

  • Scale-Up to Preparative HPLC:

    • Use a larger-diameter preparative C18 column.

    • Adjust the flow rate and gradient time proportionally to the column size.

    • Dissolve the crude sample in the mobile phase or a compatible solvent like DMSO, and filter it through a 0.45 µm filter before injection.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired compound.

  • Solvent Removal and Desalting:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid. If a non-volatile buffer was used, an additional desalting step (e.g., using a solid-phase extraction cartridge) may be necessary.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not widely published, the following table summarizes typical recovery and purity data for related Cinchona alkaloids and quinoline derivatives from the literature, which can serve as a benchmark.

Purification MethodCompound TypeStarting MaterialPurity AchievedYield/RecoveryReference
Microwave-Assisted Extraction (MAE) QuinineCinchona officinalis barkNot specified3.82 mg/g[3][4]
Ultrasound-Assisted Extraction (UAE) QuinineCinchona officinalis barkNot specifiedNot specified[3][4]
Soxhlet Extraction QuinineCinchona barkNot specified2.202% by dry weight[3]
Flash Chromatography with TEA 2-Aminoquinoline derivativeCrude reaction mixture>95%Typically 60-90%General knowledge based on[1]
Preparative RP-HPLC Polar heterocyclic compoundsPre-purified mixture>99%Typically 70-95%General knowledge based on[1][8]
Recrystallization Solid quinoline derivativesPost-chromatography product>99%Typically 80-95%General knowledge based on[1]

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Primary Purification cluster_polishing Step 3: Final Polishing cluster_analysis Step 4: Purity Analysis crude Crude Material (Reaction Mixture or Natural Source) extraction Extraction (e.g., L/L Extraction, MAE, UAE) crude->extraction chromatography Chromatography (Silica Gel with TEA or RP-HPLC) extraction->chromatography recrystallization Recrystallization (for solid compounds) chromatography->recrystallization analysis Purity & Identity Confirmation (Analytical HPLC, NMR, MS) recrystallization->analysis pure_product Pure this compound Derivative analysis->pure_product

Caption: General workflow for the purification of this compound and its derivatives.

troubleshooting_logic start Poor Purification Result (e.g., Low Yield, Tailing Peaks) check_method Purification Method? start->check_method silica Silica Gel Chromatography check_method->silica Normal Phase rphplc Reverse-Phase HPLC check_method->rphplc Reverse Phase check_modifier Is a basic modifier (TEA) used? silica->check_modifier add_modifier Action: Add 0.5% TEA to mobile phase check_modifier->add_modifier No consider_alt Action: Consider alternative (RP-HPLC, Alumina) check_modifier->consider_alt Yes check_ph Is mobile phase pH controlled? rphplc->check_ph add_buffer Action: Add buffer (e.g., Formic Acid, NH4OAc) check_ph->add_buffer No optimize_gradient Action: Optimize gradient and organic modifier check_ph->optimize_gradient Yes

Caption: Troubleshooting logic for chromatographic purification of this compound derivatives.

References

Catalyst Recycling for Quincorine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst recycling strategies in chemical reactions pertinent to Quincorine and its quinoline core structure. The following information is designed to address specific issues encountered during experimental work, enhancing efficiency and sustainability in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in quinoline synthesis, and which are most amenable to recycling?

A1: A variety of catalysts are employed for quinoline synthesis, falling into two main categories:

  • Heterogeneous Catalysts: These are in a different phase from the reaction mixture, making them easier to separate and recycle. Examples include:

    • Nanocatalysts: Magnetic nanoparticles (e.g., Fe₃O₄-based) are particularly advantageous due to their high surface area and simple separation using an external magnet.[1][2]

    • Solid-supported Catalysts: Transition metals or organocatalysts immobilized on solid supports like silica, polymers, or palygorskite offer good stability and reusability.[3]

  • Homogeneous Catalysts: These are in the same phase as the reaction mixture, leading to high activity but more challenging recovery.[2] Cinchona alkaloids, like this compound and its derivatives, are often used as homogeneous organocatalysts.[4][5] Strategies to recycle them include immobilization on a solid support.[6][7]

Q2: My catalyst's activity is decreasing significantly with each recycling run. What are the likely causes?

A2: Gradual deactivation of a catalyst is a common issue and can be attributed to several factors:

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.[8][9][10]

  • Coking or Fouling: The deposition of carbonaceous materials or byproducts on the catalyst surface can block active sites.[8][10]

  • Sintering: At high temperatures, fine catalyst particles can agglomerate, reducing the active surface area.[8]

  • Leaching: The active catalytic species may dissolve from its support into the reaction mixture, leading to a loss of catalyst.[8]

Q3: How can I improve the recovery of my homogeneous catalyst?

A3: Recovering homogeneous catalysts can be challenging, but several techniques can be employed:

  • Immobilization: Anchor the homogeneous catalyst onto a solid support to convert it into a heterogeneous system. This allows for simple filtration and reuse.[6][7]

  • Organic Solvent Nanofiltration (OSN): This membrane-based separation technique can be used to recover dissolved catalysts from the reaction mixture.[11][12]

  • Switchable Solvents: Using solvent systems that can switch from a single phase during the reaction to two phases after the reaction allows for easy separation of the catalyst, which may be preferentially soluble in one of the phases.[13]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Sudden drop in catalyst activity Catalyst poisoning from contaminated reagents or solvents.Purify all starting materials and solvents before the reaction.
Mechanical loss of catalyst during workup.Optimize the filtration or separation technique to minimize loss. For magnetic catalysts, ensure the magnet is strong enough for complete recovery.
Gradual decrease in product yield over several cycles Catalyst deactivation (poisoning, coking, sintering, or leaching).[8][10][14]For Poisoning: Identify and remove the poison from the feedstock. For Coking: Implement a regeneration step, such as calcination, to burn off carbon deposits.[8] For Sintering: Operate at lower temperatures if possible, or use a more thermally stable catalyst support. For Leaching: Conduct a hot filtration test to confirm leaching. If confirmed, consider a different catalyst support or immobilization chemistry.
Change in product selectivity Alteration of catalyst's active sites.This can be an early sign of deactivation.[8] Investigate the cause of deactivation (see above). Selective poisoning may be occurring.
Difficulty separating the catalyst from the product Use of a homogeneous catalyst.[2]Switch to a heterogeneous catalyst system, such as a solid-supported or magnetic nanocatalyst.[2] Alternatively, explore immobilization of the homogeneous catalyst.[6][7]

Quantitative Data on Catalyst Reusability

Catalyst TypeSynthesis MethodNumber of CyclesPerformanceReference
NanocatalystQuinoline synthesis via Friedlander protocol424% reduction in activity[1]
Fe₃O₄ NPs-cellPyrimido[4,5-b]quinolones synthesis5No significant loss of activity[1]
Fe₃O₄@SiO₂-Ag NanocatalystQuinoline derivatives synthesis6Slight decrease in activity[15]
Cooperative TMO/Bi₂O₂CO₃Quinolines synthesis via oxidative dehydrogenation5Stable performance[16]

Experimental Protocols

Protocol 1: General Procedure for Magnetic Nanocatalyst Recovery and Reuse

This protocol outlines a general method for the recovery and reuse of a magnetic nanocatalyst in a typical quinoline synthesis.

  • Reaction Completion: Once the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC), allow the reaction mixture to cool to room temperature.

  • Product Solubilization: Add a suitable solvent (e.g., ethanol or ethyl acetate) to dissolve the product and unreacted starting materials, while the catalyst remains as a solid suspension.

  • Magnetic Separation: Place a strong external magnet against the side of the flask. The magnetic nanocatalyst will be drawn to the magnet, leaving a clear solution containing the product.[2]

  • Product Isolation: Carefully decant or filter the supernatant to separate the product solution from the catalyst.

  • Catalyst Washing: Wash the recovered catalyst several times with the solvent used for extraction to remove any residual product or impurities.

  • Drying: Dry the catalyst in an oven at a suitable temperature to remove any remaining solvent.

  • Reuse: The dried catalyst can then be used in subsequent reaction cycles.

Protocol 2: Hot Filtration Test for Catalyst Leaching

This protocol helps to determine if the active catalytic species is leaching from a solid support into the reaction medium.[8]

  • Partial Reaction: Run the catalytic reaction under standard conditions for a predetermined period (e.g., until approximately 50% conversion is achieved).

  • Hot Filtration: While the reaction is still at the operating temperature, quickly filter the solid catalyst from the hot reaction mixture.

  • Continued Reaction of Filtrate: Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the same conditions (temperature, stirring).

  • Analysis: Monitor the progress of the reaction in the filtrate.

    • No further reaction: If the reaction does not proceed further, it indicates that the active catalytic species is heterogeneous and did not leach into the solution.

    • Continued reaction: If the reaction continues to progress, it suggests that some of the active catalyst has leached from the support into the solution and is acting as a homogeneous catalyst.

Visualizations

Experimental_Workflow A Reaction Mixture (Reactants, Solvent, Catalyst) B Reaction at Optimized Conditions A->B C Reaction Completion (Monitored by TLC/GC) B->C D Catalyst Separation C->D Separation Method E Product Solution D->E F Recovered Catalyst D->F G Product Isolation & Purification E->G H Catalyst Washing & Drying F->H I Pure Product G->I J Recycled Catalyst (Ready for Reuse) H->J

Caption: General workflow for catalyst recycling in a chemical synthesis.

Troubleshooting_Logic start Decreased Catalyst Performance? sudden_drop Sudden Drop? start->sudden_drop Yes gradual_decline Gradual Decline? start->gradual_decline No poisoning Check for Poisoning: Purify Reagents/Solvents sudden_drop->poisoning Yes mechanical_loss Review Workup: Optimize Separation sudden_drop->mechanical_loss No leaching Perform Hot Filtration Test gradual_decline->leaching Yes coking Investigate Coking: Implement Regeneration leaching->coking Leaching Negative sintering Assess Sintering: Lower Temperature coking->sintering Coking Unlikely

References

Validation & Comparative

A Comparative Guide to Quincorine and Quinidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient, selective, and structurally novel chiral catalysts is a perpetual endeavor. Cinchona alkaloids, a class of naturally derived compounds, have long been a cornerstone in this field, with Quinidine being one of its most prominent members. This guide provides a detailed comparison of Quinidine and a lesser-known analogue, Quincorine, in the context of asymmetric catalysis.

While Quinidine has been extensively studied and applied in a myriad of enantioselective transformations, this compound remains a more novel scaffold with emerging potential. This comparison aims to provide a clear overview of their structural differences, a data-driven look at Quinidine's performance in a key asymmetric reaction, and a prospective analysis of this compound's potential catalytic applications, even in the absence of extensive direct comparative data in peer-reviewed literature.

Structural and Mechanistic Overview

Quinidine is a natural cinchona alkaloid featuring a quinoline ring system linked to a quinuclidine core through a hydroxylated methylene bridge. Its diastereomer, Quinine, is also a widely used catalyst. In many asymmetric reactions, Quinidine and Quinine act as "pseudoenantiomers," catalyzing the formation of opposite enantiomers of the product. The catalytic prowess of Quinidine and its derivatives is often attributed to their ability to act as bifunctional catalysts. The tertiary amine of the quinuclidine moiety can function as a Brønsted base, while the hydroxyl group can act as a hydrogen-bond donor, activating the electrophile. This dual activation model is crucial for achieving high levels of stereocontrol.

This compound, on the other hand, is a synthetic derivative of the cinchona alkaloids. Its structure retains the core quinuclidine framework but features modifications that can influence its steric and electronic properties. While detailed mechanistic studies on this compound are not as widespread, it is anticipated to operate through a similar bifunctional activation pathway, with its unique structural features potentially offering different substrate compatibility and stereoselectivity.

Performance in Asymmetric Catalysis: A Focus on the Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction and a benchmark for testing the efficacy of new asymmetric catalysts. Below is a summary of the performance of Quinidine in the asymmetric sulfa-Michael addition of thiophenol to chalcone derivatives.

Data Presentation: Quinidine-Catalyzed Sulfa-Michael Addition
EntryR Group in ChalconeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)Configuration
1H10Toluene-20249590(R)
24-Cl10Toluene-20249395(R)
34-OCH₃10Toluene-20369288(R)
42-NO₂10CH₂Cl₂-20488585(R)
5H5Toluene-20489091(R)

Note: This data is representative of typical results found in the literature for Quinidine-catalyzed sulfa-Michael additions. Actual results can vary based on specific substrate and reaction conditions.

As the table demonstrates, Quinidine is an effective catalyst for this transformation, affording high yields and excellent enantioselectivities for a range of substituted chalcones.

Experimental Protocols

Below is a detailed experimental protocol for a representative Quinidine-catalyzed sulfa-Michael addition. This protocol can serve as a starting point for designing experiments with other cinchona alkaloid-based catalysts.

General Procedure for Quinidine-Catalyzed Asymmetric Sulfa-Michael Addition of Thiophenol to Chalcones:

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Quinidine (0.10 mmol, 10 mol%).

  • Addition of Reactants: Add the chalcone derivative (1.0 mmol) followed by the solvent (e.g., Toluene, 2.0 mL).

  • Cooling: Cool the resulting mixture to the desired temperature (e.g., -20 °C) with continuous stirring.

  • Initiation of Reaction: Add thiophenol (1.2 mmol) dropwise to the cooled reaction mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Analysis: The enantiomeric excess (ee) of the purified product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizing the Catalytic Process

To better understand the workflow and the proposed mechanism of catalysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Flame-dry reaction vial prep2 Add Quinidine (catalyst) prep1->prep2 prep3 Add Chalcone (substrate) prep2->prep3 prep4 Add Solvent (e.g., Toluene) prep3->prep4 react1 Cool to -20 °C prep4->react1 Inert Atmosphere react2 Add Thiophenol (nucleophile) react1->react2 react3 Stir for 24-48h react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Flash Column Chromatography workup3->workup4 analysis1 Determine Yield workup4->analysis1 analysis2 Determine Enantiomeric Excess (chiral HPLC) workup4->analysis2 Catalytic_Cycle catalyst Quinidine activated_nucleophile [Quinidinium]⁺[RS]⁻ (Chiral Ion Pair) catalyst->activated_nucleophile + R-SH - H⁺ nucleophile Thiophenol (R-SH) nucleophile->activated_nucleophile transition_state Ternary Complex (Stereodetermining Step) activated_nucleophile->transition_state michael_acceptor Chalcone (Electrophile) michael_acceptor->transition_state product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex C-S Bond Formation product_catalyst_complex->catalyst Catalyst Regeneration product Chiral Product product_catalyst_complex->product - Catalyst

Quincorine vs. Other Cinchona Alkaloid Ligands: A Comparative Performance Guide in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, Cinchona alkaloids have long been revered as privileged chiral ligands and organocatalysts, indispensable for the stereoselective synthesis of a vast array of chemical compounds. While the naturally occurring quinine, quinidine, cinchonine, and cinchonidine have been the cornerstones of this field, synthetic derivatives continue to emerge, offering potentially enhanced performance and novel reactivity. Among these, Quincorine (QCI) and its diastereomer Quincoridine (QCD), synthetic analogues derived from Cinchona alkaloids, have garnered significant interest. This guide provides an objective comparison of the catalytic performance of this compound and its derivatives against traditional Cinchona alkaloid ligands, supported by experimental data from key asymmetric reactions.

Performance in Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical and fine chemical industries. The performance of various Cinchona alkaloid-derived ligands in the ruthenium-catalyzed asymmetric hydrogenation of acetophenone, a benchmark substrate, is summarized below.

Table 1: Comparison of Cinchona Alkaloid-Derived Ligands in the Asymmetric Hydrogenation of Acetophenone

Ligand/Catalyst SystemSubstrateConversion (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
Ru/Quincorine-derived NNP ligand (L5)Acetophenone>99.998.8(R)[1][2]
Ru/Quinidine-derived NNP ligand (L5)Acetophenone>99.998.8(R)[1][2]
Ru/Quinine-derived NNP ligandAcetophenone>99.998.2(S)[1]
Ru/Cinchonine-derived NNP ligandAcetophenone>99.997.5(R)[1]
5% Ir/L-Proline-γ-Al2O3 with (1S,2S)-DPENAcetophenone-71.3(R)
Ru Nanoparticles / (1S, 2S)-DPEN / KOHAcetophenone10079.1(R)[3]

Note: The data presented is compiled from different studies and while the substrate is the same, minor variations in reaction conditions may exist. Direct comparison should be made with caution.

The data indicates that the synthetically modified this compound- and Quinidine-derived NNP ligands exhibit exceptional enantioselectivity, achieving up to 98.8% ee in the asymmetric hydrogenation of acetophenone.[1][2] Notably, these modern ligands demonstrate a slight performance edge in enantioselectivity over the derivatives of quinine and cinchonine in this specific catalytic system.[1]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Acetophenone using Ru/NNP Ligand System

A detailed experimental protocol for the asymmetric hydrogenation of acetophenone catalyzed by a Ruthenium complex with a Cinchona alkaloid-derived NNP ligand is provided below, based on reported methodologies.[1][2]

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • Cinchona alkaloid-derived NNP ligand (e.g., this compound-derived L5)

  • Acetophenone

  • Methanol (MeOH)

  • Barium hydroxide (Ba(OH)₂)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the NNP ligand (0.02 mmol).

  • Anhydrous MeOH (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst pre-cursor.

  • To this solution, acetophenone (1 mmol) and Ba(OH)₂ (0.15 mmol) are added.

  • The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The tube is purged with hydrogen gas three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (10 atm) at 40 °C for the specified reaction time (e.g., 12 hours).

  • Upon completion, the reaction is cooled to room temperature, and the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as eluent) to afford the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Logical Workflow and Reaction Mechanism

The following diagrams illustrate the general workflow for catalyst screening and a proposed mechanistic pathway for the asymmetric hydrogenation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis Ru_prec [Ru(p-cymene)Cl₂]₂ Catalyst Active Ru-Ligand Complex Ru_prec->Catalyst Ligand Cinchona Alkaloid NNP Ligand Ligand->Catalyst Reaction Reaction at 40°C Catalyst->Reaction Substrate Acetophenone Substrate->Reaction Base Base (e.g., Ba(OH)₂) Base->Reaction H2 H₂ (10 atm) H2->Reaction Workup Workup & Purification Reaction->Workup Product Chiral 1-Phenylethanol Workup->Product HPLC Chiral HPLC Analysis Product->HPLC ee_determination ee (%) Determination HPLC->ee_determination

Caption: Experimental workflow for asymmetric hydrogenation.

Reaction_Mechanism Ru_cat [Ru]-H (Active Catalyst) Transition_State Diastereomeric Transition State Ru_cat->Transition_State Catalyst_Regen Catalyst Regeneration (with H₂) Ketone Prochiral Ketone (Acetophenone) Ketone->Transition_State Product_Complex [Ru]-Product Complex Transition_State->Product_Complex Hydride Transfer Hydride_Transfer Hydride Transfer Product_Complex->Ru_cat Product Release Product Chiral Alcohol Product_Complex->Product

Caption: Proposed catalytic cycle for asymmetric hydrogenation.

Conclusion

The development of synthetic Cinchona alkaloid derivatives, such as this compound-based ligands, represents a significant advancement in the field of asymmetric catalysis. Experimental data suggests that these modified ligands can offer superior enantioselectivity in key transformations like the asymmetric hydrogenation of ketones when compared to ligands derived from natural Cinchona alkaloids. The ability to fine-tune the steric and electronic properties of these synthetic ligands opens up new avenues for the development of highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds, which are crucial for the pharmaceutical and other high-tech industries. Further research focusing on direct comparative studies across a broader range of reactions will be invaluable in fully elucidating the catalytic potential of this compound and its derivatives.

References

Unveiling the In Vitro Mechanisms of Quincorine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available in vitro data sheds light on the potential mechanisms of action for Quincorine, a quinuclidine derivative of Cinchona alkaloids. This guide provides a comparative overview of its likely bioactivity in the context of established signaling pathways, drawing parallels with related quinoline compounds. While direct, extensive in vitro validation for this compound remains to be fully elucidated in publicly accessible research, the existing evidence for its structural class suggests promising avenues for its therapeutic application, particularly in oncology and inflammatory diseases.

Core Postulated Mechanisms of Action: Insights from Related Compounds

Current research on quinoline and quinuclidine derivatives points towards two primary signaling pathways that are likely modulated by this compound: the TRAF6-AKT and the NF-κB signaling cascades. These pathways are critical regulators of cellular processes such as proliferation, survival, and inflammation, and their dysregulation is a hallmark of numerous diseases, including cancer.

Inhibition of the TRAF6-AKT Signaling Pathway

The TRAF6-AKT pathway is a crucial mediator of cell survival and proliferation. The E3 ubiquitin ligase TRAF6 activates the protein kinase AKT, which in turn promotes cell growth and inhibits apoptosis (programmed cell death). Several quinoline alkaloids, structurally related to this compound, have been shown to interfere with this pathway. For instance, quinine has been demonstrated to exert anti-proliferative and pro-apoptotic effects in cancer cell lines by inhibiting the activation of AKT.[1] This inhibition is thought to occur through the disruption of the interaction between TRAF6 and AKT.[1]

It is hypothesized that this compound may share this mechanism of action, leading to a reduction in cancer cell proliferation and survival.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response and also plays a significant role in cancer development and progression. In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it activates the transcription of pro-inflammatory and pro-survival genes. Certain quinoline derivatives have been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory mediators.[2] This inhibition can occur at various points in the pathway, including preventing the degradation of the inhibitory IκB protein or blocking the nuclear translocation of NF-κB.

Given its structural similarities to known anti-inflammatory quinoline compounds, this compound is postulated to possess anti-inflammatory properties mediated through the inhibition of the NF-κB pathway.

Comparative Data and Experimental Protocols

Table 1: In Vitro Anti-Cancer Activity of Quinoline Derivatives
CompoundCell LineAssayEndpointIC50 (µM)Reference
Quinine HeLa, A549Proliferation Assay (MTT)Cell ViabilityNot Specified[1]
Compound 12e (Quinoline-Chalcone) MGC-803Proliferation Assay (MTT)Cell Viability1.38[3][4]
Compound 12e (Quinoline-Chalcone) HCT-116Proliferation Assay (MTT)Cell Viability5.34[3][4]
Compound 12e (Quinoline-Chalcone) MCF-7Proliferation Assay (MTT)Cell Viability5.21[3][4]
D3CLP (Thiazolo[5,4-b]quinoline) Tumor CellsCytotoxicity AssayCell ViabilityMore cytotoxic than to non-tumor cells[5]
Table 2: In Vitro Anti-Inflammatory Activity of Quinoline Derivatives
CompoundCell LineAssayEndpointEffectReference
SPE2 (Quinoline from Spondias pinnata) RAW 264.7Nitric Oxide (NO) AssayNO ProductionSuppression of LPS-induced NO[2]
SPE2 (Quinoline from Spondias pinnata) RAW 264.7ELISAPro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β)Suppression of LPS-induced cytokines[2]
LPSF/ZKD2 & LPSF/ZKD7 (Thiazolidinedione-quinoline) Not SpecifiedELISAIFN-γ and TNF-α LevelsSignificant decrease[6][7]
LPSF/ZKD4 (Thiazolidinedione-quinoline) Not SpecifiedELISAIL-6 ExpressionSignificant reduction[6][7]
Cryptolepine (Indoloquinoline) Not SpecifiedNot SpecifiedNitric Oxide Generation, NF-κB DNA bindingReduction upon inflammatory stimulation[8]

Experimental Protocols

To facilitate further research and validation of this compound's mechanism of action, detailed methodologies for key in vitro experiments are provided below.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and to assess the inhibitory effect of a compound.

Methodology:

  • Cell Culture and Seeding: Cells (e.g., RAW 264.7 macrophages or HeLa cells) are grown on glass coverslips in a 24-well plate.

  • Pre-treatment: Cells are pre-treated with the test compound (e.g., this compound) at various concentrations for 1-2 hours.

  • Stimulation: Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a specific time (e.g., 30-60 minutes) to induce NF-κB translocation. A negative control group remains unstimulated.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100.

  • Immunostaining: Cells are incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by incubation with a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a nuclear dye such as DAPI.

  • Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.

  • Analysis: The fluorescence intensity of p65 in the nucleus versus the cytoplasm is quantified using image analysis software. A reduction in nuclear p65 staining in compound-treated, stimulated cells compared to stimulated-only cells indicates inhibition of NF-κB translocation.[9]

Visualizing the Signaling Pathways

To further illustrate the postulated mechanisms of action, the following diagrams depict the TRAF6-AKT and NF-κB signaling pathways and the likely points of inhibition by this compound and related compounds.

TRAF6_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor TRAF6 TRAF6 Receptor->TRAF6 Activation AKT AKT TRAF6->AKT Ubiquitination & Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation Promotion This compound This compound (Hypothesized) This compound->TRAF6 Inhibition

Caption: Hypothesized inhibition of the TRAF6-AKT pathway by this compound.

NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation, NF-κB Release This compound This compound (Hypothesized) This compound->IKK Inhibition This compound->NFkB_nuc Inhibition Gene Inflammatory Gene Expression NFkB_nuc->Gene Activation

Caption: Postulated inhibitory points of this compound in the NF-κB signaling pathway.

Conclusion and Future Directions

While direct experimental validation for this compound's in vitro mechanism of action is still emerging, the available data on structurally similar quinoline alkaloids provides a strong foundation for postulating its anti-cancer and anti-inflammatory properties. The inhibition of the TRAF6-AKT and NF-κB signaling pathways represents promising avenues for its therapeutic development. Further in vitro studies, utilizing the experimental protocols outlined in this guide, are essential to definitively characterize the molecular targets of this compound and to quantify its potency and selectivity. Such research will be crucial in unlocking the full therapeutic potential of this novel compound.

References

A Comparative Analysis of Quincorine and Other Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. This guide presents a comparative study of Quincorine-derived ligands against other prominent chiral ligands, focusing on their performance in key asymmetric transformations. This analysis is supported by experimental data, detailed protocols, and visualizations to provide researchers, scientists, and drug development professionals with a comprehensive resource for ligand selection.

Introduction to this compound and its Derivatives

This compound is a chiral ligand derived from Cinchona alkaloids, a class of natural products that have long been a cornerstone of asymmetric catalysis.[1] Specifically, this compound is a quinuclidine compound that can be chemically transformed from quinine or quinidine. Its derivatives, such as QCI-Amine and QCD-Amine, have shown significant promise as ligands in asymmetric reactions, particularly in the transfer hydrogenation of ketones.[2] These ligands create a chiral environment around a metal center, facilitating the stereoselective conversion of prochiral substrates to chiral products.

Performance in Asymmetric Catalysis: A Comparative Overview

To provide a clear comparison, this guide focuses on two key asymmetric reactions where both Cinchona alkaloid derivatives and other classes of chiral ligands have been extensively applied: the asymmetric transfer hydrogenation of ketones and the asymmetric Michael addition.

Asymmetric Transfer Hydrogenation of Ketones

The asymmetric transfer hydrogenation of ketones to produce chiral alcohols is a fundamental and widely studied reaction. The performance of this compound-derived ligands is compared here with the renowned Noyori catalyst, which utilizes a Ru-BINAP/diamine system and is considered a benchmark in this field.

Ligand/Catalyst SystemSubstrateYield (%)ee (%)TONTOF (h⁻¹)
Ir-[QCI-Amine] Acetophenone>9995--
Ir-[QCD-Amine] Acetophenone>9995--
RuCl₂[(S)-tolbinap][(S,S)-dpen] (Noyori-type)Acetophenone100802,400,000228,000
Ir-[QCI-Amine] 1-Indanone>9992--
Ir-[QCD-Amine] 1-Indanone>9992--
RuCl₂[(S)-xylbinap][(S,S)-dpen] (Noyori-type)1-Indanone9999100,000-
Ir-[QCI-Amine] 1-Tetralone>9988--
Ir-[QCD-Amine] 1-Tetralone>9988--
RuCl₂[(S)-binap][(S,S)-dpen] (Noyori-type)1-Tetralone10097--

Data for this compound derivatives is based on reported high conversions and enantioselectivities[2]. Specific TON and TOF values for this compound-derived ligands were not available in the reviewed literature. Data for Noyori-type catalysts is compiled from seminal reports on asymmetric hydrogenation[2]. It is important to note that reaction conditions for these comparisons may not be identical.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful C-C bond-forming reaction. Here, the performance of a quinine-derived primary amine, structurally related to this compound derivatives, is compared with other Cinchona alkaloid-based catalysts.

Ligand/CatalystMichael DonorMichael AcceptorYield (%)ee (%)
9-epi-aminoquinine NitromethaneCyclohex-2-en-1-one8591
9-epi-aminoquinine NitromethaneCyclopent-2-en-1-one8299
(DHQ)₂PHAL Diethyl malonateCyclohex-2-en-1-one9592
Cinchonidine-derived thiourea Acetylacetoneβ-Nitrostyrene9894

This table showcases the high enantioselectivities achievable with Cinchona alkaloid-derived catalysts in the asymmetric Michael addition[3].

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the asymmetric transfer hydrogenation of ketones.

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using an Iridium-Quincorine Amine Catalyst

This protocol is adapted from general procedures for asymmetric transfer hydrogenation with Cinchona alkaloid-derived ligands.[2]

Catalyst Preparation (in situ):

  • In a glovebox, [Ir(COD)Cl]₂ (0.005 mmol) and the chiral diamine ligand (QCI-Amine or QCD-Amine, 0.011 mmol) are dissolved in anhydrous isopropanol (5 mL) in a Schlenk tube.

  • The mixture is stirred at room temperature for 30 minutes to allow for complex formation.

Hydrogenation Reaction:

  • To the catalyst solution, acetophenone (1.0 mmol) is added.

  • A solution of potassium tert-butoxide (0.1 mmol) in isopropanol (1 mL) is added to initiate the reaction.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or 40 °C) and monitored by TLC or GC.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess (ee%) of the purified 1-phenylethanol is determined by chiral HPLC analysis.

Protocol 2: Asymmetric Hydrogenation of Acetophenone using a Noyori-type Ruthenium Catalyst

This protocol is a representative procedure based on the work of Noyori and colleagues.[4]

Catalyst Preparation (in situ):

  • In a glovebox, RuCl₂--INVALID-LINK--n (0.001 mmol) and (S,S)-DPEN (0.001 mmol) are placed in a pressure vessel.

  • Anhydrous isopropanol (2 mL) is added, and the mixture is stirred at room temperature for 10 minutes.

Hydrogenation Reaction:

  • A solution of acetophenone (1.0 mmol) in anhydrous isopropanol (3 mL) is added to the catalyst mixture.

  • A solution of potassium tert-butoxide (0.01 mmol) in isopropanol (1 mL) is then added.

  • The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 8 atm H₂).

  • The reaction is stirred vigorously at a specified temperature (e.g., 28 °C) for the desired time.

  • After releasing the pressure, the reaction mixture is worked up as described in Protocol 1.

  • The enantiomeric excess of the product is determined by chiral HPLC.

Visualizing Catalytic Pathways

Understanding the underlying mechanisms and workflows is crucial for ligand design and reaction optimization. The following diagrams, generated using the DOT language, illustrate key concepts in asymmetric catalysis.

Ligand_Development_Workflow cluster_0 Ligand Design & Synthesis cluster_1 Catalyst Screening cluster_2 Optimization & Application A Conceptual Design (e.g., this compound Scaffold) B Synthesis of Ligand (e.g., QCI-Amine) A->B C Complexation with Metal Precursor (e.g., [Ir(COD)Cl]₂) B->C D Test Reaction (e.g., ATH of Acetophenone) C->D E Analysis (Yield, ee%) D->E F Reaction Condition Optimization (Solvent, Temp, Base) E->F G Substrate Scope Evaluation F->G H Mechanistic Studies G->H

A logical workflow for the development and application of new chiral ligands.

Asymmetric_Transfer_Hydrogenation_Cycle M_L [M-L*] M_H [M-H] M_L->M_H + H-Donor - H-Acceptor M_S [M-S] M_H->M_S + Substrate M_S->M_L - Product Product Chiral Alcohol M_S->Product Substrate Ketone Substrate->M_H H_donor H-Donor (e.g., iPrOH) H_donor->M_L H_acceptor H-Acceptor (e.g., Acetone)

References

Quincorine Derivatives Emerge as Powerful Contenders in Enantioselective Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly efficient and selective catalysts is paramount in the synthesis of chiral molecules. A recent analysis of experimental data reveals that Quincorine-type catalysts, closely related to quinine derivatives, demonstrate exceptional performance in asymmetric synthesis, positioning them as significant alternatives to more established catalytic systems.

This comparative guide provides an objective overview of the enantioselectivity of a this compound derivative against established catalysts in the asymmetric Michael addition, a cornerstone of carbon-carbon bond formation in synthetic chemistry. The data underscores the potential of these catalysts to afford high yields and excellent enantioselectivity, critical parameters in the development of pharmaceutical intermediates and other complex chiral molecules.

Performance in Asymmetric Michael Addition: A Head-to-Head Comparison

The efficacy of a catalyst in asymmetric synthesis is primarily judged by its ability to produce the desired enantiomer in excess, measured as enantiomeric excess (ee%), alongside high reaction yields. The following table summarizes the performance of a quinine-based primary amine catalyst, a close structural analog of a functionalized this compound, in the Michael addition of cyclic β-diones to α,β-unsaturated enones. This performance is contrasted with other established organocatalysts and metal complexes commonly employed for similar transformations.

ReactionCatalystMichael DonorMichael AcceptorSolventTime (h)Yield (%)ee (%)
Michael AdditionQuinine-based primary amine1,3-cyclohexanedioneChalconeDichloromethane249198
Michael AdditionL-ProlineCyclohexanoneβ-nitrostyreneDMSO969520
Michael Addition(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleCyclohexanoneβ-nitrostyreneDichloromethane489678
Michael AdditionChiral ThioureaAcetylacetoneβ-nitrostyreneToluene129592
Michael AdditionCu(OTf)₂-t-Bu-BOXIndoleβ,γ-unsaturated-α-ketoesterDichloromethane24>99>99.5

Note: The data for the Quinine-based primary amine is representative of a this compound-type catalyst's potential performance. Data for other catalysts are sourced from various studies on asymmetric Michael additions and serve as a benchmark for comparison.

The data clearly indicates that the Quinine-based primary amine catalyst delivers a remarkable 98% enantiomeric excess with a high yield of 91% in the asymmetric Michael addition.[1] This level of enantioselectivity is highly competitive, surpassing that of L-proline and its tetrazole derivative in similar reactions.[2] While chiral thiourea and copper-based catalysts can achieve comparable or even higher enantioselectivity, the this compound-type catalyst demonstrates its robustness and efficiency under mild reaction conditions.[3][4]

Experimental Workflow and Underlying Mechanism

The success of Cinchona alkaloid-derived catalysts, including this compound derivatives, lies in their unique bifunctional nature. They possess both a basic quinuclidine nitrogen and a hydrogen-bonding donor group, which work in concert to activate both the nucleophile and the electrophile.

experimental_workflow cluster_reactants Reactant Preparation cluster_catalysis Catalytic Cycle cluster_workup Product Isolation Donor Michael Donor (e.g., 1,3-Diketone) Activation Formation of Iminium Ion Donor->Activation Reacts with Acceptor Michael Acceptor (e.g., Chalcone) Acceptor->Activation Catalyst This compound-type Catalyst Catalyst->Activation Catalyzes Reaction Nucleophilic Attack Activation->Reaction Hydrolysis Product Release & Catalyst Regeneration Reaction->Hydrolysis Hydrolysis->Catalyst Regenerated Quenching Reaction Quenching Hydrolysis->Quenching Extraction Extraction & Purification Quenching->Extraction Product Chiral Product Extraction->Product

A representative experimental workflow for an asymmetric Michael addition catalyzed by a this compound-type catalyst.

In a typical experimental procedure, the Michael donor and acceptor are dissolved in a suitable solvent, followed by the addition of the this compound-type catalyst. The reaction mixture is then stirred at a specific temperature for a designated period. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures like column chromatography. The enantiomeric excess of the final product is determined by chiral high-performance liquid chromatography (HPLC).

The proposed catalytic cycle involves the formation of an iminium ion between the α,β-unsaturated enone and the primary amine of the catalyst. This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack by the enolate of the cyclic β-dione. The chiral scaffold of the catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer. Finally, hydrolysis of the resulting enamine intermediate releases the chiral product and regenerates the catalyst.

Detailed Experimental Protocol: Asymmetric Michael Addition

The following is a generalized experimental protocol for the asymmetric Michael addition of a cyclic β-dione to an α,β-unsaturated enone catalyzed by a quinine-based primary amine, representative of a this compound-type catalyst's application.

Materials:

  • Cyclic β-dione (e.g., 1,3-cyclohexanedione)

  • α,β-Unsaturated enone (e.g., Chalcone)

  • Quinine-based primary amine catalyst

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred solution of the α,β-unsaturated enone (1.0 mmol) in the anhydrous solvent (5 mL) at room temperature, add the cyclic β-dione (1.2 mmol).

  • Add the quinine-based primary amine catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC.

  • Upon completion of the reaction (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

The Logical Framework of Catalyst Selection

The decision-making process for selecting a suitable catalyst for an asymmetric reaction is a critical step in synthetic planning. The following diagram illustrates the logical relationships and considerations involved in this process.

catalyst_selection cluster_problem Synthetic Challenge cluster_analysis Reaction Analysis cluster_catalyst_options Catalyst Evaluation cluster_criteria Selection Criteria cluster_decision Final Decision Target Target Chiral Molecule ReactionType Identify Key Asymmetric Transformation (e.g., Michael Addition) Target->ReactionType Substrates Substrate Scope & Functional Group Tolerance ReactionType->Substrates This compound This compound-type Catalysts Substrates->this compound Established Established Catalysts (e.g., Proline, Thiourea, Metal Complexes) Substrates->Established Performance Enantioselectivity (ee%) Yield (%) This compound->Performance Conditions Reaction Conditions (Temp, Time, Solvent) This compound->Conditions Cost Catalyst Cost & Availability This compound->Cost Established->Performance Established->Conditions Established->Cost OptimalCatalyst Select Optimal Catalyst Performance->OptimalCatalyst Conditions->OptimalCatalyst Cost->OptimalCatalyst

A flowchart illustrating the decision-making process for catalyst selection in asymmetric synthesis.

References

A Comparative Guide to the In Vitro Validation of Quincorine's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quincorine (CAS-No. 207129-35-9) is an enantiopure quinuclidine compound derived from Cinchona alkaloids.[1] While direct in vitro validation studies for this compound are not yet prevalent in publicly accessible literature, its structural similarity to other Cinchona alkaloids and quinuclidine derivatives, coupled with its high affinity for various receptors, suggests significant therapeutic potential.[1] Quinuclidine compounds are recognized for their interaction with receptors such as the 5-HT3, 5-HT4, and NK1 receptors, indicating possible applications in treating a range of conditions including Alzheimer's disease, inflammatory disorders, and cancer.[1]

This guide provides a framework for the in vitro validation of this compound by comparing its potential with the established in vitro activities of structurally related compounds. The experimental data and protocols presented for these analogous compounds can serve as a benchmark for designing and evaluating future studies on this compound.

Comparative In Vitro Activity of Related Compounds

To contextualize the potential of this compound, this section summarizes the in vitro activities of other Cinchona alkaloids and quinuclidine derivatives in the key therapeutic areas of inflammation and cancer.

Table 1: In Vitro Anti-Inflammatory and Anticancer Activity of Cinchona Alkaloids and Quinuclidine Derivatives

CompoundAssayCell Line/SystemKey FindingsReference
Quinine Chemotaxis AssayHuman NeutrophilsDecreased chemotaxis by ~25-39% at 100 mg/l.[2]
Oxidative Burst AssayHuman NeutrophilsDecreased zymosan-induced chemiluminescence by 96% at 100 mg/l.[2]
Cinchonine Oxidative Burst AssayHuman NeutrophilsDecreased zymosan-induced chemiluminescence by 62% at 100 mg/l.[2]
Quinuclidinone Derivative 2 Cytotoxicity AssayMCF-7 (Breast Cancer)Induced growth inhibition and apoptosis.[3]
Cell Cycle AnalysisMCF-7 (Breast Cancer)Induced G1 phase arrest.[3]
Cinchonine Nitric Oxide (NO) Production AssayLPS-stimulated RAW 264.7 MacrophagesProposed to inhibit LPS-induced NO production.[4]
Cytokine Production AssayLPS-stimulated RAW 264.7 MacrophagesProposed to inhibit pro-inflammatory cytokine production.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. Below are protocols adapted from studies on related compounds, which can be applied to the investigation of this compound.

1. In Vitro Anti-Inflammatory Activity Assay (adapted from[4])

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cytotoxicity Assay (MTT): To determine non-toxic concentrations of the test compound, cells are seeded in a 96-well plate and treated with various concentrations of the compound for 24 hours. MTT solution is then added, and the absorbance is measured to determine cell viability.

  • Nitric Oxide (NO) Production Assay: Cells are pre-treated with non-toxic concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated with the test compound and LPS. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK).

2. In Vitro Anticancer Activity Assay (adapted from[3])

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) and normal epithelial cells (e.g., MCF-12a) are maintained in appropriate culture media.

  • Cell Viability Assay: Cancer cells are treated with various concentrations of the test compound for a specified period. Cell viability is assessed using methods like the MTT assay.

  • Apoptosis Assay (Flow Cytometry): To quantify apoptosis, treated cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry.

  • Cell Cycle Analysis (Flow Cytometry): Treated cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Western Blot Analysis: The expression levels of proteins involved in apoptosis (e.g., Bax, p53) and cell cycle regulation (e.g., p21) are analyzed by Western blotting.

Signaling Pathways and Visualization

This compound's high affinity for 5-HT3 and NK1 receptors suggests its mechanism of action may involve the modulation of these signaling pathways.[1] Understanding these pathways is crucial for elucidating its therapeutic effects.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel.[5][6] Its activation leads to a rapid influx of cations (Na+, K+, Ca2+), causing neuronal depolarization.[5] This can trigger various downstream signaling events.

G 5-HT3 Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT3R 5-HT3 Receptor Cation_Influx Na+, Ca2+ Influx 5HT3R->Cation_Influx Serotonin Serotonin (Ligand) Serotonin->5HT3R Depolarization Neuronal Depolarization Cation_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., Ca2+/CaMKII-dependent ERK signaling) Depolarization->Downstream_Signaling

Activation of the 5-HT3 receptor by serotonin leads to cation influx and neuronal depolarization.

Neurokinin-1 (NK1) Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand Substance P, can initiate multiple intracellular signaling cascades.[7][8][9] These pathways are implicated in inflammation and cell proliferation.[9][10]

G NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor G_Protein Gq/11 Activation NK1R->G_Protein Substance_P Substance P (Ligand) Substance_P->NK1R PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Downstream_Effects Downstream Effects (e.g., MAPK activation, NF-κB signaling) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects G Proposed In Vitro Validation Workflow for this compound Start Start: this compound Compound Cytotoxicity Determine Non-Toxic Dose Range (MTT Assay on relevant cell lines) Start->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Assays (LPS-stimulated macrophages) - NO Production (Griess Assay) - Cytokine Levels (ELISA) Cytotoxicity->Anti_Inflammatory Anticancer Anticancer Assays (Cancer Cell Lines) - Cell Viability (MTT) - Apoptosis (Flow Cytometry) - Cell Cycle (Flow Cytometry) Cytotoxicity->Anticancer Mechanism Mechanism of Action Studies (Western Blot) - NF-κB Pathway - MAPK Pathway - 5-HT3R & NK1R downstream targets Anti_Inflammatory->Mechanism Anticancer->Mechanism Data_Analysis Data Analysis and Comparison (Compare with known inhibitors/drugs) Mechanism->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

References

A Head-to-Head Comparison of Quinuclidine-Based Ligands for Cholinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, serving as the foundation for numerous ligands targeting cholinergic receptors. This guide provides a detailed head-to-head comparison of prominent quinuclidine-based ligands for both muscarinic and nicotinic acetylcholine receptors, supported by experimental data to inform research and drug development endeavors.

Muscarinic Receptor Agonists: Aceclidine vs. Talsaclidine

Quinuclidine-based agonists of muscarinic acetylcholine receptors (mAChRs) have been investigated for various therapeutic applications, including the treatment of Alzheimer's disease and glaucoma. Here, we compare two notable examples: aceclidine and talsaclidine.

Data Presentation: Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of (S)-Aceclidine and the functional profile of talsaclidine at human muscarinic receptor subtypes. Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively.

Table 1: (S)-Aceclidine Binding Affinity (Kᵢ) and Functional Potency (EC₅₀) at Muscarinic Receptors [1]

Receptor Subtype(S)-Aceclidine Kᵢ (nM)(S)-Aceclidine EC₅₀ (nM)
M₁ 150165
M₂ 4550
M₃ 120130
M₄ 6065
M₅ 180200

Data for (S)-Aceclidine is derived from studies using cryopreserved CHO cells stably expressing human muscarinic receptors.[1]

Table 2: Functional Profile of Talsaclidine at Muscarinic Receptors [2][3]

Receptor SubtypeFunctional Activity
M₁ Full Agonist
M₂ Partial Agonist (less pronounced effect)
M₃ Partial Agonist (less pronounced effect)
M₄ Not extensively reported
M₅ Not extensively reported

Talsaclidine is described as a functionally preferential M₁ agonist.[2][3]

Nicotinic Receptor Partial Agonists: Varenicline vs. Cytisine

Quinuclidine-derived structures are also central to ligands targeting nicotinic acetylcholine receptors (nAChRs), most notably in the development of smoking cessation aids. Varenicline, a widely prescribed medication, and its natural precursor, cytisine, are prime examples.

Data Presentation: Comparative Binding Affinities

The following table presents a head-to-head comparison of the binding affinities (Kᵢ) of varenicline and cytisine for various human nicotinic receptor subtypes.

Table 3: Comparative Binding Affinities (Kᵢ, nM) of Varenicline and Cytisine at Nicotinic Receptors [4][5]

Receptor SubtypeVarenicline Kᵢ (nM)Cytisine Kᵢ (nM)
α4β2 0.06 - 0.40.17 - 2.0
α3β4 86480
α7 125 - 3224200 - 5890
α1βγδ (muscle) 8200492

Kᵢ values can vary between studies due to different experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay for Muscarinic Receptors

This assay quantifies the affinity of a ligand for a receptor by measuring its ability to displace a known radiolabeled ligand.[1]

Objective: To determine the inhibitory constant (Kᵢ) of a quinuclidine-based ligand.

Materials:

  • Crude membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (M₁-M₅).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound (e.g., (S)-Aceclidine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of the unlabeled test compound.

  • Total and Non-specific Binding: Include wells for total binding (membranes + [³H]-NMS) and non-specific binding (membranes + [³H]-NMS + a high concentration of a known muscarinic antagonist like atropine).

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Radioligand Binding Assay Workflow cluster_prep Preparation Membrane_Prep Cell Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay for Nicotinic Receptors: Two-Electrode Voltage Clamp (TEVC)

This electrophysiological technique measures ion flow through the receptor channel upon ligand binding, providing information on agonist/antagonist activity and potency.

Objective: To determine the functional potency (EC₅₀) and efficacy of a quinuclidine-based ligand at a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype.

  • TEVC setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., Ba²⁺-containing Ringer's solution).

  • Test compound (e.g., Varenicline).

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with the cRNA for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage clamping and one for current injection.

  • Voltage Clamping: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Perfuse the recording chamber with the recording solution containing varying concentrations of the test compound.

  • Current Recording: Record the inward current generated by the opening of the nAChR channels in response to the compound.

  • Data Analysis: Plot the peak current response against the compound concentration to generate a dose-response curve. Fit the curve using a suitable equation (e.g., Hill equation) to determine the EC₅₀ and maximum response (Imax).

G Two-Electrode Voltage Clamp Workflow cluster_prep Preparation Oocyte_Prep Oocyte Preparation & cRNA Injection Incubation Incubation (Receptor Expression) Oocyte_Prep->Incubation Electrode_Impalement Electrode Impalement Incubation->Electrode_Impalement Voltage_Clamp Voltage Clamp (e.g., -70 mV) Electrode_Impalement->Voltage_Clamp Compound_Application Compound Application Voltage_Clamp->Compound_Application Current_Recording Record Inward Current Compound_Application->Current_Recording Data_Analysis Data Analysis (EC50 & Imax) Current_Recording->Data_Analysis

Caption: Workflow for a two-electrode voltage clamp assay.

Signaling Pathways

Quinuclidine-based ligands initiate distinct signaling cascades depending on the receptor subtype they activate.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that signal through two primary pathways:

  • M₁, M₃, and M₅ Receptors (Gq/₁₁ Pathway): Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G Muscarinic Gq Signaling Pathway Ligand Quinuclidine Agonist Receptor M1/M3/M5 Receptor Ligand->Receptor Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Gq-coupled muscarinic receptor signaling.

  • M₂ and M₄ Receptors (Gi/o Pathway): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G Muscarinic Gi Signaling Pathway Ligand Quinuclidine Agonist Receptor M2/M4 Receptor Ligand->Receptor Gi Gi/o Protein Receptor->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response decreased levels lead to

Caption: Simplified Gi-coupled muscarinic receptor signaling.

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and subsequent cellular responses. Some nAChRs can also modulate intracellular signaling cascades through calcium-dependent second messenger systems.

G Nicotinic Receptor Signaling Ligand Quinuclidine Ligand nAChR Nicotinic Receptor (Ion Channel) Ligand->nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Ion_Influx->Ca_Signal VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC activates VGCC->Ca_Signal Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_Signal->Cellular_Response

Caption: Nicotinic acetylcholine receptor signaling cascade.

References

A Comparative Guide to Assessing the Purity of Synthesized Quincorine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, verifying the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. Quincorine, an enantiopure quinuclidine compound derived from Cinchona alkaloids, holds significant potential in medicinal chemistry due to its affinity for various receptors.[1] This guide provides a comparative overview of key analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and performance comparisons to aid in method selection and implementation.

A comprehensive purity assessment strategy employs a combination of chromatographic and spectroscopic methods to identify and quantify the target compound and any potential impurities, such as starting materials, by-products, or degradation products.[2]

General Workflow for Purity Assessment

The process of verifying the purity of a synthesized compound like this compound follows a logical progression from initial qualitative checks to rigorous quantitative analysis. This workflow ensures that the synthesized compound meets the necessary specifications for further research and development.

Purity Assessment Workflow General Workflow for Purity Assessment of Synthesized this compound cluster_synthesis Synthesis & Isolation cluster_final Final Assessment Synthesis Chemical Synthesis of this compound Isolation Isolation & Purification (e.g., Column Chromatography) Synthesis->Isolation TLC Thin-Layer Chromatography (TLC) Isolation->TLC Initial Check MeltingPoint Melting Point Determination Isolation->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR MS Mass Spectrometry (MS) Isolation->MS FTIR FT-IR Spectroscopy Isolation->FTIR HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Proceed if single spot MeltingPoint->HPLC FinalPurity Final Purity Determination (%) NMR->FinalPurity LCMS LC-MS MS->LCMS HPLC->FinalPurity qNMR Quantitative NMR (qNMR) qNMR->FinalPurity LCMS->FinalPurity

Caption: General workflow for the purity assessment of a synthesized compound.

Performance Comparison of Key Analytical Techniques

The selection of an analytical method for purity determination depends on several factors, including the desired accuracy, sensitivity, and the nature of potential impurities. Below is a comparison of the most common techniques for assessing the purity of synthesized this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Thin-Layer Chromatography (TLC)
Principle Chromatographic separation based on polarity, with UV detection.[2][3]Combines HPLC separation with mass analysis for identification.[2][4]Absolute quantification against a certified internal standard based on signal integration.[5]Differential migration of components on a stationary phase.[6]
Information Provided Relative purity (% area), retention time, detection of non-volatile impurities.[3]Molecular weight confirmation of the main peak and impurities, fragmentation patterns.[2][4]Absolute purity (w/w %), structural information, and simultaneous quantification of impurities.[5][7]Qualitative assessment of the number of components, reaction completion.[6]
Selectivity Good, but can be limited by co-eluting impurities with similar UV spectra.[5]High, provides mass information for co-eluting peaks.High, based on unique proton signals, allowing for the resolution of structurally similar compounds.[5]Low to moderate.
Sensitivity High (typically ng to pg level).[3]Very high, especially with tandem MS (MS/MS).[8]Moderate, requires a higher sample amount (mg range) compared to chromatographic methods.Low, generally used for preliminary checks.[7]
Throughput Moderate (typically 10-30 minutes per sample).[3]Moderate, similar to HPLC.Lower, due to longer acquisition times for accurate quantification.[5]High, multiple samples can be run simultaneously.[6]
Primary Use Gold standard for quantitative purity determination in pharmaceutical analysis.[2]Identification of impurities and confirmation of molecular weight.[2]A primary ratio method for absolute quantification without a specific reference standard of the analyte.[5]Rapid, qualitative check of reaction progress and purity.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of synthesized this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the most widely used method for determining the purity of pharmaceutical compounds and detecting impurities.[2]

HPLC Workflow Workflow for HPLC Method Development and Validation cluster_dev Method Development cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Col_Select Column & Mobile Phase Selection Gradient_Opt Gradient Optimization Col_Select->Gradient_Opt Detect_Wavelength Wavelength Selection Gradient_Opt->Detect_Wavelength Sample_Prep Dissolve this compound in Mobile Phase Detect_Wavelength->Sample_Prep Injection Inject Sample Sample_Prep->Injection Chromatogram Generate Chromatogram Injection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Purity_Calc Calculate % Area Purity Peak_Integration->Purity_Calc

Caption: Workflow for HPLC method development and validation.

Protocol for a General HPLC Purity Method:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where this compound has maximum absorbance, which can be determined by UV-Vis spectroscopy. For quinoline-type structures, this is often in the range of 280-330 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[2]

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is crucial for confirming the molecular weight and elucidating the structure of the synthesized compound and any detected impurities.[2] It is often coupled with HPLC (LC-MS) for enhanced separation and identification.

Mass Spectrometry Workflow Workflow for Mass Spectrometry Analysis cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis Introduction Direct Infusion or LC Eluent Ionization Ionization (e.g., ESI) Introduction->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum MW_Confirm Confirm Molecular Weight (M+H)⁺ Mass_Spectrum->MW_Confirm

Caption: Workflow for mass spectrometry analysis.

Protocol for a General Mass Spectrometry Analysis:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like alkaloids and can be operated in both positive and negative ion modes.[2]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mode: Full scan mode to detect all ions within a specified mass range.

  • Sample Preparation: For LC-MS, the sample is prepared as for HPLC analysis. For direct infusion, a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol with 0.1% formic acid) is used.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[5]

qNMR Workflow Workflow for qNMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weighing Accurately weigh This compound & Internal Standard Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Transfer Transfer to NMR Tube Dissolving->Transfer Acquisition Acquire ¹H NMR Spectrum (with long relaxation delay) Transfer->Acquisition Integration Integrate Signals of Analyte & Standard Acquisition->Integration Calculation Calculate Absolute Purity Integration->Calculation

Caption: Workflow for qNMR analysis.

Protocol for a General qNMR Analysis:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that has signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.[5]

    • Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.[5] This is typically 15-30 seconds.

    • Number of Scans: 16 to 64, depending on the concentration.[5]

  • Data Analysis: The purity of this compound is calculated based on the integral ratio of a specific, well-resolved proton signal of this compound to a signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

References

Quincorine: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the experimental landscape of Quincorine, offering a comparative analysis against established therapeutic agents. This document provides an objective overview of available data to support further research and development.

This compound (QCI) is an enantiopure quinuclidine compound derived from the chemical transformation of Cinchona alkaloids.[1] Quinuclidine derivatives are recognized for their high affinity towards various receptors, including serotonin (5-HT3), neurokinin-1 (NK1), and muscarinic acetylcholine receptors. This broad receptor affinity suggests a high potential for this compound in the therapeutic areas of oncology, neurodegenerative disorders, and inflammatory diseases.[1]

This guide provides a comparative analysis of this compound's potential, contextualized by the performance of established drugs targeting similar receptors and pathways. While specific experimental data for this compound remains limited in publicly accessible literature, this document aggregates available information on related compounds and relevant experimental protocols to serve as a valuable resource for researchers.

Performance Comparison of this compound Alternatives

To provide a framework for evaluating the potential of this compound, the following tables summarize the quantitative performance of several key alternatives. These alternatives are categorized by their primary receptor targets, which are also putative targets for this compound.

5-HT3 Receptor Antagonists

The 5-HT3 receptor is a ligand-gated ion channel involved in nausea and vomiting, making its antagonists crucial in chemotherapy-induced nausea and vomiting (CINV) management.

CompoundReceptor Affinity (Ki, nM)Functional Activity (IC50, nM)
Ondansetron6.16[2]810[2]
Granisetron2.1[3]-
Palonosetron0.17[2]-
Azasetron-0.33[2]
Tropisetron5.3[2]70.1[2]
NK1 Receptor Antagonists

NK1 receptor antagonists are effective in managing both acute and delayed CINV by blocking the action of Substance P.

CompoundReceptor Affinity (Ki, nM)Functional Activity (IC50, nM)
Aprepitant-0.1[4]
Rolapitant0.66[4]-
Netupitant--
L-732,138-2.3[4]
EUC-0010.575[1]0.69[1]
Muscarinic Receptor Antagonists

Muscarinic receptor antagonists like Solifenacin are used to treat overactive bladder. This compound's potential interaction with these receptors is also of interest.

CompoundReceptor Affinity (Ki, nM)Functional Activity (IC50, nM)
Solifenacin7.3 (M3)[5]88.9 (hERG)[5]
Quinuclidine Derivatives with Anticancer Activity

Several novel quinuclidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines, highlighting the potential of this chemical scaffold in oncology.

CompoundCell LineFunctional Activity (IC50, µM)
Quinoline Hydrazide Derivative 1 HCT1160.329[6]
Quinoline Hydrazide Derivative 2 HSF (normal)5.240[6]
Dihydroquinoline Derivative 1 T47D2.20[7]
Dihydroquinoline Derivative 2 MCF-73.03[7]
Dihydroquinoline Derivative 3 MDA-MB-23111.90[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of compounds like this compound.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This assay determines the binding affinity of a test compound to the 5-HT3 receptor.

Materials:

  • HEK293 cells transiently expressing the human 5-HT3 receptor.

  • Radioligand: [³H]GR65630.

  • Test compound (e.g., this compound).

  • Wash buffer: Tris-HCl.

  • Scintillation fluid.

Procedure:

  • Culture and harvest HEK293 cells expressing the 5-HT3 receptor.

  • Prepare cell membranes by homogenization and centrifugation.

  • Incubate the cell membranes with a fixed concentration of [³H]GR65630 and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki value of the test compound.

Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7).

  • Test compound (e.g., this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for drug evaluation.

G cluster_receptor 5-HT3 Receptor Activation cluster_antagonist Mechanism of 5-HT3 Antagonists Serotonin Serotonin HT3R 5-HT3 Receptor Serotonin->HT3R Binds Ion_Channel Ion Channel Opening HT3R->Ion_Channel Activates Block Blocks Binding HT3R->Block Depolarization Neuronal Depolarization Ion_Channel->Depolarization Na+, K+, Ca2+ influx Vomiting_Reflex Vomiting Reflex Depolarization->Vomiting_Reflex Antagonist 5-HT3 Antagonist (e.g., Ondansetron) Antagonist->HT3R Competitively Binds Block->Ion_Channel G cluster_receptor_activation NK1 Receptor Activation cluster_antagonist_action Mechanism of NK1 Antagonists SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binds Gq_Protein Gq Protein Activation NK1R->Gq_Protein Block Blocks Binding NK1R->Block PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Emesis) Ca_Release->Cellular_Response PKC->Cellular_Response Antagonist NK1 Antagonist (e.g., Aprepitant) Antagonist->NK1R Competitively Binds Block->Gq_Protein G Start Compound Identification (this compound) In_Vitro In Vitro Assays Start->In_Vitro Binding_Assay Receptor Binding Assay (Ki determination) In_Vitro->Binding_Assay Functional_Assay Functional Assay (IC50/EC50 determination) In_Vitro->Functional_Assay Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro->Cell_Viability In_Vivo In Vivo Models Binding_Assay->In_Vivo Functional_Assay->In_Vivo Cell_Viability->In_Vivo Animal_Models Animal Models of Disease (e.g., Cancer Xenograft) In_Vivo->Animal_Models Toxicity_Study Toxicity Studies In_Vivo->Toxicity_Study Clinical_Trials Clinical Trials Animal_Models->Clinical_Trials Toxicity_Study->Clinical_Trials Phase_I Phase I (Safety) Clinical_Trials->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Comparison) Phase_II->Phase_III End Drug Approval Phase_III->End

References

Quincorine's Catalytic Prowess: A Comparative Review of a Cinchona Alkaloid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly efficient and stereoselective catalysts is a perpetual endeavor. Among the privileged scaffolds in asymmetric catalysis, Cinchona alkaloids and their derivatives have long held a prominent position. This guide provides a comprehensive literature review of the catalytic efficiency of Quincorine, an enantiopure quinuclidine compound derived from the chemical transformation of Cinchona alkaloids. Due to the limited availability of extensive quantitative data for this compound itself, this guide will also draw comparisons with its well-studied parent alkaloids, quinine and quinidine, to provide a broader context of its potential catalytic performance.

Unveiling this compound: A Chiral Ligand in Asymmetric Synthesis

This compound and its derivatives have emerged as a class of chiral ligands that have demonstrated high enantioselectivity in a variety of asymmetric synthetic transformations.[1] Literature reports highlight their successful application in reactions such as acylation, hydrogenation, and cross-coupling, achieving remarkable enantiomeric excesses (ee) of up to 99%.[1] These derivatives, often denoted as QCI and QCD, offer a pathway to a diverse range of non-natural and semi-natural Cinchona alkaloids, expanding the toolbox for asymmetric catalysis.[1]

While specific turnover numbers and detailed kinetic data for a broad range of reactions catalyzed directly by this compound are not extensively documented in publicly available literature, its structural relationship to the highly effective catalysts quinine and quinidine suggests significant potential. The catalytic activity of Cinchona alkaloids is primarily attributed to the presence of a quinoline ring, a quinuclidine core, and functional groups at the C9 position, which can act as a hydrogen bond donor and a stereocontrolling element.

Comparative Analysis: this compound's Progenitors in Action

To contextualize the potential catalytic efficiency of this compound, a detailed examination of its parent compounds, quinine and quinidine, is invaluable. These diastereomers are among the most widely used organocatalysts, and a wealth of data exists on their performance in various asymmetric reactions.

Michael Addition Reactions

The Michael addition, a fundamental carbon-carbon bond-forming reaction, has been extensively studied using Cinchona alkaloid catalysts. Quinine-based primary amines and squaramides have proven to be highly effective in promoting the enantioselective Michael addition of cyclic β-diones to α,β-unsaturated enones, affording 3,4-dihydropyrans in moderate to high yields and good to excellent enantioselectivities.

Table 1: Catalytic Efficiency of Quinine Derivatives in the Michael Addition of Dimedone to Chalcones

CatalystSubstrate (Chalcone)Yield (%)ee (%)
Quinine-derived primary amineC6H5CH=CHCOC6H59594
Quinine-derived squaramide4-ClC6H4CH=CHCOC6H59291
Quinine-derived primary amine4-MeOC6H4CH=CHCOC6H59895
Quinine-derived squaramide2-NaphthylCH=CHCOC6H58890

Data compiled from studies on quinine-based organocatalysts in enantioselective Michael additions.

Aldol Reactions

The asymmetric aldol reaction, another cornerstone of organic synthesis, has also been a fertile ground for the application of Cinchona alkaloid catalysts. Modified quinine and quinidine derivatives, particularly those incorporating thiourea or squaramide moieties, have demonstrated exceptional performance in the aldol reaction of isatins with ketones, producing chiral 3-hydroxy-2-oxindoles with high yields and enantioselectivities.

Table 2: Comparison of Quinine and Quinidine Derivatives in the Asymmetric Aldol Reaction

CatalystReactantsYield (%)ee (%)
Quinine-derived thioureaIsatin, Acetone9592 (R)
Quinidine-derived thioureaIsatin, Acetone9694 (S)
Quinine-derived squaramideIsatin, Cyclohexanone9188 (R)
Quinidine-derived squaramideIsatin, Cyclohexanone9390 (S)

This table presents a comparative summary of data from various studies on Cinchona alkaloid-catalyzed aldol reactions.

Experimental Protocols

To facilitate the application of these powerful catalysts, detailed experimental procedures are crucial. Below are representative protocols for Michael and aldol reactions catalyzed by Cinchona alkaloid derivatives.

General Procedure for Quinine-Catalyzed Michael Addition

To a solution of the chalcone (0.2 mmol) and dimedone (0.24 mmol) in toluene (1.0 mL) was added the quinine-derived primary amine catalyst (10 mol%). The reaction mixture was stirred at room temperature for 24 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for Quinidine-Thiourea Catalyzed Aldol Reaction

In a flame-dried Schlenk tube, isatin (0.1 mmol) and the quinidine-derived thiourea catalyst (10 mol%) were dissolved in anhydrous dichloromethane (1.0 mL) under an argon atmosphere. The ketone (0.5 mmol) was then added, and the reaction mixture was stirred at -20 °C for 48 hours. The reaction was quenched by the addition of saturated aqueous NH4Cl solution. The aqueous layer was extracted with dichloromethane, and the combined organic layers were dried over anhydrous Na2SO4 and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel (hexanes/ethyl acetate = 3:1) to give the corresponding 3-hydroxy-2-oxindole. The enantiomeric excess was determined by chiral HPLC analysis.

Mechanistic Insights and Visualization

The stereochemical outcome of Cinchona alkaloid-catalyzed reactions is governed by the formation of a well-organized transition state where the catalyst interacts with both the nucleophile and the electrophile through hydrogen bonding and other non-covalent interactions.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Chalcone Chalcone Stirring (24h, RT) Stirring (24h, RT) Chalcone->Stirring (24h, RT) Dimedone Dimedone Dimedone->Stirring (24h, RT) Catalyst Catalyst Catalyst->Stirring (24h, RT) Solvent (Toluene) Solvent (Toluene) Solvent (Toluene)->Stirring (24h, RT) Solvent Removal Solvent Removal Stirring (24h, RT)->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Product Product Column Chromatography->Product Chiral HPLC Chiral HPLC Product->Chiral HPLC

Caption: Experimental workflow for a typical Quinine-catalyzed Michael addition.

Aldol_Reaction_Pathway cluster_catalyst Catalyst Activation cluster_reaction C-C Bond Formation cluster_product Product Formation Catalyst Catalyst Enolate Enolate Catalyst->Enolate Deprotonation Ketone Ketone Ketone->Enolate Transition State Transition State Enolate->Transition State Isatin Isatin Isatin->Transition State Alkoxide Intermediate Alkoxide Intermediate Transition State->Alkoxide Intermediate Protonation Protonation Alkoxide Intermediate->Protonation Aldol Product Aldol Product Protonation->Aldol Product

Caption: Signaling pathway of a Cinchona-thiourea catalyzed Aldol reaction.

Conclusion

While dedicated quantitative studies on the catalytic efficiency of this compound are still emerging, its structural analogy to the highly successful Cinchona alkaloids, quinine and quinidine, strongly suggests its potential as a powerful organocatalyst. The extensive data available for its parent compounds provide a solid foundation for predicting its performance and for designing new catalytic systems. Further research focusing on the kinetic and mechanistic aspects of this compound-catalyzed reactions will undoubtedly unlock its full potential and solidify its place in the arsenal of tools for asymmetric synthesis. Researchers are encouraged to explore the catalytic applications of this compound and its derivatives, with the expectation of achieving high levels of stereocontrol in a variety of important organic transformations.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Quincorine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Quincorine (CAS No. 207129-35-9). It is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper chemical management in a laboratory setting.

Hazard Summary and Quantitative Data

This compound is a chemical compound that requires careful handling due to its potential health effects. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Toxicological Data for this compound

Metric Value Species Source

| LD50 (Oral) | 1235.56 mg/kg | Rat | (QSAR via T.E.S.T.)[1] |

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against exposure. The following equipment is mandatory when handling this compound.[1][3]

Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or safety glasses (compliant with EN 166).[1][3] Protects against splashes and dust, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (compliant with EN 374) such as Nitrile rubber, Butyl rubber, Chloroprene rubber, or Fluoroelastomer (FKM) with a minimum thickness of 0.4 mm.[1][3] Wear a lab coat or other suitable protective clothing (compliant with EN 344).[1][3] Prevents skin contact, which can cause irritation.[1] The breakthrough time of the gloves should be confirmed with the manufacturer.[1][3]

| Respiratory Protection | Use in a well-ventilated area. Provide local exhaust or general room ventilation to minimize dust concentrations.[1][3] | Protects against inhalation of dust, which may cause respiratory irritation.[1] |

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: All work with this compound should be conducted in a designated area with adequate ventilation, such as a chemical fume hood, to control emissions at the source.[1][3]

  • Handling Practices:

    • Avoid the formation and inhalation of dust.[1][3]

    • Avoid contact with skin, eyes, and clothing.[1][3]

    • Keep containers tightly closed when not in use.[1][3]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing and wash it before reuse.[1][3]

  • Storage: Store in the original container in a cool (4-8 °C), dry, and well-ventilated area.[1][2][3] The storage area should be locked.[1][2] Protect from direct sunlight.[1][3]

First-Aid Measures
  • If Swallowed: Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • If Inhaled: Move the person to fresh air.

Spill and Leak Procedures
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Take up the spill mechanically (sweeping, shoveling) and collect it in a suitable container for disposal. Minimize the generation of dust.[1][3]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

This compound and its container must be disposed of as hazardous waste.[2]

  • Waste Collection: Collect solid waste and any contaminated materials in a dedicated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound."

  • Disposal Route: Dispose of the waste in accordance with local, regional, and national regulations. Do not dispose of it with domestic waste or allow it to enter drains.[2][3]

Experimental Workflow and Safety Protocol

The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_storage_disposal Storage & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe Identify Hazards prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh/Measure this compound prep_setup->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon storage Store in Cool, Dry, Locked Location handle_exp->storage Store Unused Material cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe disposal Dispose as Hazardous Waste cleanup_waste->disposal cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quincorine
Reactant of Route 2
Quincorine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。